molecular formula C4H10Cl3N B7767264 Bis(2-chloroethyl)ammonium chloride

Bis(2-chloroethyl)ammonium chloride

Cat. No.: B7767264
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)ammonium chloride (CAS 821-48-7) is a chemical compound supplied for laboratory and synthesis purposes. With the molecular formula C₄H₁₀Cl₃N and a molar mass of 178.48 g/mol, this compound serves as a versatile building block in organic chemistry and medicinal chemistry research . It is critically important to note that this product is intended for research use only and is not approved for use in humans, veterinary drugs, or as a household product. Researchers can access the corresponding material safety data sheet (SDS) to handle this material with appropriate care, as it is classified as harmful if swallowed and causes severe skin burns and eye damage . For customers requiring consistent quality, the product is available with accompanying Certificates of Analysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-chloroethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[NH2+]CCCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

334-22-5 (Parent)
Record name Nor-HN2 hydrochloride
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Molecular Weight

178.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821-48-7
Record name Bis(2-chloroethyl)amine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nor-HN2 hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)ammonium chloride (CAS 821-48-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as nornitrogen mustard hydrochloride, is a bifunctional alkylating agent with the CAS number 821-48-7. It is a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based chemotherapeutic agents. Its high reactivity, derived from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, most notably DNA. This interaction leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental applications, and safety protocols.

Chemical and Physical Properties

This compound is the hydrochloride salt of the secondary amine bis(2-chloroethyl)amine, which enhances its stability and water solubility. It typically presents as a white to light beige crystalline powder.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 821-48-7
Molecular Formula C₄H₁₀Cl₃N or (ClCH₂CH₂)₂NH₂Cl
Molecular Weight 178.49 g/mol
Appearance White to light beige crystalline powder
Melting Point 212-215 °C (with decomposition)
Solubility Soluble in water (>100 g/L)
EC Number 212-479-5
MDL Number MFCD00012515

Mechanism of Action: DNA Alkylation

The biological activity of this compound is driven by its potent ability to alkylate DNA. This process is central to its cytotoxic effects and its utility as a precursor for anticancer drugs. The mechanism involves a two-step intracellular reaction:

  • Aziridinium (B1262131) Ion Formation: The process begins with an intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks an adjacent carbon atom, displacing a chloride ion to form a highly reactive and electrophilic aziridinium (or ethylenimonium) cation intermediate.

  • DNA Alkylation: This reactive aziridinium ion is then attacked by a nucleophilic site on a DNA base. The N7 position of guanine (B1146940) is the most common target for this alkylation.

  • Cross-linking: The molecule's bifunctional nature allows this process to repeat with the second chloroethyl arm. This enables the agent to bind to a second guanine base, resulting in the formation of a covalent interstrand cross-link (ICL), which connects the two strands of the DNA helix. Intrastrand cross-links and monofunctional adducts also occur.

These DNA lesions, particularly the interstrand cross-links, are highly cytotoxic because they create a complete block to essential cellular processes like DNA replication and transcription.

G cluster_activation Intracellular Activation cluster_dna_interaction DNA Interaction HN2 Bis(2-chloroethyl)amine Aziridinium Aziridinium Ion (Highly Reactive Electrophile) HN2->Aziridinium Intramolecular Cyclization (-Cl⁻) Mono_Adduct Monofunctional Adduct (Guanine N7 Alkylation) Aziridinium->Mono_Adduct Nucleophilic Attack by Guanine N7 DNA DNA Double Helix ICL Interstrand Cross-Link (Bifunctional Alkylation) Mono_Adduct->ICL Second Arm Cyclization & Alkylation Block_Rep Replication Fork Stall ICL->Block_Rep Physical Blockade Block_Trans Transcription Inhibition ICL->Block_Trans Physical Blockade

Figure 1. Chemical activation and DNA alkylation pathway.

Cellular Response and Apoptosis

The formation of DNA interstrand cross-links triggers a complex DNA Damage Response (DDR) pathway. The cell cycle is typically arrested, often in the G2 phase, to provide time for DNA repair. Key signaling proteins such as ATM and ATR are activated. However, if the damage is too extensive for cellular repair machinery to handle, the cell is directed towards apoptosis (programmed cell death). This process involves the activation of a cascade of caspase enzymes, which execute the systematic dismantling of the cell, contributing to the antitumor effect of nitrogen mustards.

G ICL DNA Interstrand Cross-Link DDR DNA Damage Response (ATM/ATR Activation) ICL->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Repair DNA Repair Pathways (e.g., Homologous Recombination) DDR->Repair Failure Repair Failure (Extensive Damage) Arrest->Failure Repair->Failure Overwhelmed Apoptosis Apoptosis (Caspase Cascade) Failure->Apoptosis Death Cell Death Apoptosis->Death G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for exposure (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

An In-depth Technical Guide to Bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-chloroethyl)ammonium chloride, a pivotal chemical intermediate and potent alkylating agent. The document details its fundamental chemical properties, outlines key experimental protocols for its application in synthesis, and illustrates its mechanism of action.

Core Chemical and Physical Data

This compound, also known as nor-nitrogen mustard hydrochloride, is a crystalline solid that serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably as an intermediate for certain chemotherapeutic agents.[1] Its high reactivity is attributed to the two chloroethyl groups, which enable it to function as a bifunctional alkylating agent.[2][3]

For clarity and comparative ease, the essential quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C4H10Cl3N[3][4]
(ClCH2CH2)2NH2Cl[5]
Molecular Weight 178.49 g/mol [2][3][5]
Melting Point 212-215 °C (with decomposition)
Solubility in Water >100 g/L
CAS Number 821-48-7[2]

Mechanism of Action: DNA Alkylation

The cytotoxic effects of this compound and its derivatives are primarily due to their ability to covalently modify DNA.[5] The process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium (B1262131) ion intermediate.[5] This electrophilic intermediate is then susceptible to attack by nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being the principal target.[5][6] The bifunctional nature of the molecule allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand or intrastrand DNA cross-links, ultimately impeding DNA replication and transcription.[5]

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Aziridinium_ion Aziridinium Ion (Reactive Intermediate) Bis(2-chloroethyl)amine->Aziridinium_ion Intramolecular Cyclization (-Cl⁻) DNA_Guanine DNA (Guanine N7) Aziridinium_ion->DNA_Guanine Nucleophilic Attack Monoadduct Guanine Monoadduct DNA_Guanine->Monoadduct Crosslink Interstrand Cross-link Monoadduct->Crosslink Second Alkylation Event Cytotoxicity Cytotoxicity Crosslink->Cytotoxicity Inhibition of DNA Replication & Transcription

Mechanism of Bis(2-chloroethyl)amine activation and DNA alkylation.

Experimental Protocols

This compound is a key building block in organic synthesis, particularly for nitrogen-containing heterocyclic compounds. Below are detailed protocols for its use in the synthesis of a piperazine (B1678402) derivative and the chemotherapeutic agent, cyclophosphamide.

Safety Precaution: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[2]

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride

This protocol outlines the de novo construction of a piperazine ring, a common scaffold in pharmaceuticals.[3]

Materials:

Procedure:

  • In a suitable reaction vessel, charge the 2,3-dichloroaniline.

  • Heat the aniline (B41778) to a temperature between 90-120 °C.

  • Add this compound portion-wise. The mass ratio of 2,3-dichloroaniline to this compound should be maintained between 1:0.8 and 1:2.0.

  • Increase the reaction temperature to 120-220 °C and maintain for 4 to 34 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and add a protic solvent such as n-butanol.

  • Reflux the mixture for 1 hour, then cool to facilitate the crystallization of the crude product.

  • Filter the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as methanol, to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Protocol 2: One-Pot Synthesis of Cyclophosphamide

This protocol describes an efficient one-pot, two-stage synthesis of the anticancer drug cyclophosphamide.[7]

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • 3-aminopropan-1-ol

  • N-methylmorpholine

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure: Stage 1: Formation of the Phosphoramidic Dichloride Intermediate

  • Place this compound (e.g., 5 g, 0.028 mol) and N-methylmorpholine (8.4 equivalents) into a two-necked flask equipped with a stirrer under an inert atmosphere.

  • Cool the flask and its contents to approximately 4°C using an ice bath.

  • Slowly add phosphoryl chloride to the cooled mixture.

  • Allow the reaction to proceed, forming the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is typically not isolated.

Stage 2: Cyclization to form Cyclophosphamide

  • In a separate flask, prepare a solution of 3-aminopropan-1-ol.

  • Cool the solution of the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate from Stage 1 to 0-5°C.

  • Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.

  • Allow the reaction mixture to stir at room temperature for approximately 15 hours.

Work-up and Purification:

  • To the reaction flask, add ethyl acetate and water and stir vigorously.

  • Separate the organic layer. The aqueous layer may be extracted again with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic solution under reduced pressure to yield crude cyclophosphamide.

  • The crude product can be further purified by recrystallization or chromatography as needed.

References

An In-depth Technical Guide on the Mechanism of Action of Bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)ammonium chloride, a progenitor of the nitrogen mustard class of alkylating agents, continues to be a subject of significant interest in oncology and toxicology.[1] Also known as chlormethine or mechlorethamine (B1211372), its potent cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, with deoxyribonucleic acid (DNA) being the principal target.[2][3] This technical guide provides a comprehensive overview of the compound's mechanism of action, from its chemical activation to the induction of programmed cell death. It details the formation of the reactive aziridinium (B1262131) ion, the subsequent alkylation of DNA leading to the formation of cytotoxic interstrand cross-links (ICLs), and the cellular response to this genomic insult.[1][4] Furthermore, this document summarizes key quantitative cytotoxicity data, provides detailed protocols for essential experimental assays, and visualizes the core mechanisms and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Properties and Activation

This compound is a bifunctional alkylating agent characterized by two chloroethyl groups attached to a central nitrogen atom.[1] In an aqueous environment, the compound undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing one of the chloride ions to form a highly strained and electrophilic three-membered ring known as the aziridinium (or ethyleneiminium) ion.[4][5] This reactive intermediate is the primary species responsible for the compound's alkylating activity.[3][6]

G cluster_activation Chemical Activation compound Bis(2-chloroethyl)ammonium chloride intermediate Aziridinium Ion (Reactive Intermediate) compound->intermediate Intramolecular Cyclization

Caption: Intramolecular cyclization of this compound.

Molecular Mechanism of Action: DNA Alkylation

The cornerstone of this compound's cytotoxic effect is its ability to covalently modify DNA.[7] The highly electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. The N7 position of guanine (B1146940) is the most frequent target for this alkylation, although the N3 position of adenine (B156593) can also be affected.[6][8]

This initial reaction results in a monofunctional adduct, where one of the chloroethyl arms is covalently bound to a DNA base. The second chloroethyl arm can then undergo a similar cyclization and alkylation reaction.[4] If this second alkylation event occurs on a guanine residue on the complementary DNA strand, it results in the formation of a highly toxic DNA interstrand cross-link (ICL).[3][9] These ICLs physically prevent the separation of the DNA strands, thereby blocking the essential cellular processes of DNA replication and transcription.[1][10]

G cluster_alkylation DNA Alkylation and Cross-Linking aziridinium Aziridinium Ion dna DNA Double Helix aziridinium->dna Nucleophilic Attack monoadduct Monofunctional Adduct (N7-Guanine) dna->monoadduct First Alkylation icl Interstrand Cross-Link (ICL) monoadduct->icl Second Alkylation (on opposite strand)

Caption: Mechanism of DNA alkylation and interstrand cross-link formation.

Cellular and Molecular Consequences

The formation of ICLs triggers a complex and robust cellular response known as the DNA Damage Response (DDR).[1][6] This signaling network is orchestrated by sensor proteins, primarily the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which recognize the stalled replication forks and DNA distortions caused by the ICLs.[1]

Activation of the DDR leads to several downstream events:

  • Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to provide time for DNA repair before the cell attempts to divide.[1]

  • DNA Repair: Specialized and complex enzymatic pathways are activated to attempt to repair the ICL.

  • Apoptosis (Programmed Cell Death): If the DNA damage is too extensive and cannot be repaired, the DDR pathway will initiate apoptosis.[3][7] This is a critical anti-cancer mechanism, as it eliminates cells with compromised genomic integrity. The apoptotic cascade involves the activation of caspase enzymes, which systematically dismantle the cell.[1]

G cluster_pathway Signaling Pathway from DNA Damage to Apoptosis dna_damage DNA Interstrand Cross-Link (ICL) ddr DNA Damage Response (ATM/ATR activation) dna_damage->ddr cell_cycle_arrest Cell Cycle Arrest (G2/M) ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis Irreparable Damage

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its methylated analog, mechlorethamine (HN2), and other nitrogen mustard derivatives provide a valuable reference for its cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Bis(2-chloroethyl)methylamine (HN2)HaCaT (Keratinocytes)14.45[11]
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48[11]
BFA-Nitrogen Mustard Hybrid (5a)PC-3 (Prostate)9.37[11]
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402 (Hepatocellular Carcinoma)0.2[11]
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402/5-FU (Drug-Resistant)0.84[11]
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50[11]
Evodiamine-Nitrogen Mustard Hybrid (9c)THP-1 (Leukemia)4.05[11]
Evodiamine-Nitrogen Mustard Hybrid (9c)HepG2 (Hepatocellular Carcinoma)17.04[11]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay methodology.[11]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Cross-link Detection

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.[9]

Principle: DNA from a single cell is subjected to electrophoresis. Undamaged DNA remains compact, while fragmented DNA migrates, forming a "comet tail." The presence of cross-links reduces the migration of DNA fragments induced by a secondary DNA damaging agent (e.g., radiation), leading to a smaller comet tail.

Protocol:

  • Cell Treatment: Expose cells to various concentrations of this compound for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Secondary Damage: Expose the slides to a fixed dose of ionizing radiation (e.g., X-rays) to induce random DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of DNA cross-links.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to the exposed PS. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow General Experimental Workflow cluster_assays Assays cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis dna_damage DNA Damage (Comet Assay) treatment->dna_damage data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis dna_damage->data_analysis

Caption: A general experimental workflow for assessing the compound's effects.

Conclusion

This compound exerts its potent cytotoxic effects through a well-defined mechanism of action. Its activation to a reactive aziridinium ion enables the alkylation of DNA, leading to the formation of interstrand cross-links that are highly disruptive to cellular processes. The subsequent activation of the DNA Damage Response pathway ultimately determines the cell's fate, leading to cell cycle arrest and, in cases of extensive damage, apoptosis. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the continued development of alkylating agents in cancer therapy and for assessing their toxicological profiles.

References

An In-depth Technical Guide to the DNA Alkylation Mechanism of Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine (B1207034), a prototypical nitrogen mustard, is a bifunctional alkylating agent that exhibits potent cytotoxic effects primarily through its covalent interaction with DNA.[1] This guide elucidates the core mechanism of DNA alkylation by bis(2-chloroethyl)amine, detailing the activation process, the spectrum of DNA adducts formed, and the subsequent cellular responses. This document provides quantitative data on adduct formation, outlines detailed experimental protocols for their characterization, and presents key mechanistic and workflow diagrams to support research and drug development in oncology and toxicology.

Mechanism of DNA Alkylation

The cytotoxic activity of bis(2-chloroethyl)amine is predicated on its ability to form a highly reactive electrophilic intermediate that subsequently alkylates nucleophilic sites on DNA.[1] This process can be dissected into two principal stages: activation and DNA modification.

Activation via Intramolecular Cyclization

The alkylating cascade is initiated by a spontaneous intramolecular cyclization reaction. The nitrogen atom, acting as a nucleophile, attacks one of the β-chloroethyl groups, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium (B1262131) ion.[1][2] This intermediate is highly electrophilic and readily reacts with biological nucleophiles, with DNA being a primary target.[1] The stability of bis(2-chloroethyl)amine is pH-dependent; under acidic conditions (pH 2-3), the nitrogen is protonated, which inhibits this cyclization and enhances stability.[2]

DNA Alkylation: Monoadduct and Cross-link Formation

The highly reactive aziridinium ion is attacked by nucleophilic centers within the DNA molecule. The primary site of alkylation is the N7 position of guanine (B1146940) residues, with the N3 position of adenine (B156593) being a secondary target.[1][3] This initial reaction results in the formation of a monoadduct, where one arm of the nitrogen mustard is covalently attached to a DNA base.[4]

The bifunctional nature of bis(2-chloroethyl)amine allows for a second alkylation event.[1] The remaining chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate another nucleophilic site on the DNA. This can lead to the formation of two major types of highly cytotoxic lesions:

  • Intrastrand cross-links: The second alkylation occurs on the same DNA strand, often linking two adjacent guanine residues.

  • Interstrand cross-links (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the DNA double helix.[1][5] ICLs are particularly cytotoxic as they physically obstruct DNA replication and transcription.[1][6]

The formation of these adducts, particularly ICLs, poses a significant challenge to the cell's genomic integrity, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][7]

Visualization of the Alkylation Mechanism

The following diagram illustrates the activation of bis(2-chloroethyl)amine and its subsequent reaction with DNA to form monoadducts and interstrand cross-links.

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Aziridinium Ion Aziridinium Ion Bis(2-chloroethyl)amine->Aziridinium Ion Intramolecular Cyclization DNA Monoadduct DNA Monoadduct Aziridinium Ion->DNA Monoadduct First Alkylation (e.g., N7-Guanine) DNA Interstrand\nCross-link (ICL) DNA Interstrand Cross-link (ICL) DNA Monoadduct->DNA Interstrand\nCross-link (ICL) Second Alkylation DNA DNA DNA Monoadduct->DNA DNA Interstrand\nCross-link (ICL)->DNA

Caption: Mechanism of bis(2-chloroethyl)amine activation and DNA alkylation.

Quantitative Data on DNA Adduct Formation

The relative abundance of different DNA adducts is a critical determinant of the biological consequences of exposure to bis(2-chloroethyl)amine. The following tables summarize the quantitative data on DNA adduct formation in MDA-MB-231 human breast cancer cells exposed to bis(2-chloroethyl)ethylamine (B1220662), a close structural analog, for 24 hours.[4][8]

Table 1: Relative Abundance of DNA Adducts

DNA Adduct TypeAdducts per 10^7 BasesReference
N7-Guanine Monoadduct (NM-G)970[4][8]
Guanine-Guanine Cross-link (G-NM-G)240[4][8]
Formamidopyrimidine Monoadduct (NM-FapyG)180[4][8]
Formamidopyrimidine-Guanine Cross-link (FapyG-NM-G)6.0[4][8]

Table 2: Comparison of Adduct Types in Calf Thymus DNA vs. MDA-MB-231 Cells

Adduct TypePredominant in Calf Thymus DNA (1 µM NM)Predominant in MDA-MB-231 Cells (100 µM NM, 24h)Reference
MonoadductsNM-GNM-G[4][8]
Cross-linksG-NM-GG-NM-G (at ~25% the level of NM-G)[4][8]
Fapy AdductsNM-FapyG at ~20% of NM-GNM-FapyG at ~20-25% of NM-G[4][8]

Experimental Protocols

Quantification of DNA Adducts by UPLC-MS/MS

This protocol describes a robust method for the characterization and measurement of guanine adducts formed by bis(2-chloroethyl)amine.[4][8]

4.1.1. DNA Isolation and Hydrolysis

  • DNA Isolation: Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. The purity of the DNA should be confirmed by a 260/280 nm absorbance ratio of approximately 1.8.[1]

  • Two-Stage Neutral Thermal Hydrolysis: This method is designed to mitigate the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[4][8]

    • Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[1]

    • Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[1]

4.1.2. UPLC-MS/MS Analysis

  • Instrumentation: Utilize an ultra-performance liquid chromatography (UPLC) system coupled to an ion trap mass spectrometer with multistage scanning (MS³) capability.[8]

  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B, ramping up to elute the adducts, followed by re-equilibration.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each adduct.

  • Quantification: Generate calibration curves using authentic standards for each adduct to be quantified. The limit of quantification is typically in the range of 0.3 to 1.6 adducts per 10^7 DNA bases.[4][8]

Experimental Workflow Diagram

Experimental_Workflow Cell Culture and Treatment Cell Culture and Treatment Genomic DNA Isolation Genomic DNA Isolation Cell Culture and Treatment->Genomic DNA Isolation Two-Stage Hydrolysis Two-Stage Hydrolysis Genomic DNA Isolation->Two-Stage Hydrolysis UPLC Separation UPLC Separation Two-Stage Hydrolysis->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Analysis and Quantification Data Analysis and Quantification MS/MS Detection->Data Analysis and Quantification

Caption: Workflow for DNA adduct analysis by UPLC-MS/MS.

Cellular Response to DNA Alkylation

The formation of DNA adducts by bis(2-chloroethyl)amine triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9] This response aims to repair the damage, but if the damage is too extensive, it can lead to programmed cell death (apoptosis).

Key signaling pathways involved in the DDR to nitrogen mustard-induced damage include:

  • ATR/ATM Kinase Activation: The presence of DNA adducts, particularly those that stall replication forks, leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.

  • p53 Activation: Activated ATM/ATR phosphorylate and activate the tumor suppressor protein p53.

  • Cell Cycle Arrest: p53 induces the expression of proteins like p21, which leads to cell cycle arrest, providing time for the cell to repair the DNA damage.

  • Apoptosis Induction: If the DNA damage is irreparable, activated p53 can initiate apoptosis by upregulating the expression of pro-apoptotic proteins.

DNA Damage Response Pathway Diagram

DNA_Damage_Response Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine DNA Adducts (ICLs) DNA Adducts (ICLs) Bis(2-chloroethyl)amine->DNA Adducts (ICLs) Replication/Transcription Block Replication/Transcription Block DNA Adducts (ICLs)->Replication/Transcription Block ATM/ATR Activation ATM/ATR Activation Replication/Transcription Block->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

References

Bis(2-chloroethyl)ammonium chloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(2-chloroethyl)ammonium chloride: Core Physical and Chemical Properties

Introduction

This compound, also known as nor-nitrogen mustard hydrochloride, is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals.[1] It serves as a crucial intermediate in the synthesis of various chemotherapeutic agents, most notably cyclophosphamide.[2][3] Its high reactivity, which stems from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, particularly DNA.[1] This interaction results in the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory setting.[3]

Physical and Chemical Properties

This compound is a white to light beige crystalline powder.[1][4] It is known to be hygroscopic and should be stored accordingly.[5]

PropertyValueSource(s)
Molecular Formula C4H10Cl3N[2][4][6]
Molecular Weight 178.49 g/mol [6]
Melting Point 212-215 °C (with decomposition)
219.5 °C[1][2]
212.0-220.0 °C[4]
Appearance White to beige crystalline powder[1][5]
Solubility Soluble in water (>100 g/L)[1][2]
Storage Temperature 2-30°C
CAS Number 821-48-7[2]

Spectral Data

Technique Description Source(s)
¹H NMR In DMSO-d6, characteristic peaks are observed at approximately 3.95 ppm (triplet, 4H, -CH₂-Cl), 3.45 ppm (triplet, 4H, -CH₂-N), and a broad singlet around 10.1 ppm (2H, NH₂⁺).[7][7]
¹³C NMR Spectra are available and consistent with the structure.[1][8] In Polysol, peaks are expected for the two distinct carbon environments.[8][1][8]
Infrared (IR) Spectroscopy The IR spectrum conforms to the structure of this compound.[1][9][1][9]
Mass Spectrometry (MS) Under Electrospray Ionization (ESI-MS/MS), the protonated free base [M+H]⁺ is observed at m/z 142.0.[7] Electron Ionization (EI-MS) shows the molecular ion [M]⁺ of the free base at m/z 141.[7][10][7][10]

Experimental Protocols

Synthesis: Chlorination of Diethanolamine (B148213)

A prevalent method for synthesizing this compound is the reaction of diethanolamine with thionyl chloride (SOCl₂).[1][11][12]

Materials:

  • Diethanolamine (0.30 mol)[1][12][13]

  • Thionyl chloride (0.66 mol)[11]

  • 1,2-Dichloroethane (300 mL)[1][12][13]

  • Methanol (B129727) (for quenching, 20 mL)[1][12][13]

  • 1 L round-bottom flask with a reflux condenser[1][13]

Procedure:

  • In a 1 L round-bottom flask, combine 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[1][12][13]

  • Slowly add 51.0 mL of thionyl chloride to the stirred solution. This addition is exothermic and may require cooling. A solid suspension may form immediately.[1][13]

  • Warm the mixture to approximately 50°C; the initial suspension should dissolve.[1][12][13]

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.[1][12][13]

  • After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol to neutralize excess thionyl chloride.[1][12][13]

  • Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product.[1][12][13]

G reagents Diethanolamine + Thionyl Chloride reaction_vessel Round-Bottom Flask reagents->reaction_vessel solvent 1,2-Dichloroethane solvent->reaction_vessel addition Slow Addition (Exothermic) reaction_vessel->addition warming Warm to 50°C addition->warming reflux Reflux for 3 hours warming->reflux precipitation Product Precipitates reflux->precipitation cooling Cool Reaction precipitation->cooling quenching Quench with Methanol cooling->quenching evaporation Solvent Removal (Rotary Evaporation) quenching->evaporation product Bis(2-chloroethyl)ammonium chloride Crystals evaporation->product G cluster_0 cluster_1 BCEA Bis(2-chloroethyl)amine Aziridinium Aziridinium Ion (Highly Reactive) BCEA->Aziridinium Intramolecular Cyclization (-Cl⁻) Guanine1 Guanine (N7) Aziridinium->Guanine1 Nucleophilic Attack DNA DNA Double Helix Adduct Monofunctional Adduct Guanine1->Adduct Alkylation ICL Interstrand Cross-Link (ICL) Adduct->ICL Second Alkylation Event (on opposite strand) G BCEA Bis(2-chloroethyl)amine ICL DNA Interstrand Cross-Links (ICLs) BCEA->ICL Causes DDR DNA Damage Response (ATM/ATR Activation) ICL->DDR Triggers Arrest G2 Cell Cycle Arrest DDR->Arrest Leads to Repair DNA Repair Attempt (e.g., HRR) Arrest->Repair Allows for Apoptosis Apoptosis Initiation Repair->Apoptosis If repair fails Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Caspase-3 Activation (Effector Caspase) Casp9->Casp3 Death Cell Death Casp3->Death

References

Water solubility of bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Bis(2-chloroethyl)ammonium Chloride: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Nor-nitrogen mustard hydrochloride (CAS No: 821-48-7), is a vital organic compound widely utilized as a reactive intermediate in organic synthesis.[1] Its primary significance lies in its role as a key precursor for the production of nitrogen mustard-based alkylating agents, a class of compounds extensively used in chemotherapy for treating various cancers.[2][3] The high reactivity of its two chloroethyl groups allows for the alkylation of nucleophilic sites on biological macromolecules, a property that is fundamental to the cytotoxic action of the drugs derived from it.[4][5] This technical guide provides a comprehensive overview of its water solubility, detailed experimental protocols for its synthesis and analysis, and the biological pathways associated with its derivatives.

Physicochemical Properties

This compound is a white to beige crystalline powder.[6][7] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 821-48-7[8]
Molecular Formula C₄H₁₀Cl₃N[8]
Molecular Weight 178.49 g/mol [7]
Appearance White to beige crystalline powder[6][7]
Melting Point 212-215 °C (with decomposition)[8][9]
Water Solubility >100 g/L[8][9]
IUPAC Name 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[10]

Experimental Protocols

Detailed methodologies for the determination of water solubility, chemical synthesis, and analytical characterization are crucial for researchers working with this compound.

Determination of Water Solubility

This protocol describes a standard method for determining the aqueous solubility of this compound.[11]

Objective: To quantify the solubility of this compound in water at a constant temperature.

Materials:

  • This compound

  • Deionized water

  • Stir plate and magnetic stir bar

  • Constant temperature bath

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Equilibration: Maintain a constant temperature for the deionized water using the temperature bath.

  • Saturation: To a fixed volume of the temperature-controlled water, add increasing, pre-weighed amounts of this compound.

  • Stirring: Stir the solution vigorously using a magnetic stirrer until a saturated solution is achieved, indicated by the presence of undissolved solid material.

  • Settling: Allow the undissolved solid to settle by ceasing stirring and letting the solution stand.

  • Separation: Carefully centrifuge an aliquot of the supernatant to remove any suspended solid particles.

  • Quantification: Analyze the concentration of the dissolved solute in the clear supernatant using a validated HPLC method.[11] This involves creating a calibration curve with standard solutions of known concentrations to accurately determine the concentration in the saturated sample.[11]

Synthesis of this compound

The most common synthetic route involves the reaction of diethanolamine (B148213) with thionyl chloride.[2][12]

Objective: To synthesize this compound from diethanolamine.

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous 1,2-dichloroethane.[12]

  • Slowly add 51.0 mL of thionyl chloride to the stirred mixture. A solid suspension will form immediately.[12]

  • Warm the mixture to approximately 50°C to dissolve the initial suspension.[12]

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During the reflux period, the solid will dissolve and then a crystalline solid will reappear.[12]

  • After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.[12]

  • Remove the solvents under reduced pressure using a rotary evaporator. The resulting white crystalline material is this compound, typically obtained in a quantitative yield.[12]

  • The crude product can be purified by recrystallization from a suitable solvent system like methanol/ether.[7]

Analytical Characterization (HPLC Method)

Purity analysis is essential to ensure the quality of the synthesized compound. A reverse-phase HPLC method is commonly employed.[2][6]

Objective: To determine the purity of a this compound sample.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[2]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 195-210 nm.[2][6]

  • Injection Volume: 10-20 µL.[2][6]

  • Column Temperature: 30-40 °C.[2][6]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 1.0 mg/mL) in a suitable diluent like water.[6]

  • Sample Preparation: Prepare the test sample solution at the same concentration as the standard.[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the percentage purity by comparing the area of the main peak in the sample chromatogram to the total peak area.[2]

Workflows and Signaling Pathways

The utility of this compound in drug development stems from its role as a precursor to potent DNA alkylating agents. The following diagrams illustrate its synthesis and the mechanism of action of its derivatives.

Synthesis Workflow

The synthesis of this compound is a straightforward chemical process that can be represented as a logical workflow.

G start_end start_end reagent reagent process process product product Diethanolamine Diethanolamine Reaction Mix & Heat to 50°C Diethanolamine->Reaction ThionylChloride Thionyl Chloride ThionylChloride->Reaction Solvent Dichloroethane (Solvent) Solvent->Reaction Reflux Reflux for 3 hours Reaction->Reflux Quench Quench with Methanol Reflux->Quench Evaporation Solvent Removal (Reduced Pressure) Quench->Evaporation FinalProduct This compound Evaporation->FinalProduct G compound compound intermediate intermediate process process effect effect pathway pathway NM Nitrogen Mustard (e.g., from Bis(2-chloroethyl)amine) Cyclization Intramolecular Cyclization (SN1) NM->Cyclization Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium Alkylation DNA Alkylation (at N7 of Guanine) Aziridinium->Alkylation Adducts Monoadducts & Interstrand Cross-links (ICLs) Alkylation->Adducts DNA Cellular DNA DNA->Alkylation ReplicationBlock Replication & Transcription Inhibition Adducts->ReplicationBlock DDR DNA Damage Response (DDR) (ATM, ATR, p53 activation) ReplicationBlock->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis G prodrug prodrug enzyme enzyme metabolite metabolite active_metabolite active_metabolite toxic_metabolite toxic_metabolite CP Cyclophosphamide (Prodrug) P450 Liver Cytochrome P450 (CYP2B6, etc.) CP->P450 Oxidation HydroxyCP 4-Hydroxycyclophosphamide P450->HydroxyCP Aldo Aldophosphamide (Tautomer) HydroxyCP->Aldo Equilibrium ALDH Aldehyde Dehydrogenase (ALDH) Aldo->ALDH Oxidation Decomposition Spontaneous Decomposition Aldo->Decomposition Inactive Inactive Metabolites (Carboxyphosphamide) ALDH->Inactive PAM Phosphoramide Mustard (Active Cytotoxic Agent) Decomposition->PAM Acrolein Acrolein (Toxic Byproduct) Decomposition->Acrolein

References

In-Depth Technical Guide: Stability and Storage of Bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Bis(2-chloroethyl)ammonium chloride, a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based chemotherapeutic agents. Understanding its stability profile is paramount for ensuring its quality, safety, and effectiveness in research and drug development.

Core Stability Profile

This compound is a white to beige crystalline powder that is generally stable when stored under recommended conditions.[1][2][3][4] However, its reactivity, which is essential for its function as an alkylating agent precursor, also makes it susceptible to degradation under adverse conditions. The compound is notably hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the stability and physical properties of this compound.

ParameterValueReferences
Melting Point 212-215 °C (with decomposition)[6][7]
Recommended Storage Temperature 2-30 °C
Store below +30 °C[3][4][5]
Store below 15 °C[6]
Solubility in Water >100 g/L[7]

Factors Affecting Stability

Several environmental factors can influence the stability of this compound. The logical relationship between these factors and the degradation of the compound is illustrated in the diagram below.

Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Incompatibilities cluster_degradation Degradation Pathways Temperature Temperature Decomposition Thermal Decomposition Temperature->Decomposition High Temp. Moisture Moisture (Humidity) Hydrolysis Hydrolysis Moisture->Hydrolysis Hygroscopic Nature Light Light (General Precaution) Bases Strong Bases Degradation Product Degradation Bases->Degradation Oxidizers Oxidizing Agents Oxidizers->Degradation Metals Metals Corrosion Corrosion Metals->Corrosion Hydrolysis->Degradation Decomposition->Degradation Corrosion->Degradation

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on safety data sheets and supplier information:

  • Temperature: Store in a cool, dry place, generally between 2°C and 30°C. For enhanced stability, some sources recommend storing below 15°C.[6]

  • Atmosphere: Due to its hygroscopic nature, it is crucial to store the compound in a dry environment.[5] Containers should be tightly closed to prevent moisture absorption.[2][3][8]

  • Containers: Store in the original, tightly sealed container.[2][8] The container should be impervious, break-resistant, and made of a corrosion-resistant material.[1][2] Metal containers should be avoided as the compound may be corrosive to metals.[1][8]

  • Incompatibilities: Store separately from strong bases, oxidizing agents, and foodstuffs.[2][6]

Experimental Protocols: Stability Testing Workflow

General Workflow for Stability Testing cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion SamplePrep Sample Preparation (in appropriate containers) InitialAnalysis Initial Analysis (T=0) (e.g., HPLC, GC-MS) SamplePrep->InitialAnalysis Thermal Elevated Temperature Humidity High Humidity Photolytic Light Exposure AcidBase Acid/Base Hydrolysis Oxidative Oxidative Stress Timepoints Sampling at Defined Timepoints Thermal->Timepoints Humidity->Timepoints Photolytic->Timepoints AcidBase->Timepoints Oxidative->Timepoints Analytical Analytical Testing (e.g., HPLC, GC-MS) Timepoints->Analytical Degradants Identify & Quantify Degradation Products Analytical->Degradants Data Data Analysis Degradants->Data ShelfLife Determine Shelf Life & Storage Conditions Data->ShelfLife

Caption: A typical experimental workflow for chemical stability testing.

Mechanism of Action and Reactivity

The high reactivity of this compound is central to its utility as a precursor for DNA alkylating agents. This reactivity is driven by the intramolecular cyclization of one of the chloroethyl groups to form a highly electrophilic aziridinium (B1262131) ion. This intermediate is then susceptible to nucleophilic attack by biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. This process can occur a second time, leading to interstrand cross-links in the DNA, which disrupts replication and transcription, ultimately leading to cell death. This mechanism is fundamental to the cytotoxic effects of the nitrogen mustards derived from this compound.

Handling and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is harmful if swallowed and causes severe skin burns and eye damage.[8] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[6] Handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][6] In case of spills, follow appropriate clean-up procedures to avoid generating dust.[2]

References

Nor-nitrogen mustard hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Nor-Nitrogen Mustard Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-nitrogen mustard hydrochloride, also known by its IUPAC name 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride and CAS number 821-48-7, is a bifunctional alkylating agent.[1] It belongs to the nitrogen mustard class of compounds, which were among the first agents used for cancer chemotherapy.[2] Structurally, it is a secondary amine with two 2-chloroethyl groups, differing from the more commonly known nitrogen mustard (mechlorethamine or mustine) by the absence of a methyl group on the nitrogen atom. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly other chemotherapeutic agents like cyclophosphamide (B585) and piperazine (B1678402) derivatives.[1][3][4] Its high reactivity, which is central to its biological activity, necessitates careful handling under controlled conditions.[3]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and mechanism of action of nor-nitrogen mustard hydrochloride.

Chemical Structure and Identification

Nor-nitrogen mustard hydrochloride is the hydrochloride salt of bis(2-chloroethyl)amine (B1207034). The presence of the two electrophilic chloroethyl groups makes it a potent alkylating agent.[1]

  • IUPAC Name: 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[5]

  • CAS Number: 821-48-7[5]

  • Molecular Formula: C₄H₉Cl₂N·HCl or C₄H₁₀Cl₃N[6]

  • Synonyms: 2,2'-Dichlorodiethylamine hydrochloride, Bis(2-chloroethyl)amine hydrochloride, Nor-HN2 hydrochloride[5][6]

Caption: Chemical structure of Nor-Nitrogen Mustard Hydrochloride.

Physicochemical Properties

Nor-nitrogen mustard hydrochloride is a white to beige crystalline powder.[6][7] It is soluble in water, sparingly soluble in alcohols, and insoluble in solvents like toluene (B28343) and acetone.[3][5] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular Weight 178.49 g/mol [5][7]
Appearance White to beige crystalline powder[6][7]
Melting Point 210-215 °C[5][7]
Boiling Point 204.2 °C at 760 mmHg[7]
Solubility Soluble in water[3][5][6]
Density 1.125 g/cm³[7]

Synthesis

The primary and most common method for synthesizing nor-nitrogen mustard hydrochloride is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂).[8][9][10] The thionyl chloride acts as a chlorinating agent, converting the hydroxyl groups of diethanolamine into chloro groups.

synthesis_pathway diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ product Nor-Nitrogen Mustard HCl [HN(CH₂CH₂Cl)₂]·HCl diethanolamine->product  1. Dichloroethane  2. Reflux  3. Methanol (B129727) (quench) thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->product side_products + 2SO₂ + HCl product->side_products

Caption: Synthesis of Nor-Nitrogen Mustard Hydrochloride.
Experimental Protocol: Synthesis from Diethanolamine

This protocol is based on established laboratory procedures for the synthesis of bis(2-chloroethyl)amine hydrochloride.[8][9]

Materials:

  • Diethanolamine (0.30 mole)

  • Thionyl chloride (0.66 mole)

  • 1,2-Dichloroethane (anhydrous, 300 mL)

  • Methanol (20 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add diethanolamine to 300 mL of 1,2-dichloroethane.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add thionyl chloride dropwise to the stirred solution. An immediate formation of a solid suspension will be observed. The slow addition is crucial to control the exothermic reaction.[9]

  • After the complete addition of thionyl chloride, remove the ice bath and warm the mixture to approximately 50°C. The suspension should dissolve.

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During this period, the product will precipitate as a crystalline solid.[8][9]

  • After reflux, cool the mixture to room temperature.

  • Carefully and slowly add methanol to the flask to quench any unreacted thionyl chloride.[9]

  • Remove the solvents under vacuum to obtain the crude white crystalline product.[8]

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.[9]

Safety Precautions: This synthesis must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][9]

Mechanism of Action and Biological Activity

Mechanism of DNA Alkylation

The cytotoxic effects of nor-nitrogen mustard hydrochloride are attributed to its ability to act as a potent DNA alkylating agent.[1][11] The mechanism is a two-step process initiated by an intramolecular cyclization.

  • Formation of the Aziridinium (B1262131) Ion: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion. This intramolecular cyclization forms a highly reactive and electrophilic three-membered ring called an aziridinium (or ethylenimonium) ion.[1][12] This is the rate-determining step.

  • DNA Alkylation: The strained aziridinium ring is readily opened by a nucleophilic attack from a DNA base. The most common site of alkylation is the N7 position of guanine (B1146940).[12]

  • Cross-linking: Since the molecule possesses a second chloroethyl arm, the process can repeat, forming a second aziridinium ion. This can then react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[12][13]

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[11][13] This irreparable DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[12]

mechanism_of_action Cellular Pathway of Nor-Nitrogen Mustard Action cluster_activation Activation cluster_dna_damage DNA Interaction cluster_cellular_response Cellular Response A Nor-Nitrogen Mustard (Free Amine) B Intramolecular Cyclization A->B C Reactive Aziridinium Ion B->C D Nucleophilic Attack by Guanine (N7) C->D E DNA Mono-Adduct Formation D->E F Second Cyclization & Alkylation E->F G DNA Interstrand Cross-link F->G H Blockage of DNA Replication & Transcription G->H I DNA Damage Response (DDR) Pathway Activation H->I J Cell Cycle Arrest (G2/M Phase) I->J K Apoptosis (Programmed Cell Death) J->K

Caption: Mechanism of action leading to apoptosis.
Cytotoxicity and Experimental Protocol

Experimental Protocol: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for determining the IC₅₀ of a compound.[11]

Objective: To determine the concentration of nor-nitrogen mustard hydrochloride that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., HL-60 leukemia, PC-3 prostate)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Nor-nitrogen mustard hydrochloride stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of nor-nitrogen mustard hydrochloride in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve as the concentration that causes a 50% reduction in cell viability.[11]

Conclusion

Nor-nitrogen mustard hydrochloride is a foundational alkylating agent with significant applications as a reactive intermediate in the synthesis of anticancer drugs. Its mechanism of action, involving the formation of a reactive aziridinium ion and subsequent DNA cross-linking, is characteristic of the nitrogen mustard class and is the basis for its potent cytotoxicity. The well-established synthesis protocol allows for its preparation for further research and development. While specific biological activity data for this particular compound is sparse in the public domain, established protocols like the MTT assay can be readily employed to quantify its efficacy in various cancer cell lines, providing a basis for the development of novel therapeutics. Due to its hazardous nature, all handling and synthesis of this compound must be conducted with stringent safety measures in place.

References

Spectral and Mechanistic Analysis of Bis(2-chloroethyl)amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of bis(2-chloroethyl)amine (B1207034) hydrochloride, a significant compound in pharmaceutical research, particularly as a precursor to nitrogen mustard-based chemotherapeutic agents.[1] The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, the experimental protocols for acquiring these spectra, and a visualization of its mechanism of action as a DNA alkylating agent.

Spectral Data

The structural identity of bis(2-chloroethyl)amine hydrochloride can be confirmed through various spectroscopic techniques. The key NMR and IR data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1]

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9Triplet4H-CH₂-Cl
~3.4Triplet4H-CH₂-N
Broad SignalSinglet2H-NH₂⁺-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~48.5-CH₂-N
~39.0-CH₂-Cl

Note: The specific chemical shifts are dependent on the solvent used for analysis.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data can be obtained using techniques such as Potassium Bromide (KBr) wafer or Attenuated Total Reflectance (ATR).[4][5]

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2950-3050Strong, BroadN-H stretch (amine salt)
2850-2960Medium-StrongC-H stretch (aliphatic)
1400-1600MediumN-H bend
1050-1150StrongC-N stretch
650-750StrongC-Cl stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of bis(2-chloroethyl)amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[2][6]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Wafer Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of bis(2-chloroethyl)amine hydrochloride with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment, which is automatically subtracted from the sample spectrum.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Mechanism of Action: DNA Alkylation

Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard, a class of compounds known for their cytotoxic effects through DNA alkylation.[1] The mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most common target.[1] This process can lead to DNA cross-linking, replication arrest, and ultimately, apoptosis.

G A Bis(2-chloroethyl)amine B Intramolecular Cyclization A->B Spontaneous C Aziridinium Ion (Reactive Electrophile) B->C Formation D Nucleophilic Attack by DNA (e.g., N7 of Guanine) C->D E Alkylated DNA D->E Covalent Bond Formation F DNA Damage & Apoptosis E->F

Caption: Mechanism of DNA alkylation by bis(2-chloroethyl)amine.

References

The Core Biological Activity of Bifunctional Alkylating Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional alkylating agents represent a cornerstone in the armamentarium of cancer chemotherapy.[1] Their clinical utility stems from their ability to induce cytotoxic lesions in rapidly proliferating cancer cells by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA.[2] This guide provides an in-depth exploration of the biological activity of these agents, focusing on their mechanism of action, the cellular responses they elicit, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: DNA Cross-linking

The defining characteristic of bifunctional alkylating agents is the presence of two reactive alkylating groups, enabling them to form covalent cross-links within and between DNA strands, as well as between DNA and proteins.[3][4] This cross-linking activity is considered the primary driver of their cytotoxic effects.[2]

The process begins with the formation of highly reactive carbonium ion intermediates, which then attack electron-rich sites on DNA bases.[5] The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other positions on guanine and adenine, as well as cytosine, can also be targeted.[6] Following the initial "mono-alkylation" of a base, the second reactive group can then alkylate a nearby nucleophile, resulting in a cross-link.[7]

There are three main types of DNA cross-links induced by bifunctional alkylating agents:

  • Intrastrand Cross-links: These occur between two bases on the same DNA strand.[8]

  • Interstrand Cross-links (ICLs): These form a covalent bridge between the two complementary strands of the DNA double helix.[3][8] ICLs are considered the most cytotoxic lesions as they pose a significant block to DNA replication and transcription.[3][4]

  • DNA-Protein Cross-links (DPCs): These lesions covalently link DNA to nuclear proteins.[9][10] DPCs are also highly toxic and can severely impair essential cellular processes.[9][10]

The formation of these cross-links distorts the DNA helix, interfering with the fundamental processes of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[11]

Quantitative Data Presentation

The cytotoxic potency of bifunctional alkylating agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line, exposure time, and the specific assay used. The following tables summarize representative IC50 values for several common bifunctional alkylating agents against various cancer cell lines.

AgentCell LineCancer TypeExposure Time (h)IC50 (µM)Reference(s)
Cisplatin A2780Ovarian Cancer48~2-5[12]
SKOV-3Ovarian Cancer242-40[12]
5637Bladder Cancer481.1[13]
HT-1376Bladder Cancer482.75[13]
Carmustine (B1668450) (BCNU) U87MGGlioblastomaNot Specified54.40[14]
Malme-3MMelanomaNot Specified20[15]
SK-CO-1Colon AdenocarcinomaNot Specified31.13[16]
Melphalan (B128) HL-60Promyelocytic LeukemiaNot Specified~10[17]
MOLT-4Acute Lymphoblastic LeukemiaNot SpecifiedVaries[18]
Chlorambucil VariesVariesVariesVaries[19]

Note: IC50 values are highly dependent on experimental conditions and should be considered as indicative rather than absolute.

Signaling Pathways

The DNA damage induced by bifunctional alkylating agents triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate. Key pathways involved include the DNA damage response (DDR), p53 signaling, and NF-κB signaling.

DNA Damage Response and p53 Activation

DNA_Damage_Response

Upon detection of DNA cross-links, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are activated.[6][20] These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[10] A critical target of these kinases is the tumor suppressor protein p53.[10][21] Phosphorylation of p53 prevents its degradation by the E3 ubiquitin ligase MDM2, leading to its stabilization and accumulation in the nucleus.[10][22] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair (e.g., GADD45), and apoptosis (e.g., BAX, PUMA).[10][20] This provides the cell with an opportunity to repair the damage; however, if the damage is too extensive, p53 will trigger the apoptotic cascade.[17]

NF-κB Signaling

NFkB_Signaling NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc translocates to Alkylating_Agent Bifunctional Alkylating Agent DNA_Damage DNA Damage Alkylating_Agent->DNA_Damage Upstream_Signals Upstream Signaling DNA_Damage->Upstream_Signals IKK_complex IKK_complex Upstream_Signals->IKK_complex Proteasome Proteasome

Bifunctional alkylating agents can also induce the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[23] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. DNA damage can trigger signaling cascades that lead to the activation of the IκB kinase (IKK) complex.[23] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. The activation of NF-κB can sometimes counteract the pro-apoptotic signals initiated by p53, contributing to drug resistance.[23]

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of bifunctional alkylating agents. These assays are crucial for determining cytotoxicity, elucidating mechanisms of action, and identifying potential resistance mechanisms.

Cytotoxicity Assays

These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells.

The SRB assay is a colorimetric assay that indirectly measures cell density by staining total cellular protein.[3][24]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the bifunctional alkylating agent for a specified duration (e.g., 48-72 hours).[25]

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[24]

    • Wash the plates with water to remove TCA and air dry.[3]

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[24]

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[24]

    • Solubilize the protein-bound dye with 10 mM Tris base solution.[24]

    • Measure the absorbance at approximately 540-565 nm using a microplate reader.[24][25]

The MTT assay is another colorimetric assay that measures cell viability based on mitochondrial metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with the alkylating agent for the desired time.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

DNA Damage Assays

These assays are used to detect and quantify the DNA lesions induced by alkylating agents.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][27]

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.[26]

  • Protocol:

    • Harvest treated and control cells and resuspend them in low melting point agarose.

    • Layer the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in a cold lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.[27]

    • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.[27]

    • Apply an electric field to separate the damaged DNA from the nucleoid.[27]

    • Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.[27]

Several methods can be used to specifically quantify ICLs.

  • Alkaline Elution Assay:

    • Principle: This technique measures the rate at which DNA passes through a filter under denaturing (alkaline) conditions. DNA containing ICLs is larger and elutes more slowly than non-cross-linked DNA.[4]

    • Protocol:

      • Radiolabel the DNA of the cells with an appropriate isotope (e.g., ³H-thymidine).

      • Treat cells with the alkylating agent.

      • Layer the cells onto a filter and lyse them.

      • Elute the DNA with an alkaline buffer at a constant flow rate, collecting fractions over time.[4]

      • Measure the radioactivity in each fraction and on the filter to determine the elution rate.[4]

      • The frequency of ICLs is calculated based on the decreased elution rate of DNA from treated cells compared to control cells.[4]

Apoptosis Assays

These assays detect the induction of programmed cell death.

This is a widely used method to distinguish between viable, apoptotic, and necrotic cells.[8]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

  • Protocol:

    • Harvest treated and control cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

    • Incubate for 15-20 minutes at room temperature in the dark.[9]

    • Analyze the stained cells by flow cytometry.[8]

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Western blotting can be used to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP.[5][28]

  • Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3). Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. Western blotting uses specific antibodies to detect the full-length and cleaved (active) forms of these proteins.[28]

  • Protocol:

    • Lyse treated and control cells to extract total protein.[5]

    • Determine protein concentration using a suitable assay (e.g., BCA or Bradford).[5]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[5]

    • Block the membrane to prevent non-specific antibody binding.[29]

    • Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP).[5]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

    • Interpretation: An increase in the cleaved forms of caspase-3 and PARP in treated cells compared to controls is indicative of apoptosis induction.

Conclusion

Bifunctional alkylating agents remain a critical class of anticancer drugs due to their potent cytotoxic activity, which is primarily mediated by the induction of DNA cross-links. A thorough understanding of their mechanism of action, the cellular signaling pathways they trigger, and the experimental methods used to evaluate their effects is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these core aspects, serving as a valuable resource for those working to advance cancer therapy through the development and application of these important agents.

References

An In-depth Technical Guide to the Cytotoxicity Pathway of Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine (B1207034) hydrochloride, a potent bifunctional alkylating agent also known as nornitrogen mustard, exerts its cytotoxic effects primarily through the covalent modification of DNA.[1] This interaction triggers a complex cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).[2][3] This technical guide provides a comprehensive overview of the cytotoxicity pathway of bis(2-chloroethyl)amine hydrochloride, detailing its mechanism of action, the intricate signaling pathways involved, and relevant experimental protocols. Quantitative data for structurally similar compounds are presented to offer insights into its potency.

Mechanism of Action: DNA Alkylation

The biological activity of bis(2-chloroethyl)amine hydrochloride is centered on its capacity to act as a powerful DNA alkylating agent.[2] The process is initiated by an intramolecular cyclization, forming a highly reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate.[1][2][4] This electrophilic cation is then susceptible to attack by nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most common target.[1][2][5]

The bifunctional nature of this compound, possessing two chloroethyl groups, allows for a second alkylation event to occur.[1] This can result in the formation of highly cytotoxic DNA adducts, including monofunctional adducts, intrastrand cross-links, and, most significantly, interstrand cross-links (ICLs).[1][2] These ICLs create a physical barrier that blocks DNA replication and transcription, processes vital for cell survival and proliferation.[1][2][3]

The primary DNA adducts formed by bis(2-chloroethyl)amine and its derivatives include:

  • Mono-alkylation of guanine at the N-7 position.[5]

  • Mono-alkylation of adenine (B156593) at the N-3 position.[5]

  • Interstrand cross-linking between two guanine bases.[5]

  • Interstrand cross-linking between a guanine and an adenine base.[5]

Cellular Response and Signaling Pathways

The formation of DNA ICLs by bis(2-chloroethyl)amine hydrochloride initiates a complex cellular signaling network known as the DNA Damage Response (DDR).[3][4] The primary goal of the DDR is to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis.[3][4]

DNA Damage Sensing and Signal Transduction

The DDR is initiated by sensor proteins that recognize the DNA lesions. The key kinases that sense and initiate the DDR in response to ICLs are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[3][4]

  • ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as a secondary consequence of replication fork collapse at the site of an ICL.[4]

  • ATR is activated by regions of single-stranded DNA (ssDNA) that are generated during the processing of DNA adducts and stalled replication forks.[4]

Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2.[3]

Cell Cycle Arrest

Activated CHK1 and CHK2 play a crucial role in inducing cell cycle arrest, providing the cell with time to repair the DNA damage.[3] This arrest typically occurs at the G2/M phase of the cell cycle.[2][6]

The Role of p53 and Apoptosis

The tumor suppressor protein p53 is a key downstream target of the ATM/ATR signaling cascade.[3] Phosphorylation of p53 on serine 15 and serine 20 leads to its activation.[3] Activated p53 can then induce the expression of genes involved in cell cycle arrest or, in the case of irreparable damage, initiate apoptosis.[3][7] The p53 tumor suppressor is required for the efficient execution of the apoptotic death program in response to various DNA damaging agents.[7]

The apoptotic cascade involves the activation of a family of proteases called caspases. This includes the initiator caspase-9 and the effector caspase-3, which are responsible for the systematic dismantling of the cell.[2] The Bcl-2 family of proteins also plays a regulatory role in this process, with anti-apoptotic members like Bcl-2 inhibiting the initiation of apoptotic body formation.[8]

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_response Cellular Response Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Aziridinium Ion Aziridinium Ion Bis(2-chloroethyl)amine->Aziridinium Ion Intramolecular Cyclization DNA DNA Aziridinium Ion->DNA Nucleophilic Attack DNA Adducts DNA Adducts & Interstrand Cross-links DNA->DNA Adducts Alkylation ATM/ATR ATM/ATR Kinases DNA Adducts->ATM/ATR Triggers DNA Damage Response CHK1/CHK2 CHK1/CHK2 Kinases ATM/ATR->CHK1/CHK2 Phosphorylates p53 p53 ATM/ATR->p53 Phosphorylates (Ser15) CHK1/CHK2->p53 Phosphorylates (Ser20) Cell Cycle Arrest G2/M Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Cytotoxicity signaling pathway of bis(2-chloroethyl)amine hydrochloride.

Quantitative Data

Compound Name/DerivativeCancer Cell LineIC50 (µM)
Bis(2-chloroethyl)methylamine (HN2)HaCaT (Keratinocytes)14.45[9]
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48[9]
PC-3 (Prostate)9.37[9]
Bel-7402 (Hepatocellular Carcinoma)0.2[9]
Bel-7402/5-FU (Drug-Resistant)0.84[9]
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50[9]
THP-1 (Leukemia)4.05[9]
HepG2 (Hepatocellular Carcinoma)17.04[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and determine the IC50 of a compound.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bis(2-chloroethyl)amine hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of bis(2-chloroethyl)amine hydrochloride in cell culture medium and treat the cells. Incubate for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[9]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Bis(2-chloroethyl)amine HCl (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan in DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for an in vitro cytotoxicity (MTT) assay.

Analysis of DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of DNA adducts formed by alkylating agents.[3]

Materials:

  • Cells or tissues treated with bis(2-chloroethyl)amine hydrochloride

  • DNA extraction kit

  • Nuclease P1 and alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • DNA Extraction: Extract genomic DNA from treated cells or tissues using a commercial kit.[3]

  • DNA Digestion: Digest the DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.[3]

  • LC-MS/MS Analysis: Analyze the digested DNA sample by LC-MS/MS. The mass spectrometer should be configured to detect the specific mass-to-charge ratio of the expected DNA adducts.[3]

  • Quantification: Quantify the amount of DNA adducts by comparing the peak areas to a standard curve generated from synthesized adducts.[3]

DNA_Adduct_Analysis_Workflow start Start treat_cells Treat Cells/Tissues with Bis(2-chloroethyl)amine HCl start->treat_cells extract_dna Extract Genomic DNA treat_cells->extract_dna digest_dna Digest DNA to Deoxynucleosides extract_dna->digest_dna lcms_analysis Analyze by LC-MS/MS digest_dna->lcms_analysis quantify_adducts Quantify DNA Adducts lcms_analysis->quantify_adducts end End quantify_adducts->end

Workflow for the analysis of DNA adducts by LC-MS/MS.

Conclusion

Bis(2-chloroethyl)amine hydrochloride is a classic DNA alkylating agent with a well-defined mechanism of cytotoxicity. Its ability to form interstrand cross-links triggers a robust DNA damage response, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells. The information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and exploit the cytotoxic properties of this and related compounds in the pursuit of novel anticancer therapies.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of Bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for bis(2-chloroethyl)ammonium chloride (CAS No. 821-48-7). The information is intended for professionals in research, scientific, and drug development fields who may handle this compound.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder.[1] It is known as a bifunctional alkylating agent and serves as a key intermediate in the synthesis of various chemotherapeutic agents.[1][2]

PropertyValueReference
Synonyms 2,2'-Dichlorodiethylamine hydrochloride, Nor-nitrogen mustard hydrochloride[3]
CAS Number 821-48-7
Molecular Formula C4H10Cl3N
Molecular Weight 178.49 g/mol
Appearance White to beige crystalline powder[1][4]
Melting Point 212-215 °C (decomposition)
Solubility >100 g/L in water
Storage Temperature 2-30°C

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is corrosive, acutely toxic, and an irritant.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4DangerH302: Harmful if swallowed
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage
Germ Cell Mutagenicity1BDangerMay cause genetic defects
Specific target organ toxicity (single exposure)3WarningH335: May cause respiratory irritation
Corrosive to Metals1WarningH290: May be corrosive to metals

Source:[6][7][8]

Pictograms:

corrosion exclamation mark health hazard

Source:[7]

Potential Health Effects:

  • Acute Effects: Causes chemical burns to the mouth, gastrointestinal tract, skin, and eyes upon contact.[5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] Ingestion can be harmful and may lead to systemic poisoning with symptoms like tremors, incoordination, and convulsions.[5] It is also a lachrymator, causing irritation and tearing of the eyes.[3]

  • Chronic Effects: Repeated or long-term exposure may lead to cumulative health effects.[5] There is concern that this material may cause cancer or mutations, though sufficient data for a full assessment is lacking.[5] It is suspected of causing genetic defects.[6]

Toxicological Data

Data TypeSpeciesRouteValueReference
LD50RatOral1150 mg/kg
LD50RabbitOral1150 mg/kg[4]
LCLoMouseInhalation1,000 mg/m³/10min[3]

Mechanism of Action: DNA Alkylation

The biological activity and toxicity of this compound stem from its function as a potent DNA alkylating agent. This process involves a two-step mechanism:

  • Aziridinium (B1262131) Ion Formation: The nitrogen atom undergoes an intramolecular cyclization by attacking an adjacent carbon atom, which displaces a chloride ion. This results in the formation of a highly reactive aziridinium (ethyleneiminium) cation.[1]

  • DNA Alkylation: This electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine (B1146940).[1]

  • Cross-linking: The process can be repeated with the second chloroethyl arm, enabling the molecule to bind to a second guanine base. This can result in the formation of highly cytotoxic interstrand cross-links in the DNA.[1] These cross-links block DNA replication and transcription, which are essential for cell survival.[1]

DNA_Alkylation_Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2 & 3: DNA Alkylation and Cross-linking Bis(2-chloroethyl)amine (B1207034) Bis(2-chloroethyl)amine Aziridinium_Ion Aziridinium Ion (highly reactive) Bis(2-chloroethyl)amine->Aziridinium_Ion Intramolecular cyclization Chloride_Ion_1 Cl- Bis(2-chloroethyl)amine->Chloride_Ion_1 displaces Guanine_1 Guanine (N7) Aziridinium_Ion->Guanine_1 Nucleophilic attack Alkylated_Guanine Monofunctional Adduct Guanine_1->Alkylated_Guanine Crosslinked_DNA Interstrand Cross-link Alkylated_Guanine->Crosslinked_DNA Second alkylation Chloride_Ion_2 Cl- Alkylated_Guanine->Chloride_Ion_2 displaces Guanine_2 Guanine (N7) on opposite strand Guanine_2->Crosslinked_DNA

Caption: Mechanism of DNA alkylation by bis(2-chloroethyl)amine.

Cellular Response to DNA Damage

The formation of DNA interstrand cross-links by this compound triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway. This can ultimately lead to programmed cell death (apoptosis).

Key events in this signaling cascade include:

  • Damage Recognition: The DNA lesions are recognized by cellular machinery.

  • Signal Transduction: Key signaling proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated.[1]

  • Cell Cycle Arrest: The cell cycle is halted, typically in the G2 phase, to provide time for DNA repair.[1]

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired by pathways like Homologous Recombination (HRR), the cell is directed towards apoptosis.[1] This involves the activation of a cascade of enzymes called caspases, including the initiator caspase-9 and the effector caspase-3, which dismantle the cell.[1]

DNA_Damage_Response DNA_Damage DNA Interstrand Cross-links (induced by Bis(2-chloroethyl)amine) DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR kinases) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2 phase) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR_Activation->Apoptosis If damage is irreparable DNA_Repair DNA Repair Pathways (e.g., Homologous Recombination) Cell_Cycle_Arrest->DNA_Repair Allows time for Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptosis->Caspase_Activation Mediated by

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][9]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][10] A flame-retardant lab coat should be worn.[9]

  • Respiratory Protection: For handling large quantities or when dust is generated, a NIOSH-approved respirator is recommended.[9] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[10]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[5][9]

  • Prevent contact with skin and eyes.[9]

  • Do not eat, drink, or smoke when handling this product.[5][10]

  • Keep containers tightly closed when not in use.[5][9]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[6][9]

  • Wash hands thoroughly after handling.[5][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep containers tightly closed.[6]

  • Store in a corrosives area.[6][10]

  • Store away from incompatible materials and foodstuff containers.[5]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[6][10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[6][10]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[6][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately.[6][10]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and wear appropriate PPE for cleanup.[9]

  • Avoid generating dust.[11]

  • Contain the spill with sand, earth, or vermiculite.[5]

  • Collect the material in labeled containers for disposal.[5][11]

  • Do not flush into surface water or the sanitary sewer system.[6]

  • Dispose of contents/container to an approved waste disposal plant.[10][11]

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine hydrochloride:

This compound is commonly synthesized by the reaction of diethanolamine (B148213) with thionyl chloride.[12][13]

  • Materials: Diethanolamine, thionyl chloride, 1,2-dichloroethane, methanol.[12][13]

  • Procedure:

    • In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[12][13]

    • Add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[12][13]

    • Warm the mixture to 50°C to dissolve the suspension.[12][13]

    • Reflux the crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve, and then a crystalline solid will reappear.[12][13]

    • Quench the reaction by adding 20 mL of methanol.[12][13]

    • Remove the solvents under vacuum to obtain a white crystalline material of bis(2-chloroethyl)amine hydrochloride.[12][13]

Synthesis_Workflow Start Start: Reagents in Flask Reagents Diethanolamine + 1,2-dichloroethane Start->Reagents Add_Thionyl_Chloride Add Thionyl Chloride Reagents->Add_Thionyl_Chloride Warm Warm to 50°C Add_Thionyl_Chloride->Warm Reflux Reflux for 3 hours Warm->Reflux Quench Quench with Methanol Reflux->Quench Solvent_Removal Remove Solvents (under vacuum) Quench->Solvent_Removal End End: Bis(2-chloroethyl)amine HCl (white crystalline solid) Solvent_Removal->End

Caption: Experimental workflow for the synthesis of bis(2-chloroethyl)amine hydrochloride.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Piperazine Derivatives using Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. One of the fundamental methods for the de novo construction of the piperazine ring is the reaction of bis(2-chloroethyl)amine (B1207034) with primary amines. This approach is particularly valuable for the synthesis of N-aryl piperazines, which are key intermediates in the development of pharmaceuticals, including antipsychotic, anticancer, and antimicrobial agents.

This document provides detailed protocols for the synthesis of N-aryl piperazine derivatives via the cyclization of substituted anilines with bis(2-chloroethyl)amine hydrochloride. Additionally, it outlines protocols for the preliminary biological evaluation of these synthesized compounds and presents relevant quantitative data to guide researchers in their drug discovery and development efforts.

Synthesis of N-Aryl Piperazine Derivatives

The primary application of bis(2-chloroethyl)amine in this context is the direct formation of the piperazine ring by reaction with a primary amine, typically an aniline (B41778) derivative. This reaction is generally carried out at elevated temperatures, often without a solvent or in a high-boiling point solvent.

General Reaction Scheme

Aniline Derivative + Bis(2-chloroethyl)amine hydrochloride → N-Aryl Piperazine hydrochloride

Key Reaction Parameters
  • Temperature: Typically ranges from 120°C to 220°C.[1][2][3]

  • Solvent: The reaction can be run neat (bulk) or in a high-boiling solvent such as xylene, N,N-dimethylformamide (DMF), or diethylene glycol monomethyl ether.[4][5][6]

  • Ratio of Reactants: The mass ratio of the aniline to bis(2-chloroethyl)amine hydrochloride can vary, for instance, from 1:0.8 to 1:2.0.[1][3]

  • Reaction Time: Can range from several hours to over 48 hours, depending on the specific substrates and reaction conditions.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241) Hydrochloride

This protocol details the synthesis of a key intermediate for the atypical antipsychotic drug aripiprazole.[1][2]

Materials:

  • 2,3-Dichloroaniline (B127971)

  • Bis(2-chloroethyl)amine hydrochloride

  • n-Butanol (for work-up)

  • Methanol (for recrystallization)

  • Reaction vessel with heating and stirring capabilities

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, charge 100 kg of 2,3-dichloroaniline.

  • Heating and Addition of Reagent: Begin stirring and heat the 2,3-dichloroaniline to 100°C. Once the temperature is stable, add 110 kg of bis(2-chloroethyl)amine hydrochloride solid in 5 batches.

  • Reaction: After the addition is complete, increase the temperature to 120°C and maintain it for 34 hours.

  • Work-up: Stop heating and add 200 kg of n-butanol to the reaction mixture. Reflux the mixture with stirring for 1 hour.

  • Crystallization and Isolation: Cool the mixture to allow for crystallization. Collect the crude product by centrifugation.

  • Purification: Purify the crude product by recrystallization from 300 kg of methanol. After cooling and crystallization, collect the purified product by centrifugation and dry to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Expected Yield and Purity:

  • Yield: Approximately 59.5% (98.0 kg).[7]

  • Purity (HPLC): >99.5%.[3][7]

Protocol 2: General Procedure for the Synthesis of N-Aryl Piperazines

This protocol provides a general method for the synthesis of various N-aryl piperazines.

Materials:

  • Substituted Aniline (1 equivalent)

  • Bis(2-chloroethyl)amine hydrochloride (1 to 1.6 equivalents)[8]

  • High-boiling solvent (e.g., xylene or DMF)[8]

  • Aqueous ammonia

  • Ethyl acetate

  • Sodium sulfate

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: Combine the substituted aniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel.

  • Solvent Addition: Add a suitable high-boiling solvent such as xylene or DMF.[8]

  • Heating: Heat the reaction mixture to a temperature between 110°C and 220°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC). Reaction times can be lengthy, ranging from several hours to over 48 hours.[6][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Adjust the pH of the solution to 6-7 with aqueous ammonia.[4]

  • Extraction: Extract the product with ethyl acetate. Dry the organic layer with sodium sulfate.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Synthesis of N-Aryl Piperazines from Substituted Anilines and Bis(2-chloroethyl)amine Hydrochloride
Substituted AnilineProductSolventTemp (°C)Time (h)Yield (%)Reference
2,3-Dichloroaniline1-(2,3-Dichlorophenyl)piperazine HClNeat1203459.5[7]
2,3-Dichloroaniline1-(2,3-Dichlorophenyl)piperazine HClNeat1601264.0[2]
2,3-Dichloroaniline1-(2,3-Dichlorophenyl)piperazineXylene130-1354888[4]
3-(Trifluoromethyl)aniline1-(3-(Trifluoromethyl)phenyl)piperazineDiglyme150-42[5]
2-((2,4-Dimethylphenyl)thio)aniline1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazineDMF11048-[6]

Applications in Drug Development and Biological Screening Protocols

N-aryl piperazine derivatives are frequently investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases. Below are general protocols for initial biological screening.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line(s) of interest

  • Complete culture medium

  • 96-well plates

  • Synthesized piperazine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Microbial strain(s) of interest

  • Liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Synthesized piperazine derivatives

  • Standardized microbial inoculum

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the piperazine derivatives in a 96-well microtiter plate using the appropriate liquid growth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL). Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Aniline Derivative C Reaction Vessel A->C B Bis(2-chloroethyl)amine HCl B->C D Heating (120-220°C) C->D E Crude N-Aryl Piperazine HCl D->E F Addition of Protic Solvent E->F G Crystallization F->G H Filtration/Centrifugation G->H I Recrystallization H->I J Pure N-Aryl Piperazine HCl I->J

Caption: Workflow for the synthesis and purification of N-aryl piperazines.

Biological Screening Workflow

G cluster_screening Biological Screening A Synthesized Piperazine Derivatives B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification B->C D Secondary Assays (e.g., Dose-Response, Mechanism of Action) C->D E Lead Compound Selection D->E

Caption: General workflow for the biological screening of novel piperazine derivatives.

PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor N-Aryl Piperazine Derivative (Inhibitor) Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by N-aryl piperazine derivatives.

References

Application Notes and Protocols: The Use of Bis(2-chloroethyl)ammonium Chloride as a Bifunctional Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as nornitrogen mustard or HN1 hydrochloride, is a potent bifunctional alkylating agent with significant applications in organic and medicinal chemistry.[1][2] Its high reactivity, derived from the two chloroethyl groups, enables the formation of covalent bonds with various nucleophiles. This property makes it a crucial intermediate for the synthesis of a wide range of compounds, particularly nitrogen-containing heterocycles like piperazine (B1678402), which is a common scaffold in many pharmaceuticals.[2][3][4] Furthermore, its ability to cross-link biological macromolecules, most notably DNA, is the basis for its use as a precursor in the synthesis of numerous chemotherapeutic agents.[1][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, focusing on its role in piperazine ring formation and the synthesis of bioactive molecules.

Mechanism of Action: Alkylation

The alkylating activity of bis(2-chloroethyl)amine (B1207034) is initiated by a two-step intramolecular cyclization process. The nitrogen atom's lone pair of electrons attacks an adjacent carbon, displacing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) (ethyleneiminium) cation.[1] This reactive intermediate is then readily attacked by a nucleophile. In a biological context, the N7 position of guanine (B1146940) in DNA is a common target, leading to DNA adducts.[1][6] Since the molecule has two chloroethyl groups, this process can occur twice, resulting in DNA interstrand cross-links that disrupt replication and transcription, ultimately triggering apoptosis.[1][5] This mechanism is fundamental to the cytotoxic effects of nitrogen mustard-based anticancer drugs.

cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Nucleophilic Attack start Bis(2-chloroethyl)amine (Cl-CH₂CH₂-NH-CH₂CH₂-Cl) intermediate Reactive Aziridinium Ion [Cyclic Intermediate] start->intermediate Intramolecular Cyclization (-Cl⁻) product Alkylated Product (Nu-CH₂CH₂-NH-CH₂CH₂-Cl) intermediate->product Alkylation nucleophile Nucleophile (Nu:) (e.g., Guanine N7, Primary Amine)

Caption: Mechanism of alkylation via an aziridinium intermediate.

Applications in Organic Synthesis

De Novo Synthesis of Piperazine Rings

A primary application of this compound is the de novo construction of the piperazine ring, a critical scaffold in drug discovery. This is typically achieved through a cyclization reaction with a primary amine, such as a substituted aniline (B41778).[3][4] This method is instrumental in producing N-arylpiperazines, which are key intermediates for various pharmaceuticals, including the atypical antipsychotic aripiprazole.[2][7]

Synthesis of Bioactive Molecules and Chemotherapeutics

This compound serves as a key starting material for several clinically important anticancer drugs.[8] Its bifunctional nature is exploited to synthesize complex molecules like cyclophosphamide, where the nitrogen mustard moiety is attached to a phosphorodiamidate carrier group.[5][9] This pro-drug design enhances selectivity and reduces systemic toxicity.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from diethanolamine (B148213) and thionyl chloride.[1][11]

  • Materials: Diethanolamine, Thionyl chloride (SOCl₂), Dichloroethane, Methanol.

  • Procedure:

    • In a 1 L round-bottom flask equipped with a reflux condenser, add diethanolamine (31.5 g, 0.30 mol) and 300 mL of dichloroethane.

    • Slowly add thionyl chloride (51.0 mL) to the stirred solution. The addition is exothermic and may require cooling. A solid suspension may form immediately.

    • Warm the mixture to approximately 50°C to dissolve the initial suspension.

    • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.

    • After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.

    • Remove all solvents under reduced pressure using a rotary evaporator.

    • The final product, a white crystalline solid, is obtained in nearly quantitative yield.[1][11]

Protocol 2: General Workflow for De Novo Synthesis of N-Arylpiperazines

This protocol provides a general workflow for the cyclization reaction between an aniline derivative and this compound to form an N-arylpiperazine.[4][7]

start Combine Reactants: - Substituted Aniline - this compound (Molar ratio 1:0.8 to 1:2.0) heat Heat mixture to charging temperature (90-120 °C) start->heat react Increase to reaction temp. (120-220 °C) and stir until completion heat->react workup Cool and treat with protonic solvent (e.g., ethanol) react->workup isolate Isolate crude product (e.g., filtration) workup->isolate purify Refine crude product (e.g., recrystallization) isolate->purify final Final Product: N-Arylpiperazine Hydrochloride purify->final

Caption: General workflow for N-arylpiperazine synthesis.

Protocol 3: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

This protocol is a specific application of Protocol 2 for an intermediate used in the synthesis of Aripiprazole.[7]

  • Materials: 2,3-dichloroaniline (B127971), bis(2-chloroethyl)amine hydrochloride, protonic solvent (e.g., ethanol).

  • Procedure:

    • Charge a reaction vessel with 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The mass ratio of aniline to the alkylating agent can range from 1:0.8 to 1:2.0.[7]

    • Heat the mixture to a charging temperature of 90-120°C.

    • Increase the temperature to 120-220°C to conduct the cyclization reaction.

    • Monitor the reaction for completion (e.g., by TLC or LC-MS).

    • After the reaction is complete, cool the mixture and add a protonic solvent for workup to obtain the crude product.

    • Refine the crude product by recrystallization from a suitable solvent to yield the final product with high purity.[7]

Protocol 4: Synthesis of Cyclophosphamide

This two-part protocol describes the synthesis of the chemotherapeutic agent cyclophosphamide.[9]

  • Part A: Synthesis of N,N-Bis(2-chloroethyl)phosphoramidic dichloride

    • Suspend bis(2-chloroethyl)amine hydrochloride (1 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add triethylamine (B128534) (2 eq) to the suspension and cool the mixture to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃, 1 eq) dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature for several hours to form the intermediate.

  • Part B: Synthesis of Cyclophosphamide

    • In a separate flask, prepare a solution of 3-aminopropan-1-ol (1 eq) and triethylamine (1 eq) in anhydrous dichloromethane.

    • Cool the solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride from Part A to 0-5°C.

    • Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.

    • Allow the reaction to stir at room temperature for 15 hours.

    • Work up the reaction by adding ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone).[9]

Quantitative Data Summary

The following tables summarize quantitative data for the protocols described.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Solvent Temperature Time Yield Reference

| Diethanolamine | Thionyl Chloride | Dichloroethane | Reflux | 3 hrs | Quantitative |[1][11] |

Table 2: Synthesis of N-Arylpiperazines and Bioactive Molecules

Product Key Reactants Solvent Temperature Time Yield Purity Reference
1-(Aryl)piperazine Aryl-aniline, Bis(2-chloroethyl)amine HCl DMF 110 °C 48 hrs - - [3]
1-(2,3-Dichlorophenyl)piperazine HCl 2,3-dichloroaniline, Bis(2-chloroethyl)amine HCl Solvent-free 120-220 °C - >59.5% >99.5% [7]
N,N-Bis(2-chloroethyl)phosphoramidic dichloride Bis(2-chloroethyl)amine HCl, POCl₃ Dichloromethane 0 °C to RT Several hrs 89-92% - [9]

| Cyclophosphamide | Phosphoramidic dichloride, 3-Aminopropan-1-ol | Dichloromethane | 0 °C to RT | 15 hrs | 92.3% | >97.6% |[9] |

Cellular Response Pathway

The formation of DNA interstrand cross-links by alkylating agents derived from bis(2-chloroethyl)amine triggers the DNA Damage Response (DDR) pathway, which can arrest the cell cycle and lead to programmed cell death (apoptosis), forming the basis of their anticancer effect.[1][9]

AlkylatingAgent Alkylating Agent (derived from Bis(2-chloroethyl)amine) DNA_Damage DNA Interstrand Cross-links (ICLs) AlkylatingAgent->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR Protein Activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (e.g., G2 Phase) DDR->CellCycleArrest Repair DNA Repair Attempt CellCycleArrest->Repair Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis If repair fails

Caption: DNA Damage Response pathway initiated by alkylating agents.

Safety and Handling

This compound is a highly reactive and cytotoxic compound.[2] It should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a certified chemical fume hood. Due to its classification as a nitrogen mustard, it is corrosive and toxic.

Conclusion

This compound is a versatile and powerful reagent in organic synthesis. Its utility in the de novo construction of the pharmaceutically important piperazine ring and as a foundational building block for potent chemotherapeutic agents underscores its significance in drug discovery and development.[4][5] The protocols and data provided herein offer a comprehensive resource for researchers leveraging this key intermediate to construct complex and biologically active molecules.

References

Application Note: Synthesis of Bis(2-chloroethyl)amine Hydrochloride via Diethanolamine Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, a critical intermediate in the production of various chemotherapeutic agents.[1][2] The synthesis involves the chlorination of diethanolamine (B148213) using thionyl chloride. This document outlines the reaction conditions, purification methods, and safety precautions necessary for the successful and safe execution of this protocol. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided for visual guidance.

Introduction

Bis(2-chloroethyl)amine, commonly known as nitrogen mustard, is a bifunctional alkylating agent.[1] Its hydrochloride salt is a stable and common precursor in the synthesis of pharmaceuticals such as cyclophosphamide, ifosfamide, and estramustine.[2] The reactivity of the two chloroethyl groups allows for the formation of covalent cross-links with DNA, which disrupts replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.[1] The most common and established method for synthesizing bis(2-chloroethyl)amine hydrochloride is the reaction of diethanolamine with thionyl chloride (SOCl₂).[1][3][4] This procedure details a reliable method for this synthesis.

Reaction and Mechanism

The primary reaction involves the substitution of the hydroxyl groups of diethanolamine with chlorine atoms from thionyl chloride. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The overall reaction is as follows:

(HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl + 2 SO₂ + HCl

The diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)amine. The in-situ generated hydrogen chloride (HCl) then reacts with the amine to form the stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of bis(2-chloroethyl)amine hydrochloride.

ParameterValueReference
Reactants
Diethanolamine31.5 g (0.30 mol)[1][5]
Thionyl Chloride51.0 mL (0.66 mol)[3][5]
1,2-Dichloroethane (B1671644) (Solvent)300 mL[1][5]
Methanol (B129727) (Quenching)20 mL[1][5]
Reaction Conditions
Initial TemperatureRoom Temperature, then 50°C[1][5]
Reflux TemperatureBoiling point of 1,2-dichloroethane (approx. 83°C)
Reaction Time3 hours at reflux[1][5]
Product
Product NameBis(2-chloroethyl)amine hydrochloride[1][5]
AppearanceWhite crystalline solid[1][5]
Yield53.0 g (Quantitative)[5]

Experimental Protocols

I. Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol describes the chlorination of diethanolamine using thionyl chloride.[1][3][5]

Materials:

  • Diethanolamine (31.5 g, 0.30 mole)[1][5]

  • Thionyl chloride (51.0 mL)[5]

  • 1,2-Dichloroethane (300 mL)[1][5]

  • Methanol (20 mL)[1][5]

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add diethanolamine (31.5 g) and 1,2-dichloroethane (300 mL).[1][3][5]

  • Addition of Thionyl Chloride: Begin stirring the solution and cool the flask in an ice bath.[3] Slowly add thionyl chloride (51.0 mL) dropwise from the dropping funnel.[3] An immediate formation of a solid suspension is expected.[3][5] The addition is exothermic and should be controlled to maintain a manageable reaction rate.[1]

  • Initial Heating: After the complete addition of thionyl chloride, remove the ice bath and warm the mixture to approximately 50°C.[1][5] The solid suspension should dissolve at this temperature.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3 hours with continuous stirring.[1][5] During the reflux period, the crystalline product, bis(2-chloroethyl)amine hydrochloride, will precipitate out of the solution.[5]

  • Quenching: After 3 hours, cool the mixture to room temperature. Carefully and slowly add methanol (20 mL) to quench any remaining thionyl chloride.[1][5]

  • Isolation: Remove the solvents (1,2-dichloroethane, excess thionyl chloride, and methanol) under reduced pressure using a rotary evaporator.[1][5]

  • Drying: The resulting white crystalline solid is the desired product, bis(2-chloroethyl)amine hydrochloride.[5] The yield should be nearly quantitative (approximately 53.0 g).[5] Dry the product under vacuum.

II. Purification by Recrystallization

This protocol describes the purification of the crude bis(2-chloroethyl)amine hydrochloride.[6][7]

Materials:

  • Crude bis(2-chloroethyl)amine hydrochloride

  • Ethanol (B145695) (anhydrous)[6][7]

  • Diethyl ether (anhydrous)[6][7]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle warming may be necessary.[6][7]

  • Crystallization: Allow the solution to cool to room temperature. Slowly add diethyl ether dropwise while swirling until the solution becomes turbid.[6][7]

  • Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. To maximize the yield, the flask can be subsequently placed in an ice bath.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.[6][7]

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[6]

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [3] It releases toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle diethanolamine and 1,2-dichloroethane with care, as they are also hazardous.

  • The quenching step with methanol is exothermic and should be performed cautiously.

Experimental Workflow Diagram

Chlorination_Workflow A 1. Reaction Setup - Add Diethanolamine and  1,2-Dichloroethane to flask B 2. Addition of Thionyl Chloride - Cool flask in ice bath - Add Thionyl Chloride dropwise A->B C 3. Initial Heating - Warm to 50°C to dissolve solid B->C D 4. Reflux - Heat at reflux for 3 hours - Product precipitates C->D E 5. Quenching - Cool to room temperature - Add Methanol D->E F 6. Isolation - Remove solvents via  rotary evaporation E->F G 7. Purification (Optional) - Recrystallize from  Ethanol/Diethyl Ether F->G Optional H Final Product Bis(2-chloroethyl)amine Hydrochloride F->H G->H

Caption: Workflow for the synthesis of bis(2-chloroethyl)amine hydrochloride.

References

Purifying Bis(2-chloroethyl)ammonium Chloride: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive protocol for the purification of bis(2-chloroethyl)ammonium chloride via recrystallization. This procedure is designed for researchers, scientists, and professionals in drug development who require a high-purity compound for their work. This compound is a key intermediate in the synthesis of various compounds, and its purity is critical for downstream applications.

Introduction

This compound is a reactive organic compound susceptible to degradation through intramolecular cyclization and hydrolysis.[1][2] Impurities such as piperazine (B1678402) derivatives can arise, impacting the yield and purity of subsequent synthetic steps.[1][2] Recrystallization is an effective method for removing these impurities.[1][3] This protocol details a robust procedure using a mixed-solvent system of ethanol (B145695) and diethyl ether to achieve high purity.

Data Summary

SolventQualitative SolubilityRole in Recrystallization
EthanolSoluble, particularly when hotPrimary solvent
Diethyl EtherSparingly soluble to insolubleAnti-solvent
WaterSolubleNot ideal due to hydrolysis risk

Following this protocol can consistently yield a product with high purity, as illustrated in the table below.

ScaleIllustrative Purity
Laboratory>99%[3]
Pilot>98.5%[3]
Production>98.0%[3]

Experimental Protocol

This protocol employs a cooling and anti-solvent recrystallization technique.[1][3][4] It is critical to use anhydrous solvents to minimize hydrolysis of the chloroethyl groups.[1]

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Activated Charcoal (optional, for colored solutions)

  • Celite (optional, for use with charcoal)

Equipment:

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Glassware (beakers, graduated cylinders)

  • Spatula and weighing paper

  • pH paper or pH meter (for monitoring acidic conditions if necessary)

Safety Precautions:

This compound is a hazardous substance. It is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimal hot ethanol add_charcoal Add activated charcoal dissolve->add_charcoal If colored cool_rt Cool to room temperature dissolve->cool_rt If not colored hot_filter Hot filtration through Celite add_charcoal->hot_filter hot_filter->cool_rt add_ether Slowly add diethyl ether (anti-solvent) cool_rt->add_ether cool_ice Cool in ice bath add_ether->cool_ice vac_filter Vacuum filter crystals cool_ice->vac_filter wash Wash with cold diethyl ether vac_filter->wash dry Dry under high vacuum wash->dry end end dry->end Pure Product

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to just dissolve the solid with stirring. Gentle heating in a water bath may be necessary. Avoid overheating, as this can cause decomposition.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution. Heat briefly and then filter the hot solution through a pad of Celite to remove the charcoal.[1][3]

  • Crystallization: Allow the clear ethanolic solution to cool slowly to room temperature. Once cooled, slowly add anhydrous diethyl ether dropwise while gently swirling the flask until the solution becomes turbid.[1][3]

  • Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature to facilitate slow crystal growth. For maximum yield, subsequently place the flask in an ice bath.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1][3]

  • Washing: Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.[1][3]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[3]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out- Solution cooled too quickly.- Anti-solvent added too rapidly.- Reheat the solution until the oil dissolves.- Allow to cool more slowly.- Add the anti-solvent more gradually with vigorous stirring.
Low Crystal Yield- Too much primary solvent used.- Incomplete precipitation.- Concentrate the mother liquor by carefully evaporating some solvent and re-cooling.- Ensure the solution is thoroughly cooled in an ice bath.
No Crystal Formation- Solution is not saturated.- Insufficient cooling.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Impure Final Product- Inefficient removal of impurities.- Co-precipitation of impurities.- A second recrystallization may be necessary.- Ensure slow cooling to promote the formation of pure crystals.

Conclusion

This recrystallization protocol provides a reliable method for the purification of this compound, yielding a high-purity product suitable for sensitive downstream applications in research and drug development. Adherence to the procedural details, particularly the use of anhydrous solvents and controlled cooling rates, is essential for achieving optimal results.

References

Application Notes and Protocols for Safe Handling and Disposal of Nitrogen Mustards in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrogen mustards are a class of cytotoxic, alkylating agents that have been utilized in both chemical warfare and cancer chemotherapy.[1] Due to their high reactivity and hazardous nature, stringent safety protocols are imperative when handling these compounds in a laboratory setting. These application notes provide detailed procedures for the safe handling and disposal of nitrogen mustards to minimize exposure risks and ensure a safe research environment.

Hazard Identification and Risk Assessment

Nitrogen mustards are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[2] They are vesicants, causing severe damage to the skin, eyes, and respiratory tract.[3][4] Cellular changes can occur within minutes of contact, although the onset of pain and other clinical symptoms is often delayed for several hours.[2][3] Acute exposure can lead to systemic toxicity, including bone marrow suppression and neurological effects.[3] Chronic or repeated exposure can have cumulative effects and may lead to cancer.[2]

A thorough risk assessment must be conducted before any experiment involving nitrogen mustards. This assessment should identify potential exposure routes (inhalation, dermal contact, ingestion), the quantities being used, and the specific procedures involved.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The recommended PPE includes:

  • Respiratory Protection: A pressure-demand, self-contained breathing apparatus (SCBA) is recommended for any situation with potential exposure to nitrogen mustard vapors.[2][3] For work in a certified chemical fume hood with low concentrations, a NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) full-face-piece SCBA or a similar level of protection should be used.[5]

  • Hand Protection: Butyl rubber gloves are recommended.[2][3] It is advisable to wear two pairs of gloves (double-gloving).

  • Body Protection: A fully encapsulating, chemical-resistant suit (Level A) provides the highest level of protection.[5][6] For handling small quantities in a controlled environment like a fume hood, a chemical-resistant laboratory coat or disposable jumpsuit, worn over personal clothing, may be sufficient, but this should be determined by the site-specific risk assessment.[7]

  • Eye Protection: Chemical splash goggles and a face shield are required when there is a risk of splashes or aerosol generation.[8]

Table 1: Personal Protective Equipment (PPE) Levels for Handling Nitrogen Mustards

Protection LevelRespiratory ProtectionSuit TypeGlovesBootsRecommended Use
Level A NIOSH-certified CBRN full-face-piece SCBA (pressure-demand)Totally-Encapsulating Chemical Protective (TECP) suitChemical-resistant (inner and outer)Chemical-resistant with steel toe and shankInitial response to a spill, unknown concentrations, or high risk of vapor exposure.[5][9]
Level B NIOSH-certified CBRN full-face-piece SCBA (pressure-demand)Hooded chemical-resistant suit (non-encapsulating)Chemical-resistant (inner and outer)Chemical-resistant with steel toe and shankHigh respiratory hazard but lower skin vapor hazard.[6][9]
Level C NIOSH-certified CBRN Powered Air-Purifying Respirator (PAPR)Hooded chemical-resistant suitChemical-resistant (inner and outer)Chemical-resistant with steel toe and shankWhen contaminant and concentration are known and criteria for using a PAPR are met.[5]

Engineering Controls

All work with nitrogen mustards must be conducted in a designated area with appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: A certified chemical fume hood with a face velocity of at least 100 feet per minute is required for all manipulations of nitrogen mustards.

  • Biological Safety Cabinet: For tissue culture or other biological procedures involving nitrogen mustards, a Class II, Type B biological safety cabinet should be used.[10]

  • Ventilation: The laboratory should have negative pressure relative to surrounding areas and be well-ventilated with non-recirculating air.

Safe Handling Procedures

Adherence to strict protocols during the handling of nitrogen mustards is critical.

4.1 Preparation and Pre-Experiment Checklist:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

  • Prepare all necessary reagents and equipment before handling the nitrogen mustard.

  • Have a copy of the Safety Data Sheet (SDS) readily available.

  • Ensure that an emergency spill kit and decontamination solutions are accessible.

4.2 Handling of Pure Compound and Concentrated Solutions:

  • All manipulations should be performed within a chemical fume hood.

  • Use the smallest quantity of the compound necessary for the experiment.

  • Employ a "buddy system" where a second person is aware of the work being performed and is available to assist in case of an emergency.

  • Use disposable labware whenever possible to minimize contamination of reusable equipment.

  • After handling, carefully remove and dispose of the outer pair of gloves before touching any other surfaces.

Decontamination and Spill Management

Immediate decontamination is crucial in case of a spill or personnel exposure. Decontamination within one to two minutes of exposure is the most effective way to reduce tissue damage.[3]

5.1 Personnel Decontamination:

  • Skin Exposure: Immediately flush the affected area with copious amounts of soap and water.[11] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[11][14] Seek immediate medical attention.

5.2 Surface and Equipment Decontamination:

  • A variety of decontamination solutions can be used. One study demonstrated that ferrate(VI) can achieve nearly 100% degradation of HN3 within four minutes across a range of pH levels.[15]

  • For general laboratory use, a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution can be effective, followed by a thorough rinse with water. However, the effectiveness can vary, and compatibility with the contaminated surface must be considered.

  • All materials used for decontamination, including wipes and absorbent pads, must be disposed of as hazardous waste.

Table 2: Emergency Exposure Response

Exposure RouteImmediate ActionFollow-up
Skin Contact Remove contaminated clothing. Wash affected area with copious amounts of soap and water.[11]Seek immediate medical attention.
Eye Contact Flush eyes with tepid water for at least 15 minutes.[12][13]Seek immediate medical attention.
Inhalation Move to fresh air.Seek immediate medical attention.
Ingestion Do not induce vomiting or give fluids.[11][14]Seek immediate medical attention.

Waste Disposal

All waste contaminated with nitrogen mustards is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

6.1 Liquid Waste:

  • Collect all liquid waste containing nitrogen mustards in a designated, sealed, and properly labeled container.

  • Do not mix nitrogen mustard waste with other chemical waste streams unless compatibility has been confirmed.

  • The first rinse of any container that held nitrogen mustard must be collected as hazardous waste.[16]

6.2 Solid Waste:

  • All contaminated solid waste, including gloves, lab coats, pipette tips, and other disposables, must be placed in a clearly labeled, sealed hazardous waste container.[16]

  • Sharps contaminated with nitrogen mustards should be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[17]

6.3 Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16]

  • After triple-rinsing, the container labels must be defaced or removed before disposal as regular trash.[16]

Experimental Protocols

7.1 Protocol for Preparing a Stock Solution of Nitrogen Mustard:

  • Don all required PPE.

  • Perform all work in a certified chemical fume hood.

  • Weigh the required amount of nitrogen mustard in a tared, sealed container.

  • Slowly add the appropriate solvent to the container, ensuring the material is fully dissolved.

  • Cap the container securely and label it clearly with the compound name, concentration, date, and your initials.

  • Decontaminate the balance and surrounding work area.

  • Dispose of all contaminated materials as hazardous waste.

7.2 Protocol for Cell Culture Treatment with Nitrogen Mustard:

  • Work in a Class II, Type B biological safety cabinet.[10]

  • Prepare the final dilution of the nitrogen mustard stock solution in the appropriate cell culture medium.

  • Carefully add the diluted nitrogen mustard solution to the cell culture plates or flasks.

  • Incubate the cells for the desired time.

  • After incubation, aspirate the medium containing the nitrogen mustard and collect it as hazardous liquid waste.

  • Wash the cells with fresh medium or buffer and collect the wash as hazardous liquid waste.

  • Decontaminate all surfaces and equipment used in the procedure.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Risk Assessment B Don PPE A->B C Verify Engineering Controls B->C D Prepare Materials C->D E Work in Fume Hood D->E F Handle Compound E->F G Perform Experiment F->G H Decontaminate Surfaces G->H I Segregate Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: Workflow for Safe Handling of Nitrogen Mustards.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Liquid Waste D Segregate and Label Containers A->D B Solid Waste B->D C Sharps Waste C->D E Store in Designated Area D->E F Secondary Containment E->F G Arrange for Hazardous Waste Pickup F->G H Complete Waste Manifest G->H

Caption: Workflow for Nitrogen Mustard Waste Disposal.

References

Application Note: HPLC Method Development for Purity Analysis of Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine (B1207034), a key intermediate in the synthesis of several nitrogen mustard-based chemotherapeutic agents, requires stringent purity control due to its reactive and potentially genotoxic nature.[1][2] Its high reactivity makes it susceptible to degradation, primarily through hydrolysis, and its synthesis can result in process-related impurities.[3] Therefore, a robust, stability-indicating analytical method is crucial to ensure the quality and safety of active pharmaceutical ingredients (APIs) derived from this intermediate.

This application note details a high-performance liquid chromatography (HPLC) method for the determination of purity and the analysis of related substances of bis(2-chloroethyl)amine hydrochloride. The described method is designed to separate the main component from its potential impurities and degradation products, thereby serving as a stability-indicating assay.

Experimental Protocols

Materials and Reagents
  • Bis(2-chloroethyl)amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) dibasic (K₂HPO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or equivalent)

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (B78521) (NaOH) (analytical grade)

  • Hydrogen peroxide (H₂O₂) (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

ParameterValue
Column Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM K₂HPO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-15 min: 5-60% B; 15-20 min: 60% B; 20-22 min: 60-5% B; 22-30 min: 5% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 195 nm
Injection Volume 10 µL
Diluent Water
Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of bis(2-chloroethyl)amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the bis(2-chloroethyl)amine hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the bis(2-chloroethyl)amine hydrochloride sample.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 1.0 mg/mL with water.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 1.0 mg/mL with water.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 1.0 mg/mL with water.

  • Thermal Degradation: Keep the solid sample in a hot air oven at 105°C for 24 hours. After cooling, prepare a 1.0 mg/mL solution in water.

Data Presentation

The following tables present example data obtained from the purity analysis and forced degradation studies.

Table 2: Purity Analysis of a Bis(2-chloroethyl)amine Hydrochloride Sample

Peak NameRetention Time (min)Area (%)
Hydrolysis Impurity 14.20.15
Bis(2-chloroethyl)amine 8.5 99.75
Piperazine (B1678402) Impurity12.10.10

Table 3: Summary of Forced Degradation Results

Stress Condition% Assay of Bis(2-chloroethyl)amine% DegradationMajor Degradation Product Retention Time (min)
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 92.37.74.2, 5.1
Base Hydrolysis (0.1 M NaOH, RT, 1h) 85.114.94.2
Oxidative (3% H₂O₂, RT, 2h) 98.51.5Not Detected
Thermal (105°C, 24h) 99.20.8Not Detected

Method Development Workflow and Logic

The development of this HPLC method follows a logical progression from initial parameter selection to full method validation.

HPLC_Method_Development A Literature Review & Physicochemical Properties B Initial Method Scouting (Column, Mobile Phase, Detector) A->B Initial Parameters C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Refinement D Forced Degradation Studies C->D Optimized Method E Assessment of Peak Purity & Resolution D->E Degradation Samples E->C Re-optimization if needed F Method Validation (ICH Guidelines) E->F Resolution Achieved G Finalized HPLC Method for Purity Analysis F->G Validated

Caption: Workflow for HPLC Method Development.

Discussion

The presented HPLC method provides a robust and reliable approach for the purity analysis of bis(2-chloroethyl)amine hydrochloride. The use of a cyanopropyl (CN) stationary phase offers a unique selectivity for this compound and its related substances. The gradient elution ensures the separation of more polar hydrolysis products, which are expected to elute earlier, from the main analyte and less polar impurities like the potential piperazine dimer.

The detection wavelength of 195 nm provides good sensitivity for bis(2-chloroethyl)amine, which lacks a strong chromophore at higher wavelengths. However, it is recommended to use a photodiode array (PDA) detector during method development to confirm the absence of co-eluting impurities and to select the most appropriate wavelength for quantification.

The forced degradation studies demonstrate the stability-indicating nature of the method. Significant degradation was observed under acidic and basic conditions, leading to the formation of more polar species that are well-resolved from the parent peak. This confirms that the method can effectively monitor the stability of bis(2-chloroethyl)amine hydrochloride under various stress conditions.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of bis(2-chloroethyl)amine hydrochloride purity. The detailed experimental conditions, data presentation, and method development workflow offer a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this critical pharmaceutical intermediate. The stability-indicating nature of the method ensures its suitability for routine quality control and stability testing.

References

Application Note: In Vitro Protocol for Inducing DNA Damage with Bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bis(2-chloroethyl)amine (B1207034), a classic nitrogen mustard, is a potent bifunctional alkylating agent widely used in research to study the mechanisms of DNA damage and repair.[1] Its primary mode of action involves forming covalent adducts with DNA, most notably interstrand cross-links (ICLs).[2] These lesions are highly cytotoxic as they physically block DNA replication and transcription, which can trigger cell cycle arrest and apoptosis.[2][3] This makes bis(2-chloroethyl)amine an invaluable tool for cancer research and for evaluating the efficacy of DNA repair inhibitors.[2] This document provides detailed protocols for inducing DNA damage in cultured cells using bis(2-chloroethyl)amine and for assessing the downstream cellular consequences.

Mechanism of Action: DNA Alkylation

The genotoxic activity of bis(2-chloroethyl)amine is initiated by a spontaneous intramolecular cyclization. The nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (B1262131) ion.[1][3] This strained ring is readily attacked by nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being the primary target.[1][2] After the first alkylation event forms a mono-adduct, the second chloroethyl arm can undergo a similar cyclization and react with another guanine base, often on the complementary DNA strand, to form a stable interstrand cross-link (ICL).[2]

G cluster_activation Activation & Alkylation A Bis(2-chloroethyl)amine B Intramolecular Cyclization A->B C Reactive Aziridinium Ion B->C D Nucleophilic Attack (N7 of Guanine) C->D on DNA E DNA Mono-adduct D->E F Second Alkylation Event E->F G Interstrand Cross-link (ICL) F->G

Mechanism of DNA alkylation by bis(2-chloroethyl)amine.
Safety Precautions

Bis(2-chloroethyl)amine hydrochloride is a hazardous and corrosive substance that must be handled with extreme care in a controlled laboratory environment.[2][4]

  • Handling: Always handle the compound within a certified chemical fume hood.[2] Avoid inhalation of dust or vapors and prevent any contact with eyes, skin, or clothing.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[2][4][6]

  • Disposal: Dispose of all contaminated materials, including media, pipette tips, and culture vessels, according to institutional and national safety regulations for hazardous chemical waste.[5][7]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7]

Experimental Protocols

The following protocols outline the procedure for treating cultured cells with bis(2-chloroethyl)amine to induce DNA damage and subsequently analyzing the effects.

G cluster_workflow Experimental Workflow cluster_analysis Analysis Options A 1. Cell Seeding & Culture (e.g., HeLa, A549) ~60-80% confluency B 2. Prepare Stock & Treatment Media Handle in fume hood A->B C 3. Cell Treatment (e.g., 0.1-10 µM for 1-4 hours) B->C D 4. Wash & Recovery Wash 2x with PBS, add fresh media C->D E 5. Downstream Analysis D->E F Comet Assay (DNA Strand Breaks) E->F G γH2AX Staining (Double-Strand Breaks) E->G H Cell Viability Assay (MTT) (Cytotoxicity) E->H

General workflow for in vitro DNA damage induction and analysis.
Protocol 1: In Vitro DNA Damage Induction in Cultured Cells

This protocol describes a general method for treating adherent mammalian cells.[2]

Materials:

  • Bis(2-chloroethyl)amine hydrochloride (CAS No: 821-48-7)

  • Cultured mammalian cells (e.g., HeLa, A549, L1210)[2][8]

  • Appropriate complete cell culture medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile water or saline for stock solution

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a suitable density in culture vessels to reach 60-80% confluency on the day of treatment.[2] Allow cells to adhere and grow overnight.

  • Stock Solution Preparation (Handle in Fume Hood): Prepare a concentrated stock solution (e.g., 10 mM) of bis(2-chloroethyl)amine hydrochloride in sterile water or saline. Further dilutions should be made in complete culture medium immediately before use.

  • Cell Treatment: Carefully remove the culture medium from the cells. Replace it with pre-warmed medium containing the desired final concentration of bis(2-chloroethyl)amine. A typical starting concentration range is 0.1–10 µM.[2]

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a defined period to induce DNA damage (e.g., 1 to 4 hours).[2]

  • Wash and Recovery: After the incubation period, aspirate the treatment medium. Wash the cells twice with sterile PBS to remove any residual compound.[2]

  • Post-Treatment Incubation: Add fresh, pre-warmed complete culture medium. Return the cells to the incubator for a recovery period. The length of this period depends on the subsequent analysis (e.g., 4-24 hours for DNA damage assays, 24-72 hours for cell viability assays).[2]

Protocol 2: Assessment of DNA Damage

A. Comet Assay (Alkaline) The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Procedure Summary:

  • Cell Lysis: Embed treated cells in low-melting-point agarose (B213101) on a microscope slide and immerse in a cold lysis solution to remove membranes and proteins, leaving behind nucleoids.[1]

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13) to unwind the DNA.[1]

  • Electrophoresis: Apply an electric field. Damaged DNA containing strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail".[2]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).[2]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the tail relative to the head using specialized software.[2]

B. Immunofluorescence for γH2AX Foci Phosphorylation of the histone variant H2AX to form γH2AX is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs), which can arise during the repair of ICLs.[2]

Procedure Summary:

  • Cell Culture: Grow and treat cells on glass coverslips.

  • Fixation and Permeabilization: Fix cells with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody specific for γH2AX. Follow with a fluorescently-labeled secondary antibody.

  • Visualization: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

  • Analysis: Visualize using a fluorescence microscope. The presence of distinct fluorescent foci within the nucleus indicates DSBs. The number of foci per cell can be quantified to measure the level of DNA damage.[2]

Protocol 3: Assessment of Cell Viability (MTT Assay)

Cytotoxicity is typically assessed after a longer exposure or recovery period (e.g., 24-72 hours) using colorimetric assays like the MTT assay, which measures cellular metabolic activity.[2]

Procedure Summary:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of bis(2-chloroethyl)amine concentrations for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.[2]

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Typical Experimental Parameters for Inducing DNA Damage with Bis(2-chloroethyl)amine

Parameter Range/Example Cell Line Examples Source(s)
Concentration Range 0.1 - 10 µM (for damage induction) HeLa, A549 [2]
0 - 160 µM (for cytotoxicity) L1210 [9]
Incubation Time 1 - 4 hours (for damage induction) General mammalian cells [2]
24 - 72 hours (for viability/cytotoxicity) General mammalian cells [2]

| Cell Confluency | 60 - 80% | General adherent cells |[2] |

Table 2: Illustrative Dose-Response Cytotoxicity Data (IC₅₀ Values) These are representative values to illustrate expected outcomes. Actual IC₅₀ values are highly dependent on the cell line and experimental conditions.

Cell LineIC₅₀ (µM) after 48hNotesSource(s)
L1210 (Leukemia)~5-15Sensitive to alkylating agents.[8]
U937 (Lymphoma)~10-25Lacks AGT repair protein.[8]
HL-60 (Leukemia)~30-60Expresses AGT repair protein, conferring some resistance.[8]
A549 (Lung Carcinoma)~20-50Common model for DNA damage studies.[2][10]

Cellular Response to DNA Damage

The formation of DNA adducts by bis(2-chloroethyl)amine activates a complex signaling network known as the DNA Damage Response (DDR).[1][3] This response is orchestrated by sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[1] These kinases are recruited to sites of DNA damage where they phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[1] Activation of these pathways coordinates cell cycle arrest to provide time for DNA repair.[1][3] If the damage is too severe to be repaired, these same pathways can trigger apoptosis (programmed cell death).[1][2]

G cluster_ddr DNA Damage Response (DDR) Pathway A DNA Damage (ICLs, Mono-adducts) B Sensor Kinase Activation (ATM / ATR) A->B C Effector Kinase Phosphorylation (Chk1 / Chk2) B->C D p53 Phosphorylation B->D E Cell Cycle Arrest (G1/S, G2/M checkpoints) C->E D->E G Apoptosis D->G if damage is severe F DNA Repair E->F allows time for

Simplified DNA Damage Response pathway initiated by alkylating agents.

References

Synthesis of N-Aryl Piperazines from Substituted Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs targeting a wide range of conditions, including depression, anxiety, and cancer. Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability, and its ability to serve as a versatile linker between different pharmacophoric elements. This document provides detailed application notes and experimental protocols for the principal methods of synthesizing N-aryl piperazines from substituted anilines, a common and crucial transformation in drug discovery and development.

Key Synthetic Methodologies

The synthesis of N-aryl piperazines from substituted anilines can be broadly categorized into two strategic approaches:

  • Direct Arylation of the Piperazine Ring: Methods such as the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction involve the cross-coupling of a pre-existing piperazine (or a protected derivative) with an aryl halide. While not starting directly from an aniline (B41778), these methods are paramount for creating N-aryl piperazines and are often compared with aniline-based routes. For the context of this document, we will focus on methods that directly utilize an aniline precursor.

  • Piperazine Ring Formation onto an Aniline: This classical approach involves constructing the piperazine ring directly on a substituted aniline precursor.

This guide will detail the following key synthetic protocols:

  • Classical Cyclization: Reaction of substituted anilines with bis(2-chloroethyl)amine (B1207034).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and widely used cross-coupling reaction.

  • Copper-Catalyzed Ullmann-Goldberg Reaction: A traditional and still relevant cross-coupling method.

  • Transition-Metal-Free N-Arylation: An emerging area offering alternatives to metal-catalyzed reactions.

Method 1: Classical Cyclization with Bis(2-chloroethyl)amine

This is a traditional and cost-effective "one-pot" method for constructing the N-aryl piperazine core directly from a substituted aniline. The reaction involves the double N-alkylation of the aniline with bis(2-chloroethyl)amine hydrochloride.

Application Notes:

  • Advantages: This method is often economical due to the low cost of the starting materials. It is a straightforward procedure for building the piperazine ring ab initio from the aniline.

  • Disadvantages: It typically requires harsh reaction conditions, including high temperatures (110-220 °C) and long reaction times (often 24-48 hours)[1][2]. The yields can be variable, and the reaction may not be suitable for anilines bearing heat-sensitive functional groups. A significant challenge is controlling the degree of substitution, which can lead to undesired by-products[1].

  • Substrate Scope: The reaction is generally applicable to a broad range of anilines. However, strongly electron-withdrawing groups on the aniline may decrease its nucleophilicity and hinder the reaction.

Experimental Protocol: Cyclization of a Substituted Aniline

Materials:

  • Substituted aniline (1.0 equiv)

  • Bis(2-chloroethyl)amine hydrochloride (1.0-1.6 equiv)[1]

  • High-boiling solvent (e.g., diethylene glycol monomethyl ether, xylene, or N,N-dimethylformamide (DMF))[3][4]

  • Water

  • Ethyl acetate

  • Suitable solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0-1.6 equiv)[1].

  • Add a suitable high-boiling solvent (e.g., diethylene glycol monomethyl ether)[3].

  • Heat the reaction mixture to a high temperature (typically 130-190 °C) and stir vigorously[3].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be long, often exceeding 24 hours[1][2].

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Treat the residue with water and ethyl acetate. The product may precipitate as the hydrochloride salt.

  • Collect the solid product by filtration and wash with cold ethyl acetate[4].

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-aryl piperazine hydrochloride[1].

G cluster_workflow Experimental Workflow: Classical Cyclization A Combine Aniline and bis(2-chloroethyl)amine HCl in a high-boiling solvent B Heat to 130-190 °C (24-48 hours) A->B C Cool to Room Temperature and Remove Solvent B->C D Workup with Water and Ethyl Acetate C->D E Filter Precipitated Product D->E F Purify by Recrystallization E->F G N-Aryl Piperazine Product F->G

Experimental workflow for classical cyclization.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is one of the most widely used methods for the synthesis of N-aryl piperazines due to its broad substrate scope and high functional group tolerance. This method typically involves the coupling of an aryl halide or triflate with a piperazine derivative (often N-Boc-piperazine to ensure mono-arylation).

Application Notes:

  • Advantages: This method generally proceeds under milder conditions than classical cyclization, offers high yields (often up to 97%), and tolerates a wide variety of functional groups[2][5]. The reaction times are often significantly shorter, sometimes as little as 10 minutes under optimized conditions[2]. A wide range of palladium catalysts and phosphine (B1218219) ligands are available, allowing for fine-tuning of the reaction conditions for specific substrates.

  • Disadvantages: The main drawbacks are the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final product, which is a critical concern in pharmaceutical synthesis[6]. The reaction must be carried out under an inert atmosphere.

  • Key Components: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂), a sterically hindered and electron-rich phosphine ligand (e.g., XantPhos, RuPhos, BINAP), a suitable base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane)[7].

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), the base (1.4 equiv), the palladium catalyst, and the phosphine ligand.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N'-Boc-piperazine[7].

  • The Boc-protecting group can be subsequently removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final N-aryl piperazine.

G cluster_mechanism Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-N(H)R2(Ln)]+ PdII_Aryl->PdII_Amine Coordination PdII_Amido Ar-Pd(II)-NR2(Ln) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product N-Aryl Piperazine (Ar-NR2) ArylHalide Aryl Halide (Ar-X) Piperazine Piperazine (HNR2) Base Base

Simplified Buchwald-Hartwig catalytic cycle.

Method 3: Copper-Catalyzed Ullmann-Goldberg Reaction

The Ullmann-Goldberg reaction is a classical copper-catalyzed method for forming C-N bonds. While often requiring harsher conditions than the Buchwald-Hartwig reaction, modern advancements with various ligands have improved its efficiency and scope, making it a viable alternative.

Application Notes:

  • Advantages: Copper is significantly less expensive than palladium, making this method more economical for large-scale synthesis. A variety of copper sources (CuI, Cu₂O, metallic Cu) and ligands (e.g., phenanthrolines, amino acids) can be employed[7][8].

  • Disadvantages: Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents (e.g., NMP, DMF)[7]. This can limit its applicability with sensitive substrates. The reaction scope can be narrower compared to the Buchwald-Hartwig amination.

  • Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-aryl amine product[7].

Experimental Protocol: Ullmann-Goldberg Reaction

Materials:

  • Aryl halide (e.g., aryl iodide) (1.0 equiv)

  • Piperazine (2.0-3.0 equiv, to favor mono-arylation)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)

  • Solvent (e.g., Toluene or DMSO)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), piperazine (2.0 equiv), CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%), and K₂CO₃ (2.0 equiv).

  • Add the solvent (e.g., toluene).

  • Seal the vessel and heat the mixture with stirring to a high temperature (e.g., 110-150 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-aryl piperazine.

Method 4: Transition-Metal-Free N-Arylation

Recent advancements in organic synthesis have led to the development of transition-metal-free methods for N-arylation, addressing the cost and toxicity concerns associated with metal catalysts. One prominent approach involves the use of diaryliodonium salts as arylating agents.

Application Notes:

  • Advantages: Avoids the use of expensive and potentially toxic transition metals, simplifying product purification. Reactions can often be performed under mild conditions[9][10].

  • Disadvantages: Diaryliodonium salts are specialized reagents and may not be as readily available or cost-effective as simple aryl halides. The scope of both the amine and the arylating agent may be more limited compared to well-established metal-catalyzed methods.

  • Mechanism: The reaction generally proceeds via a nucleophilic aromatic substitution-type mechanism, where the piperazine nitrogen attacks the electrophilic aryl group of the diaryliodonium salt[6].

Experimental Protocol: N-Arylation with a Diaryliodonium Salt

Materials:

  • Piperazine or N-Boc-piperazine (1.5-2.0 equiv)

  • Unsymmetrical diaryliodonium salt (e.g., Aryl(mesityl)iodonium triflate) (1.0 equiv)

  • Base (e.g., aqueous ammonia (B1221849) solution or an organic base like DBU)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the piperazine derivative (1.5 equiv) in the chosen solvent.

  • Add the base.

  • Add the diaryliodonium salt (1.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours (e.g., 6-24 hours)[10].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl piperazine derivative.

Data Presentation: Comparison of Synthetic Methods

FeatureClassical CyclizationBuchwald-Hartwig AminationUllmann-Goldberg ReactionTransition-Metal-Free Arylation
Starting Materials Substituted Aniline, Bis(2-chloroethyl)amineAryl Halide/Triflate, PiperazineAryl Halide, PiperazineDiaryliodonium Salt, Piperazine
Catalyst NonePalladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)None
Typical Temp. 110-220 °C[1]80-110 °C[7]110-150 °C (modern) to >200 °C (classic)[7]Room Temperature to mild heating
Reaction Time 24-48 hours[1][4]0.5-24 hours[2][7]12-24 hours6-24 hours[10]
Typical Yields Variable (Moderate to Good)High to Excellent (often >90%)[5]Good to Excellent (with modern ligands)Moderate to Good
Key Advantages Economical, direct from anilineBroad scope, high yields, mild conditionsLow-cost catalystAvoids metal contamination, mild conditions
Key Disadvantages Harsh conditions, long reaction timesCatalyst cost, need for inert atmosphereHarsh conditions (classic), ligand costReagent cost/availability, narrower scope

Mandatory Visualizations

G cluster_main Synthetic Strategies for N-Aryl Piperazines from Anilines cluster_path1 Pathway 1: Ring Formation cluster_path2 Pathway 2: Aryl Halide Formation & Coupling Aniline Substituted Aniline RingFormation Piperazine Ring Formation Aniline->RingFormation + bis(2-chloroethyl)amine (Classical Cyclization) ArylHalide Aryl Halide Aniline->ArylHalide Sandmeyer Reaction (or similar) Product1 N-Aryl Piperazine RingFormation->Product1 Coupling Cross-Coupling Reaction ArylHalide->Coupling + Piperazine (Buchwald-Hartwig or Ullmann) Product2 N-Aryl Piperazine Coupling->Product2

Logical relationship of synthetic strategies.

Conclusion

The synthesis of N-aryl piperazines from substituted anilines is a critical task in drug discovery and development. The choice of synthetic method depends on several factors, including the substrate's functional group tolerance, the desired scale of the reaction, cost considerations, and available equipment. The classical cyclization method offers a direct and economical route, albeit under harsh conditions. For versatility, high yield, and mild conditions, the Buchwald-Hartwig amination is often the method of choice in a research setting. The Ullmann-Goldberg reaction provides a cost-effective, metal-catalyzed alternative, particularly for larger-scale syntheses. Finally, emerging transition-metal-free methods present an attractive option for avoiding metal contamination, a significant advantage in the synthesis of active pharmaceutical ingredients. Researchers should carefully consider the advantages and limitations of each protocol to select the most appropriate strategy for their specific target molecule.

References

Application Note: Quantitative Analysis of Bis(2-chloroethyl)ammonium Chloride by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of bis(2-chloroethyl)ammonium chloride, a critical intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is argentometric titration, a reliable and cost-effective analytical technique for the determination of the chloride content, and thereby the purity, of the compound. This application note includes experimental protocols for Mohr's, Volhard's, and Fajans' methods, along with data presentation in tabular format for clear comparison.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Due to its reactive nature, ensuring the purity and quality of this raw material is paramount for the safety and efficacy of the final drug product. Argentometric titration is a classic and robust analytical method for the quantification of halide ions. This method relies on the reaction of chloride ions with a standardized solution of silver nitrate (B79036) to form a precipitate of silver chloride (AgCl). The endpoint of the titration can be determined by several methods, including the formation of a colored precipitate (Mohr's method), a colored complex (Volhard's method), or the adsorption of an indicator onto the precipitate's surface (Fajans' method).

Principle of Argentometric Titration

The quantitative analysis of this compound by argentometric titration is based on the precipitation reaction between the chloride ions from the sample and silver ions from a standardized silver nitrate (AgNO₃) solution:

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The equivalence point is reached when all the chloride ions in the sample have reacted with the silver ions. The methods described in this note differ primarily in their approach to detecting this endpoint.

Experimental Protocols

3.1. Reagents and Equipment

  • This compound sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Standardized 0.1 M Potassium Thiocyanate (KSCN) solution

  • Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)

  • Ferric Ammonium (B1175870) Sulfate (B86663) (NH₄Fe(SO₄)₂) indicator solution (saturated)

  • Dichlorofluorescein indicator solution (0.1% w/v in 70% ethanol)

  • Nitric Acid (HNO₃), concentrated

  • Nitrobenzene (B124822) (or 1-octanol)

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipettes (various volumes)

  • Erlenmeyer flasks (250 mL)

  • Volumetric flasks (100 mL)

  • Magnetic stirrer and stir bars

3.2. Sample Preparation

Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

3.3. Mohr's Method (Direct Titration)

  • To the prepared sample solution, add 1 mL of potassium chromate indicator solution.

  • Titrate with standardized 0.1 M AgNO₃ solution while stirring continuously.

  • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).

  • Record the volume of AgNO₃ consumed.

  • Perform a blank titration using 50 mL of deionized water and the same amount of indicator to correct for the excess AgNO₃ required to form the colored precipitate.

3.4. Volhard's Method (Back Titration)

  • To the prepared sample solution, add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 25.00 mL).

  • Add 5 mL of concentrated nitric acid.

  • Add 2-3 mL of nitrobenzene or 1-octanol (B28484) to coagulate the AgCl precipitate and prevent its reaction with the thiocyanate.

  • Add 1-2 mL of ferric ammonium sulfate indicator solution.

  • Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until the first appearance of a permanent reddish-brown color due to the formation of the [Fe(SCN)]²⁺ complex.

  • Record the volume of KSCN consumed.

3.5. Fajans' Method (Direct Titration with Adsorption Indicator)

  • To the prepared sample solution, add 10 drops of dichlorofluorescein indicator solution.

  • Titrate with standardized 0.1 M AgNO₃ solution under diffuse light, with constant swirling.

  • The endpoint is indicated by a color change of the precipitate from white to pink or reddish-pink.

Data Presentation

The purity of the this compound sample can be calculated using the following formulas:

For Mohr's and Fajans' Methods:

Purity (%) = [(V_AgNO₃ - V_blank) × M_AgNO₃ × MW_sample] / (W_sample × 3) × 100

For Volhard's Method:

Purity (%) = [((V_AgNO₃ × M_AgNO₃) - (V_KSCN × M_KSCN)) × MW_sample] / (W_sample × 3) × 100

Where:

  • V_AgNO₃ = Volume of AgNO₃ solution used (L)

  • V_blank = Volume of AgNO₃ solution used for the blank (L)

  • M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)

  • V_KSCN = Volume of KSCN solution used (L)

  • M_KSCN = Molarity of KSCN solution (mol/L)

  • MW_sample = Molecular weight of this compound (178.49 g/mol )

  • W_sample = Weight of the sample (g)

  • The division by 3 accounts for the three chloride ions per molecule of this compound.

Table 1: Representative Titration Data for this compound

ParameterMohr's MethodVolhard's MethodFajans' Method
Sample Weight (g) 0.18520.18650.1848
Molarity of AgNO₃ (M) 0.10020.10020.1002
Volume of AgNO₃ (mL) 31.0525.00 (added)30.95
Molarity of KSCN (M) N/A0.0998N/A
Volume of KSCN (mL) N/A4.25N/A
Blank Correction (mL) 0.05N/AN/A
Calculated Purity (%) 99.899.599.7
Relative Standard Deviation (%) 0.20.30.2

Visualization of Experimental Workflow

experimental_workflow start Start sample_prep Sample Preparation (Dissolve in H₂O) start->sample_prep mohr Mohr's Method (K₂CrO₄ indicator) sample_prep->mohr volhard Volhard's Method (Excess AgNO₃, HNO₃, Fe³⁺ indicator) sample_prep->volhard fajans Fajans' Method (Dichlorofluorescein indicator) sample_prep->fajans titrate_mohr Titrate with AgNO₃ mohr->titrate_mohr titrate_volhard Back-titrate with KSCN volhard->titrate_volhard titrate_fajans Titrate with AgNO₃ fajans->titrate_fajans endpoint_mohr Endpoint: Red-brown precipitate titrate_mohr->endpoint_mohr endpoint_volhard Endpoint: Red-brown solution titrate_volhard->endpoint_volhard endpoint_fajans Endpoint: Pink precipitate titrate_fajans->endpoint_fajans calculation Calculate Purity endpoint_mohr->calculation endpoint_volhard->calculation endpoint_fajans->calculation end End calculation->end

Caption: Experimental workflow for the quantitative analysis of this compound by different argentometric titration methods.

Discussion

All three argentometric titration methods provide reliable results for the quantitative analysis of this compound. The choice of method may depend on the available equipment, laboratory conditions, and the desired pH of the titration medium.

  • Mohr's method is straightforward but requires a neutral pH (6.5-9) to avoid the precipitation of silver hydroxide (B78521) at high pH or the formation of chromic acid at low pH.

  • Volhard's method is advantageous as it is performed in an acidic solution, which can prevent the interference of other anions like carbonates and phosphates that might precipitate in neutral solutions. However, it is a back-titration, which involves an extra step and an additional standard solution.

  • Fajans' method provides a sharp endpoint, but the precipitate is sensitive to light, and the adsorption of the indicator is pH-dependent.

Conclusion

Argentometric titration is a precise and accurate method for the quantitative analysis of this compound. The protocols provided in this application note can be readily implemented in a quality control setting to ensure the purity of this important pharmaceutical intermediate. Proper standardization of titrants and careful observation of the endpoint are crucial for obtaining reliable results.

Application Notes and Protocols for UHPLC-MS/MS Analysis of Genotoxic Impurities in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these impurities to limit potential carcinogenic risk.[1][2] This necessitates the use of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels, often at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[3]

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the state-of-the-art analytical technique for this purpose. Its high sensitivity, selectivity, and speed make it ideal for monitoring parts-per-million (ppm) or even parts-per-billion (ppb) levels of GTIs in complex API matrices.[4] This document provides a detailed application note and protocol for the development and validation of a UHPLC-MS/MS method for the analysis of common genotoxic impurities.

Regulatory Framework and Risk Assessment

The identification and control of GTIs begins with a thorough risk assessment of the synthetic route of the API. Potential GTIs can be reactants, intermediates, by-products, or degradation products.[4] Structure-Activity Relationship ((Q)SAR) modeling is often employed as an initial step to identify moieties and structures that may pose a genotoxic risk.[1] If an impurity is identified as a Class 1, 2, or 3 compound under the ICH M7 classification, monitoring at the TTC is required.[1]

A bacterial reverse mutation assay (Ames test) is typically used to confirm the mutagenic potential of an impurity.[5] A positive Ames test warrants stringent control measures, while a negative result can overrule structure-based concerns, allowing the impurity to be managed according to standard ICH Q3A/B guidelines.[5]

Experimental Workflow for Genotoxic Impurity Analysis

The following diagram illustrates the general workflow for the identification, risk assessment, and control of genotoxic impurities in pharmaceutical synthesis.

Genotoxic Impurity Analysis Workflow cluster_0 Risk Assessment cluster_1 Analytical Method Development Synthetic Route Analysis Synthetic Route Analysis Identify Potential GTIs Identify Potential GTIs Synthetic Route Analysis->Identify Potential GTIs (Q)SAR Analysis (Q)SAR Analysis Identify Potential GTIs->(Q)SAR Analysis Ames Test Ames Test (Q)SAR Analysis->Ames Test Structural Alert Classification (ICH M7) Classification (ICH M7) Ames Test->Classification (ICH M7) Method Development Method Development Classification (ICH M7)->Method Development Control Required Method Validation (ICH Q2) Method Validation (ICH Q2) Method Development->Method Validation (ICH Q2) Routine Analysis Routine Analysis Method Validation (ICH Q2)->Routine Analysis Method Development Logic Analyte Characterization Analyte Characterization Select Ionization Mode Select Ionization Mode Analyte Characterization->Select Ionization Mode Select Column & Mobile Phase Select Column & Mobile Phase Analyte Characterization->Select Column & Mobile Phase Optimize MS Parameters Optimize MS Parameters Select Ionization Mode->Optimize MS Parameters Optimize Sample Prep Optimize Sample Prep Optimize MS Parameters->Optimize Sample Prep Develop Gradient Develop Gradient Select Column & Mobile Phase->Develop Gradient Develop Gradient->Optimize Sample Prep Method Validation Method Validation Optimize Sample Prep->Method Validation

References

Application Notes and Protocols: Bis(2-chloroethyl)amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine (B1207034), also known as nor-nitrogen mustard, is a highly reactive bifunctional alkylating agent. Its hydrochloride salt is a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1][2] The presence of two electrophilic chloroethyl groups makes it a versatile building block for constructing nitrogen-containing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of bis(2-chloroethyl)amine hydrochloride in the synthesis of key pharmaceutical agents.

Core Applications in Pharmaceutical Synthesis

Bis(2-chloroethyl)amine hydrochloride is a fundamental precursor for several classes of therapeutic agents, most notably:

  • Anticancer Agents: It is a key component in the synthesis of nitrogen mustard-based chemotherapy drugs such as Cyclophosphamide and Ifosfamide (B1674421).[1] These drugs function by alkylating DNA, which inhibits cell replication and leads to apoptosis in rapidly dividing cancer cells.[3][4]

  • Piperazine (B1678402) Derivatives: It is widely used to synthesize the piperazine ring, a core structure in many pharmaceuticals.[2][3] This includes drugs for treating central nervous system disorders, such as the atypical antipsychotic aripiprazole (B633) and the antidepressant vilazodone, as well as antifungal agents like itraconazole (B105839) and ketoconazole (B1673606).[4][5][6]

  • Other Heterocyclic Systems: It can be used to synthesize other six-membered heterocycles like thiomorpholine (B91149) by reacting with a suitable sulfur nucleophile.[2]

A summary of key pharmaceuticals synthesized using bis(2-chloroethyl)amine as an intermediate is presented in Table 1.

Table 1: Pharmaceuticals Derived from Bis(2-chloroethyl)amine Intermediate

Pharmaceutical AgentTherapeutic ClassRole of Bis(2-chloroethyl)amine
CyclophosphamideAnticancer (Alkylating Agent)Core structure providing the DNA alkylating bis(2-chloroethyl)amino group.[1]
IfosfamideAnticancer (Alkylating Agent)Isomer of cyclophosphamide, with the same core alkylating moiety.[1]
AripiprazoleAntipsychoticPrecursor for the synthesis of the piperazine ring system.[4]
VilazodoneAntidepressantUsed in the formation of the piperazine moiety integral to its structure.[5]
KetoconazoleAntifungalIntermediate for the synthesis of the piperazine ring.[4][6]
ItraconazoleAntifungalIntermediate for the synthesis of the piperazine ring.[4][6]
TrazodoneAntidepressantUsed to construct the piperazine core.[4][6]
Estramustine phosphateAnticancerProvides the nitrogen mustard cytotoxic group.[4][6]

Experimental Protocols

Safety Precautions: Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[2] It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[2]

Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol describes the synthesis of the title intermediate from diethanolamine (B148213).[7]

Materials:

Procedure:

  • In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[7]

  • Add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50°C.[7]

  • During reflux, the solid suspension will dissolve, and then a crystalline solid will appear.[7]

  • Reflux the crystalline suspension with stirring for 3 hours.[7]

  • Quench the reaction by adding 20 mL of methanol.[7]

  • Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride.[7]

Quantitative Data:

ReactantMolesProductYield
Diethanolamine0.30Bis(2-chloroethyl)amine hydrochlorideQuantitative[7]
Protocol 2: Synthesis of Cyclophosphamide

This protocol details a common method for the synthesis of Cyclophosphamide from bis(2-chloroethyl)amine hydrochloride.[1]

Materials:

Procedure:

  • Formation of the Phosphoramidic Dichloride Intermediate:

    • Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane in a reaction vessel under an inert atmosphere.[1]

    • Add triethylamine to the suspension and cool the mixture to 0-5°C.[1]

    • Slowly add phosphorus oxychloride dropwise while maintaining the temperature.[1]

    • Stir the reaction mixture at room temperature for several hours to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.[1]

  • Cyclization Reaction:

    • In a separate flask, prepare a solution of 3-aminopropan-1-ol and triethylamine in anhydrous dichloromethane.[1]

    • Cool the intermediate mixture from step 1 to 0-5°C and slowly add the 3-aminopropan-1-ol solution.[1]

    • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride.[1]

    • Wash the filtrate with water and then with a dilute acid solution.[1]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

    • Concentrate the organic layer under reduced pressure.[1]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain Cyclophosphamide.[1]

Characterization Data for Cyclophosphamide:

  • ¹H-NMR (500 MHz, CD₃OD): δ = 1.8-2.0 (m, 2H), 3.2-3.5 (m, 7H), 3.6-3.7 (m, 4H), 4.2-4.4 (m, 2H).[2]

Protocol 3: Synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) Hydrochloride

This protocol outlines the synthesis of an N-aryl piperazine, a key intermediate for drugs like aripiprazole.[2]

Materials:

Procedure:

  • Combine 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of between 1:0.8 and 1:2.0.[2]

  • Increase the reaction temperature to 120-220 °C and maintain for 4-34 hours.[2]

  • After the reaction is complete, cool the mixture and add n-butanol.[2]

  • Reflux the mixture for 1 hour, then cool to allow for crystallization of the crude product.[2]

  • Filter the crude product and purify by recrystallization from methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[2]

Signaling Pathways and Mechanisms of Action

The versatility of bis(2-chloroethyl)amine as a pharmaceutical intermediate is evident in the diverse mechanisms of action of the final drug products.

DNA Alkylation by Cyclophosphamide and Ifosfamide

Cyclophosphamide and its isomer ifosfamide are prodrugs that require metabolic activation by cytochrome P450 enzymes in the liver.[3][6][8] The active metabolite, phosphoramide (B1221513) mustard, is a potent DNA alkylating agent.[4][6] It forms inter- and intra-strand cross-links in the DNA, primarily at the N7 position of guanine.[3][4][8] This DNA damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][6]

DNA_Alkylation_Pathway cluster_activation Metabolic Activation (Liver) cluster_cellular Cancer Cell Cyclophosphamide/Ifosfamide Cyclophosphamide/Ifosfamide CYP450 CYP450 Cyclophosphamide/Ifosfamide->CYP450 Oxidation Aldophosphamide Aldophosphamide CYP450->Aldophosphamide Phosphoramide_Mustard Phosphoramide Mustard (Active Metabolite) Aldophosphamide->Phosphoramide_Mustard DNA DNA Phosphoramide_Mustard->DNA Alkylation at Guanine N7 DNA_Crosslinking DNA Cross-linking (Inter- and Intra-strand) DNA->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinking->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: DNA alkylation pathway of Cyclophosphamide/Ifosfamide.

Aripiprazole's Dopamine (B1211576) D2 Receptor Modulation

Aripiprazole, an atypical antipsychotic, exhibits a unique mechanism of action as a partial agonist at dopamine D2 receptors.[5][9] This means it can act as an agonist in a low-dopamine environment and as an antagonist in a high-dopamine environment, thereby stabilizing dopaminergic neurotransmission.[9] This "functional selectivity" is thought to contribute to its efficacy in treating schizophrenia with a lower incidence of extrapyramidal side effects compared to full D2 antagonists.[5][9]

Aripiprazole_Pathway cluster_dopamine Dopaminergic Synapse Aripiprazole Aripiprazole D2_Receptor Dopamine D2 Receptor Aripiprazole->D2_Receptor Partial Agonism Stabilization Stabilized Dopamine Neurotransmission D2_Receptor->Stabilization Antagonistic Effect D2_Receptor->Stabilization Agonistic Effect High_Dopamine High Dopamine State (e.g., Psychosis) High_Dopamine->D2_Receptor Excessive Stimulation Low_Dopamine Low Dopamine State Low_Dopamine->D2_Receptor Insufficient Stimulation

Caption: Aripiprazole's functional selectivity at the D2 receptor.

Vilazodone's Dual Serotonergic Action

Vilazodone is an antidepressant that functions as a serotonin (B10506) partial agonist and reuptake inhibitor (SPARI).[10][11] It selectively inhibits the reuptake of serotonin at the synaptic cleft, similar to traditional SSRIs, and also acts as a partial agonist at 5-HT1A receptors.[10][11] This dual mechanism is proposed to enhance serotonergic activity and may contribute to a faster onset of therapeutic action.[11]

Vilazodone_Pathway Vilazodone Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Inhibition 5HT1A_Receptor 5-HT1A Receptor Vilazodone->5HT1A_Receptor Partial Agonism Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Blocks Reuptake 5HT1A_Receptor->Serotonin_Increase Modulates Release

Caption: Dual mechanism of action of Vilazodone.

Ketoconazole's Inhibition of Ergosterol (B1671047) Synthesis

Ketoconazole is a broad-spectrum antifungal agent.[7][12] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][12] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, ketoconazole disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.[7]

Ketoconazole_Pathway Ketoconazole Ketoconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal CYP450) Ketoconazole->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol->Membrane_Disruption Fungal_Cell_Death Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death

Caption: Ketoconazole's inhibition of ergosterol synthesis.

Conclusion

Bis(2-chloroethyl)amine hydrochloride is a versatile and indispensable intermediate in the pharmaceutical industry. Its high reactivity, when handled with appropriate safety measures, allows for the efficient synthesis of a diverse range of therapeutic agents. From life-saving cancer chemotherapies to drugs that modulate complex neurotransmitter systems, the applications of this compound are extensive. The protocols and mechanistic insights provided herein offer a valuable resource for researchers and professionals engaged in drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting color change in bis(2-chloroethyl)amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride. It provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, with a focus on understanding and resolving issues such as color change.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of bis(2-chloroethyl)amine hydrochloride in the pharmaceutical industry?

A1: Bis(2-chloroethyl)amine hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a precursor for alkylating agents used in chemotherapy.[1][2] It serves as a building block for creating more complex molecules, such as N-aryl piperazines, which are key components in drugs like the atypical antipsychotic aripiprazole (B633) and the anticancer drug cyclophosphamide.[3]

Q2: What are the most common impurities encountered in the synthesis of bis(2-chloroethyl)amine hydrochloride?

A2: The most prevalent impurities include hydroxyethyl (B10761427) byproducts resulting from hydrolysis of the chloroethyl groups, and N,N'-bis(2-chloroethyl)piperazine formed through intermolecular cyclization.[4][5] The formation of these impurities is often promoted by the presence of moisture, elevated temperatures, and non-neutral pH conditions.[5][6]

Q3: How does pH affect the stability and synthesis of bis(2-chloroethyl)amine hydrochloride?

A3: The pH is a critical factor. As a nitrogen mustard, bis(2-chloroethyl)amine hydrochloride is susceptible to hydrolysis, a reaction that is accelerated under neutral or alkaline conditions.[5] Maintaining acidic conditions (pH 2-3) helps to suppress hydrolysis and improve the stability of the hydrochloride salt, especially during workup and purification.[6]

Q4: What is the purpose of quenching the reaction with methanol (B129727)?

A4: Methanol is added at the end of the reaction to neutralize any unreacted thionyl chloride.[4] Thionyl chloride reacts with methanol to form gaseous byproducts, methyl chloride and sulfur dioxide, which are easily removed from the reaction mixture.[4]

Q5: What are the recommended storage conditions for bis(2-chloroethyl)amine hydrochloride?

A5: To ensure long-term stability, solid bis(2-chloroethyl)amine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[7] For stock solutions, refrigeration at 2-8°C is recommended for short-term storage, while longer-term storage is best at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue: Dark Brown or Black Reaction Mixture

A dark coloration in the reaction mixture is a common issue that typically indicates decomposition or the formation of impurities due to suboptimal reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Uncontrolled Exothermic Reaction The initial reaction between diethanolamine (B148213) and thionyl chloride is highly exothermic. Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to maintain temperature control.[4]
High Reaction Temperature Overheating during reflux can lead to thermal decomposition.[4] Maintain the recommended reflux temperature and monitor the reaction closely. Avoid unnecessarily long reaction times.
Impurities in Reagents or Solvents The presence of impurities can catalyze side reactions and decomposition.[4] Use high-purity, anhydrous reagents and solvents to minimize these unwanted reactions.

Troubleshooting Workflow:

G Troubleshooting Color Change start Dark Reaction Mixture Observed q1 Was thionyl chloride added slowly to a cooled solution? start->q1 s1 Control exotherm by slow, dropwise addition to an ice-cooled solution. q1->s1 No q2 Was the reflux temperature maintained within the recommended range? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Optimize and maintain reflux temperature. Avoid prolonged heating. q2->s2 No q3 Were high-purity, anhydrous reagents and solvents used? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use high-purity, anhydrous materials to prevent side reactions. q3->s3 No end_node Consider purification of the crude product. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for a dark reaction mixture.

Issue: Low or No Product Yield

Low product yield can be attributed to several factors, from the quality of the starting materials to the execution of the workup procedure.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Quality Reagents Thionyl chloride can decompose if exposed to moisture, and diethanolamine may contain impurities. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[4]
Incomplete Reaction Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Ensure the reaction is refluxed for the recommended duration (typically 3 hours) and that the temperature is maintained.[4]
Product Loss During Workup The hydrochloride salt is water-soluble, and excessive use of aqueous solutions during workup can lead to product loss.[4] Minimize contact with water and maintain acidic conditions to ensure the stability of the salt.[4][6]
Hydrolysis of the Product The chloroethyl groups are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[5][6] Use anhydrous solvents and reagents, and perform aqueous workup steps quickly.[6]

Logical Relationship of Factors Affecting Yield:

G Factors Influencing Product Yield reagents Reagent Quality (Anhydrous, High Purity) yield Product Yield reagents->yield conditions Reaction Conditions (Temperature, Time) conditions->yield workup Workup Procedure (Anhydrous, Acidic) workup->yield

Caption: Key factors influencing the final product yield.

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is a standard procedure for the synthesis of bis(2-chloroethyl)amine hydrochloride.

Materials:

  • Diethanolamine (0.30 mol)

  • Thionyl chloride (0.66 mol)

  • 1,2-Dichloroethane (300 mL)

  • Methanol (20 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, combine diethanolamine and 1,2-dichloroethane.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.

  • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[4][8]

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol to quench any excess thionyl chloride.[4][8]

  • Remove the solvents under vacuum to obtain the crude product.

Experimental Workflow:

G Synthesis Experimental Workflow start Combine Diethanolamine and Dichloroethane step2 Cool in Ice Bath start->step2 step3 Slowly Add Thionyl Chloride step2->step3 step4 Warm to 50°C step3->step4 step5 Reflux for 3 Hours step4->step5 step6 Cool to Room Temperature step5->step6 step7 Quench with Methanol step6->step7 end_node Remove Solvents Under Vacuum step7->end_node

References

Technical Support Center: Synthesis of Chloroethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of mono-substituted chloroethylpiperazine derivatives, with a primary focus on preventing the formation of the N,N'-bis(2-chloroethyl)piperazine byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(2-chloroethyl)piperazine (B3192190) and related compounds, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
High levels of N,N'-bis(2-chloroethyl)piperazine byproduct 1. High reactivity of both piperazine (B1678402) nitrogens: Piperazine possesses two secondary amine groups with similar reactivity.[1][2] 2. Excess of chloroethylating agent: Using a molar excess of the chloroethylating agent (e.g., 1,2-dichloroethane) will drive the reaction towards disubstitution.[2] 3. High reaction temperature: Elevated temperatures can sometimes favor the formation of the disubstituted byproduct.1. Stoichiometric Control: Carefully control the molar ratio of the chloroethylating agent to piperazine. A 1:1 or slightly less than 1:1 ratio is recommended.[2] 2. Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., >3 equivalents) can statistically favor monosubstitution.[3] 3. In-situ Protection: Form piperazine monohydrochloride in-situ to protect one of the nitrogen atoms from reacting further.[1][2] 4. Use of Protecting Groups: Introduce a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens to ensure mono-alkylation.[3][4]
Presence of unreacted starting materials 1. Insufficient reaction time: The reaction may not have reached completion.[2] 2. Low reaction temperature: The activation energy for the reaction may not be met.[2] 3. Poor nucleophilicity of piperazine: If the piperazine is fully protonated (e.g., as a dihydrochloride (B599025) salt), its nucleophilicity is significantly reduced.[3]1. Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials.[2] 2. Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential byproduct formation at higher temperatures.[2] 3. Ensure Presence of a Base: A base is required to neutralize the HCl formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.[2][5]
Formation of hydroxyethyl (B10761427) byproducts Hydrolysis of the chloroethyl group: The presence of water in the reaction mixture can lead to the hydrolysis of the chloroethyl group, forming hydroxyethyl species.[5]1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents.[5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]
Difficulty in product purification 1. Similar polarity of mono- and di-substituted products: This can make separation by column chromatography challenging.[3] 2. Formation of emulsions during workup: Can complicate the separation of aqueous and organic layers.[2]1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. The disubstituted byproduct is generally less polar than the monosubstituted product. 2. Recrystallization: This can be an effective method for purification if a suitable solvent system is identified.[2] 3. Salt Formation: Conversion of the product to its hydrochloride salt can facilitate purification by recrystallization. 4. Break Emulsions: Use brine washes during the workup to help break up emulsions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N,N'-bis(2-chloroethyl)piperazine formation?

A1: The primary cause is the presence of two reactive secondary amine groups on the piperazine ring. Both nitrogen atoms can act as nucleophiles and react with the chloroethylating agent, leading to the formation of the undesired disubstituted byproduct.[1][3] Using an excess of the chloroethylating agent further increases the likelihood of this side reaction.[2]

Q2: How does the in-situ formation of piperazine monohydrochloride prevent disubstitution?

A2: By reacting piperazine with one equivalent of acid (often by mixing piperazine with piperazine dihydrochloride), one of the nitrogen atoms is protonated.[1][2] This protonated amine is no longer nucleophilic, effectively "protecting" it from reacting with the chloroethylating agent and directing the substitution to the remaining free secondary amine.[2]

Q3: What are the advantages and disadvantages of using a protecting group strategy?

A3: The main advantage of using a protecting group like Boc is the high selectivity for monosubstitution, leading to a cleaner reaction with minimal disubstituted byproduct.[3][4] The primary disadvantages are the additional steps required for protection and deprotection, which can lower the overall yield and increase the cost of the synthesis.[3]

Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a crucial technique for both monitoring the progress of the reaction and quantifying the ratio of the desired monosubstituted product to the disubstituted byproduct.[1] Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for monitoring the reaction's progress.[2]

Data Presentation

To aid in the optimization of your reaction conditions, we recommend tracking the yield of the desired product and the percentage of the N,N'-bis(2-chloroethyl)piperazine byproduct under various experimental setups. The following table can be used as a template to record your findings.

Method Molar Ratio (Piperazine:Alkylating Agent) Temperature (°C) Reaction Time (h) Yield of 1-(2-chloroethyl)piperazine (%) N,N'-bis(2-chloroethyl)piperazine Byproduct (%)
Standard1:1.28012Enter DataEnter Data
Stoichiometric Control1.1:18012Enter DataEnter Data
In-situ Protection1:1 (with piperazine dihydrochloride)8012Enter DataEnter Data
Excess Piperazine3:18012Enter DataEnter Data

Experimental Protocols

Protocol 1: Minimizing Disubstitution via In-situ Formation of Piperazine Monohydrochloride

This protocol is based on the principle of protecting one amine group to favor monosubstitution.[2]

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • 1,2-dichloroethane (or other chloroethylating agent)

  • Methanol (B129727) (or other suitable solvent)

  • Potassium carbonate (or other suitable base)

Procedure:

  • In a reaction flask, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in methanol to form piperazine monohydrochloride in situ. The solution can be heated to ensure complete dissolution.

  • Add a suitable base, such as potassium carbonate, to the mixture.

  • Add the chloroethylating agent (e.g., 1,2-dichloroethane) to the reaction mixture in a controlled manner, maintaining a 1:1 molar ratio with the initial total piperazine.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux), monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Minimizing Disubstitution Using a Boc Protecting Group

This protocol involves the protection of one piperazine nitrogen to ensure mono-alkylation.[3][4]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Dichloromethane (DCM)

  • 1-(2-chloroethyl)piperazine hydrochloride (as an example of a subsequent reaction)

  • Potassium carbonate

  • Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

  • Mono-Boc Protection of Piperazine:

    • Dissolve piperazine (2 equivalents) in a suitable solvent like DCM.

    • Slowly add a solution of Boc₂O (1 equivalent) in DCM.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Work up the reaction and purify the mono-Boc-piperazine by column chromatography.

  • Alkylation of Mono-Boc-piperazine:

    • Dissolve the purified mono-Boc-piperazine in a solvent such as acetonitrile.

    • Add a base (e.g., potassium carbonate) and the chloroethylating agent.

    • Heat the reaction mixture and monitor for completion.

    • Upon completion, perform a standard workup to isolate the crude Boc-protected product.

  • Deprotection:

    • Dissolve the alkylated Boc-protected piperazine in a solvent like DCM.

    • Treat with a strong acid, such as TFA or HCl in dioxane, to remove the Boc group.

    • After the deprotection is complete, neutralize the acid with a base, and extract and purify the final monosubstituted product.

Visualizations

The following diagrams illustrate the chemical pathways and logical workflows described in this guide.

cluster_0 Reaction Pathways Piperazine Piperazine MonoSubstituted 1-(2-chloroethyl)piperazine (Desired Product) Piperazine->MonoSubstituted + R-Cl DiSubstituted N,N'-bis(2-chloroethyl)piperazine (Byproduct) Piperazine->DiSubstituted + 2 R-Cl ChloroethylatingAgent Chloroethylating Agent (R-Cl) MonoSubstituted->DiSubstituted + R-Cl cluster_1 Preventative Strategy: In-situ Protection Piperazine Piperazine MonoHCl Piperazine Monohydrochloride (In-situ protected) Piperazine->MonoHCl Equimolar Piperazine_diHCl Piperazine dihydrochloride Piperazine_diHCl->MonoHCl Equimolar DesiredProduct Desired Mono-substituted Product MonoHCl->DesiredProduct + R-Cl ChloroethylatingAgent Chloroethylating Agent (R-Cl) cluster_2 Troubleshooting Workflow Start High Disubstitution Byproduct Observed CheckStoichiometry Check Molar Ratio of Chloroethylating Agent Start->CheckStoichiometry ExcessAgent Excess Agent Used CheckStoichiometry->ExcessAgent Yes StoichiometryOK Stoichiometry OK CheckStoichiometry->StoichiometryOK No ReduceAgent Reduce Agent to 1:1 or less ExcessAgent->ReduceAgent ConsiderProtection Consider Alternative Strategy StoichiometryOK->ConsiderProtection InSituProtection Use In-situ Protection (Mono-HCl) ConsiderProtection->InSituProtection Option 1 BocProtection Use Boc Protecting Group ConsiderProtection->BocProtection Option 2

References

Why is my bis(2-chloroethyl)amine product oily and not crystallizing?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-chloroethyl)amine (B1207034)

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of bis(2-chloroethyl)amine, specifically addressing why the product may appear oily and fail to crystallize.

An oily or non-crystalline final product for bis(2-chloroethyl)amine, which should typically be a crystalline solid (as the hydrochloride salt), is a common issue that generally points to the presence of impurities, residual solvent, absorbed moisture, or suboptimal crystallization conditions.[1] Impurities can disrupt the formation of a stable crystal lattice, while the hygroscopic nature of the hydrochloride salt can lead to the absorption of atmospheric moisture, resulting in an oily or clumpy appearance.[1]

Troubleshooting Guide

This guide addresses the primary reasons for an oily product and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product is Oily or "Oiling Out" During Crystallization 1. Presence of Impurities: Byproducts from the synthesis, such as hydroxyethyl (B10761427) species, polymeric materials, or piperazine (B1678402) derivatives, can inhibit crystallization.[1][2][3] 2. Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and cause the compound to separate as an oil rather than forming crystals.[3] 3. Incorrect Solvent Ratio: An improper balance between the dissolving solvent (e.g., ethanol) and the anti-solvent (e.g., diethyl ether) can cause oiling out.[3]1. Purify via Recrystallization: Perform recrystallization using a suitable solvent system like ethanol (B145695)/diethyl ether or methanol/ether.[1] If oiling persists, redissolve the oil in the primary solvent (e.g., hot ethanol), treat with activated charcoal to remove colored impurities, filter while hot, and then proceed with slow cooling and anti-solvent addition.[3] 2. Optimize Cooling Rate: Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[3] 3. Adjust Solvent Ratio: If an oil forms, add a small amount of the hot primary solvent to redissolve it. Then, add the anti-solvent more slowly and with vigorous stirring.[3]
No Crystal Formation 1. Solution is Not Saturated: Too much solvent may have been used, preventing the solution from reaching the point of saturation needed for crystallization.[3] 2. Insufficient Cooling: The solution may not be cold enough to induce precipitation.[3]1. Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the product.[3] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed crystal" of pure bis(2-chloroethyl)amine hydrochloride.[3] 3. Ensure Thorough Cooling: Once the solution has cooled to room temperature, place it in an ice bath or refrigerator to maximize crystal formation.[3]
Final Product is Clumpy or Sticky After Isolation 1. Hygroscopic Nature: The hydrochloride salt readily absorbs moisture from the atmosphere.[1] 2. Residual Solvent: The crystals may not have been dried sufficiently.1. Handle Under Inert Atmosphere: Perform filtration and drying under a dry atmosphere (e.g., a stream of nitrogen).[1] 2. Thorough Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[3] 3. Proper Storage: Store the final product in a tightly sealed container within a desiccator.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of bis(2-chloroethyl)amine hydrochloride? A1: The most prevalent impurities include hydroxyethyl byproducts from hydrolysis, over-alkylated products or polymers, and piperazine derivatives formed through intramolecular cyclization.[2] These impurities can significantly interfere with the crystallization process.

Q2: What is the ideal solvent system for recrystallizing bis(2-chloroethyl)amine hydrochloride? A2: An ethanol-diethyl ether system is commonly recommended and effective.[3][4] The crude product is dissolved in a minimal amount of hot ethanol, and diethyl ether is then added as an anti-solvent to reduce solubility and induce crystallization.[3][4] A methanol/ether system can also be used.[1]

Q3: Why is it important to handle this compound as its hydrochloride salt? A3: The free base form of bis(2-chloroethyl)amine is unstable. The lone pair of electrons on the nitrogen can attack a chloroethyl group, leading to intramolecular cyclization and degradation.[4] The hydrochloride salt protonates the nitrogen, making it less nucleophilic and significantly increasing the compound's stability.[4]

Q4: My product's melting point is lower than the literature value. What does this indicate? A4: A melting point that is lower and broader than the expected range typically signals the presence of impurities.[4] The reported melting point for pure bis(2-chloroethyl)amine hydrochloride is generally in the range of 210-215 °C.[5][6] Further purification by recrystallization is recommended to improve purity.[4]

Quantitative Data Summary

The table below summarizes the key physical properties of bis(2-chloroethyl)amine hydrochloride.

PropertyValueSource(s)
Appearance White to beige crystalline powder[6][7]
Molecular Formula C₄H₁₀Cl₃N[5][8]
Molecular Weight 178.49 g/mol [5][9]
Melting Point 210 - 215 °C[5][6]
Solubility Soluble in water[7][10]

Experimental Protocol: Recrystallization of Bis(2-chloroethyl)amine Hydrochloride

This protocol describes a standard procedure for purifying the crude product using an ethanol/diethyl ether solvent system.[3][4]

Materials:

  • Crude bis(2-chloroethyl)amine hydrochloride

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Activated charcoal (optional)

  • Celite (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with water bath)

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product into a clean, dry Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Gentle warming in a water bath may be necessary.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Heat the mixture briefly and then filter the hot solution through a pad of celite to remove the charcoal.[3][4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once cooled, add diethyl ether dropwise while gently swirling. Continue adding until the solution becomes persistently turbid.[3][4]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath or refrigerator to maximize the yield.[3][4]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to rinse away any remaining soluble impurities.[3][4]

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting crystallization issues with bis(2-chloroethyl)amine.

G start Oily Product or No Crystallization cause1 Impurities Present? start->cause1 cause2 Suboptimal Conditions? cause1->cause2 No sol1 Recrystallize Product (Optional: Use Charcoal) cause1->sol1 Yes cause3 Moisture Absorption? cause2->cause3 No sol2 Optimize Crystallization: 1. Slow Cooling Rate 2. Adjust Solvent Ratio cause2->sol2 Yes sol3 Dry Under Inert Gas & Store in Desiccator cause3->sol3 Yes end_product Pure Crystalline Product cause3->end_product No check_oil Does Oil Persist? sol1->check_oil sol2->end_product sol3->end_product check_oil->sol2 Yes check_oil->end_product No

Caption: Troubleshooting workflow for oily bis(2-chloroethyl)amine.

References

How to control the exothermic reaction of thionyl chloride addition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for professionals using thionyl chloride (SOCl₂), with a focus on controlling its highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction with thionyl chloride so exothermic?

A1: The reaction of thionyl chloride with substrates containing hydroxyl groups (like alcohols and carboxylic acids) is highly exothermic due to the formation of very stable byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][2] The release of these gaseous byproducts from the reaction mixture also drives the reaction to completion.[3] The reaction with water is particularly violent and exothermic.[4][5]

Q2: What are the primary methods to control the temperature of the reaction?

A2: The primary methods for controlling the exotherm are:

  • Slow, Dropwise Addition: Adding the thionyl chloride slowly to the substrate solution allows the heat generated to dissipate.[6][7]

  • Low Temperature: Performing the addition at reduced temperatures (e.g., in an ice bath at 0-10°C) is crucial to manage the initial rate of reaction and heat evolution.[6][8]

  • Adequate Cooling: Using an efficient cooling bath (ice-water, dry ice/acetone) and ensuring good thermal contact with the reaction flask is essential.

  • Dilution: Conducting the reaction in a suitable, dry, inert solvent helps to absorb and dissipate the heat generated.[9]

Q3: Which solvents are appropriate for thionyl chloride reactions?

A3: Solvents must be aprotic and inert to thionyl chloride. Commonly used solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), n-heptane, and acetonitrile.[9] Thionyl chloride itself can also be used as both the reactant and the solvent.[9] It is critical to use anhydrous (dry) solvents, as any water will react violently with thionyl chloride.[4][10]

Q4: Can a catalyst be used? If so, what are the effects?

A4: Yes, catalysts are often used to promote the reaction. N,N-dimethylformamide (DMF) or pyridine (B92270) are commonly used.[9] These catalysts work by forming a more reactive intermediate (a Vilsmeier-Haack reagent with DMF), which can increase the reaction rate.[9] While this can improve conversion, it may also increase the rate of heat generation, requiring even more stringent temperature control.

Q5: What are the main safety risks when handling thionyl chloride?

A5: Thionyl chloride is a corrosive, toxic, and highly reactive chemical.[6][9] Key risks include:

  • Violent reaction with water: Releases toxic SO₂ and HCl gases.[4][5]

  • Inhalation Toxicity: Vapors are a lachrymator (irritate the eyes and mucous membranes) and can cause severe respiratory tract injuries.[9][11]

  • Severe Burns: The liquid can cause severe skin burns and eye damage.[6][11]

  • Thermal Runaway: Poor temperature control can lead to an uncontrolled, rapid increase in temperature and pressure, potentially causing vessel rupture.[12][13] All work must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves.[6][8]

Troubleshooting Guide

This section addresses common problems encountered during the addition of thionyl chloride.

Issue 1: Reaction is too vigorous or shows signs of thermal runaway.
  • Cause: The rate of heat generation exceeds the rate of heat removal. This is often due to adding the thionyl chloride too quickly, insufficient cooling, or the reaction being too concentrated.[7][8]

  • Solution:

    • Immediately stop the addition of thionyl chloride.

    • Ensure the cooling bath is functioning effectively and making good contact with the flask.

    • If possible and safe, add more cold, inert solvent to dilute the reaction mixture.

    • For future experiments, reduce the addition rate, lower the reaction temperature, and use a more dilute solution.

Issue 2: Low or no conversion of starting material.
  • Cause: The reaction temperature may be too low, the thionyl chloride may have degraded, or a catalyst might be necessary. Some alcohols, particularly hindered ones, react slowly.[14]

  • Solution:

    • Verify the quality of the thionyl chloride; older bottles can degrade. It may need to be distilled before use.[14]

    • After the initial exothermic addition is controlled at a low temperature, the reaction may require gentle heating or refluxing to proceed to completion.[14][15]

    • Consider adding a catalytic amount of DMF or pyridine to increase the reaction rate.[9][14]

Issue 3: Formation of unexpected byproducts or dark coloration.
  • Cause: The reaction temperature may be too high, leading to decomposition of the starting material or product.[8] Thionyl chloride itself can decompose above 140°C.[16] Impurities in the starting materials or solvent (especially water) can also lead to side reactions.[17]

  • Solution:

    • Implement more stringent temperature control during addition.

    • Ensure all glassware is oven-dried and reagents (solvents, starting materials) are anhydrous.[6][10]

    • Purify starting materials if they are suspected to contain impurities.

    • If using a catalyst like DMF, be aware it can lead to the formation of dimethylcarbamoyl chloride, a potential carcinogen.[9]

Data Presentation

Table 1: Physical Properties & Recommended Reaction Conditions

ParameterValueNotes
SOCl₂ Boiling Point74.6 °C (166.3 °F)[5]
SOCl₂ Density1.638 g/cm³[5]
Typical Addition Temperature0 - 10 °CTo control initial exotherm.[6]
Typical Reaction Temperature25 °C to RefluxMay require heating after addition is complete.[14]
SOCl₂ Equivalents1.1 - 2.0 eq.An excess is typically used to ensure full conversion.[6][15]

Table 2: Quenching Procedures for Excess Thionyl Chloride

MethodProcedureTemperatureSafety Consideration
Aqueous Quench Add reaction mixture dropwise to a vigorously stirred ice/water mixture or cold aqueous base (e.g., NaHCO₃ solution).[8]0 - 10 °CHighly exothermic. Slow addition is critical to control gas evolution (HCl, SO₂).[8]
Alcohol Quench Add reaction mixture to an excess of a simple alcohol like butanol.[18]10 - 20 °CLess vigorous than water, but still exothermic. Converts SOCl₂ to a sulfite (B76179) ester.[18]
Distillation Remove excess SOCl₂ under vacuum. A dry, inert solvent like toluene can be added to aid removal via azeotropic distillation.[8]< 50 °C (under vacuum)Preferred if the product is sensitive to water. Requires a cold trap to collect the SOCl₂.[8]

Experimental Protocols

Protocol 1: General Procedure for Controlled Addition of Thionyl Chloride

This protocol describes the conversion of an alcohol to an alkyl chloride.

  • Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Reagents: Charge the flask with the alcohol (1.0 eq.) dissolved in a suitable anhydrous solvent (e.g., toluene).

  • Cooling: Cool the stirred solution in an ice-water bath to 0 °C.[6]

  • Addition: Add thionyl chloride (1.2 eq.) to the dropping funnel. Add the thionyl chloride dropwise to the cooled alcohol solution over 30-60 minutes. Use a thermometer to monitor the internal temperature and ensure it remains below 10 °C.[6]

  • Reaction: Once the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to room temperature. Some reactions may require heating to reflux to go to completion.[6][14] Monitor the reaction progress using a suitable technique (e.g., TLC, GC).

  • Workup: Once the reaction is complete, proceed to remove the excess thionyl chloride using one of the methods described in Table 2.

Protocol 2: Safe Quenching of Excess Thionyl Chloride
  • Apparatus Setup: In a separate, larger flask equipped with a stir bar, prepare the quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Cooling: Place the quenching flask in a large ice bath on a stir plate and stir vigorously.[8]

  • Quenching: Cool the completed reaction mixture in an ice bath. Using a dropping funnel or syringe pump, add the reaction mixture slowly and dropwise to the cold, vigorously stirred quenching solution.[8]

  • Temperature Control: Monitor the temperature of the quenching solution, ensuring it does not rise above 20°C. Control the addition rate to manage gas evolution and temperature.[8]

  • Neutralization & Extraction: Continue stirring until gas evolution ceases. The product can then be extracted with a suitable organic solvent.[19]

Visualizations

Exotherm_Control_Workflow Workflow for Safe Thionyl Chloride Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching prep_ppe Don PPE (Goggles, Face Shield, Gloves) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_glass Use Dry Glassware prep_hood->prep_glass prep_inert Inert Atmosphere Setup prep_glass->prep_inert reagents Charge Substrate & Anhydrous Solvent prep_inert->reagents Start Experiment cool Cool to 0-5 °C (Ice Bath) reagents->cool add Add SOCl₂ Dropwise (< 10 °C) cool->add monitor Monitor Temperature & Reaction Progress add->monitor add->monitor Maintain Strict Temp Control quench_add Slowly Add Reaction Mixture to Quench Solution monitor->quench_add Reaction Complete quench_prep Prepare Cold Quench Solution (e.g., aq. NaHCO₃) quench_prep->quench_add extract Extract Product quench_add->extract

Caption: A workflow for the safe handling and addition of thionyl chloride.

Troubleshooting_Tree Troubleshooting Common Issues start Problem Observed During Reaction q1 Is the reaction too vigorous? start->q1 a1_yes Stop Addition Immediately Reduce Addition Rate Improve Cooling q1->a1_yes Yes q2 Is conversion low or zero? q1->q2 No a2_yes Check SOCl₂ Quality Allow to Warm / Gently Heat Consider Catalyst (DMF) q2->a2_yes Yes q3 Are byproducts or darkening observed? q2->q3 No a3_yes Improve Temperature Control Ensure Anhydrous Conditions Purify Starting Materials q3->a3_yes Yes

Caption: A decision tree for troubleshooting thionyl chloride reactions.

References

Methods for removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for removing unreacted starting materials?

A1: The most common and fundamental techniques for product purification include:

  • Liquid-Liquid Extraction: This method separates compounds based on their differing solubilities in two immiscible liquids, such as an organic solvent and water. It is often a primary step in the work-up of a chemical reaction.[1][2][3][4][5]

  • Recrystallization: This technique is used to purify solid compounds. It involves dissolving the impure solid in a suitable hot solvent and allowing the desired product to form pure crystals as the solution cools, leaving impurities behind in the solvent.[6][7][8][9][10]

  • Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) as a liquid mobile phase passes through it.[2][11][12][13][14][15]

  • Distillation: This technique is effective for separating liquids with different boiling points.[2][16][17][18][19]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific types of excess reagents.[2][20]

Q2: How do I choose the right purification method for my product?

A2: The choice of purification method depends on several factors, including the physical state of your product (solid or liquid), the nature of the impurities, and the relative polarities and boiling points of the product and starting materials. A combination of techniques is often employed for optimal purity.

Q3: What is a "work-up" and why is it important?

A3: A work-up refers to the series of steps performed to isolate and purify the product(s) after a chemical reaction is complete.[2] It is a critical process for removing unreacted starting materials, by-products, and catalysts, ensuring the final product meets the required purity standards.[2]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of the product throughout the purification process.[11][21] By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the effectiveness of the separation.

Troubleshooting Guides

Liquid-Liquid Extraction
IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite®.[2]
Poor Separation of Layers - The densities of the two solvents are too similar.- Add a solvent with a significantly different density to one of the layers.
Product is in the Wrong Layer - Incorrect assumption about the solubility of the product.- The pH of the aqueous layer is not optimal for partitioning.- Test the solubility of your product in both solvents beforehand.- Adjust the pH of the aqueous layer to ensure your product (if acidic or basic) is in its neutral form to favor the organic layer.
Can't Find Product After Work-up - Product is soluble in the aqueous layer.- Product is volatile.- Product is stuck to filtration media.- Check the aqueous layer for your product.- Check the solvent in the rotovap trap.- Suspend any filtration media in a suitable solvent and analyze with TLC.[22][23]
Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not saturated.- The solution cooled too quickly.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to provide a nucleation site.- Add a seed crystal of the pure compound.- Place the flask in an ice bath to lower the temperature further.[8]
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.[24]- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Add a seed crystal to induce crystallization.[24]
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The product is too soluble in the recrystallization solvent.[21]- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Choose a different solvent system where the product has lower solubility at cold temperatures.
Starting Material Still Present - The solubility of the starting material and product are too similar in the chosen solvent.- Perform a second recrystallization.- Switch to a different purification method like column chromatography.[21]
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Incorrect solvent system (eluent).- Column was packed improperly.- Too much sample was loaded.- Optimize the solvent system using TLC to achieve a target Rf of ~0.3 for the desired compound.[11]- Ensure the column is packed uniformly to avoid channels.- Reduce the amount of crude material loaded onto the column.[11]
Product Elutes with Starting Material - Similar polarity of the product and starting material.- Try a different stationary phase (e.g., alumina (B75360) instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[11]
No Product Recovered - The product is too polar and is stuck to the column.- The product is not visible by the visualization method (e.g., UV lamp).- Flush the column with a very polar solvent like methanol.- Use a different visualization technique, such as a potassium permanganate (B83412) stain.[11]
Cracked or Channeled Column - The column ran dry.- The packing was not uniform.- Always keep the solvent level above the top of the stationary phase.- Repack the column carefully.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently shake or swirl the funnel to allow for the transfer of impurities between the layers.[2]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and carefully drain the bottom layer into a flask.

  • Collection: Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[25]

  • Drying and Concentration: Dry the organic layer containing the product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[2][25]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are soluble at all temperatures.[6]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[21]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling in an ice bath can further promote crystallization.[8]

  • Collection: Collect the pure crystals by vacuum filtration using a Büchner funnel.[8][25]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8][25]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[25]

Protocol 3: Column Chromatography
  • Column Preparation: Add a small plug of cotton or glass wool to the bottom of a chromatography column, followed by a thin layer of sand.[25]

  • Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed. Tap the column gently to remove air bubbles.[25]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. Allow the sample to absorb completely into the stationary phase.[11]

  • Elution: Add the eluent to the top of the column and begin collecting the liquid (eluate) that passes through in a series of labeled fractions.[25]

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by evaporation.[25]

Visualizations

experimental_workflow_extraction start Crude Product in Organic Solvent add_aqueous Add Aqueous Solution to Separatory Funnel start->add_aqueous mix Mix and Vent add_aqueous->mix separate Allow Layers to Separate mix->separate drain_aqueous Drain Aqueous Layer (Impurities) separate->drain_aqueous collect_organic Collect Organic Layer (Product) separate->collect_organic dry Dry Organic Layer collect_organic->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

experimental_workflow_recrystallization start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly to Form Crystals dissolve->cool No Insoluble Impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Recrystallization.

experimental_workflow_chromatography start Crude Product load Load Sample onto Packed Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for Column Chromatography.

References

Importance of anhydrous conditions for bis(2-chloroethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bis(2-chloroethyl)amine (B1207034).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for bis(2-chloroethyl)amine hydrochloride?

A1: The most prevalent method for both laboratory and industrial synthesis is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂).[1][2][3] This reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform (B151607) and results in the substitution of the hydroxyl groups of diethanolamine with chlorine atoms to form the hydrochloride salt of bis(2-chloroethyl)amine.[1]

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: Anhydrous conditions are paramount for two primary reasons:

  • Thionyl Chloride Hydrolysis: Thionyl chloride reacts violently with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1] This not only consumes the reagent, reducing the overall yield, but also introduces hazardous byproducts.

  • Product Hydrolysis: The chloroethyl groups of the final product, bis(2-chloroethyl)amine, are susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups.[1][4][5] This side reaction leads to the formation of hydroxyethyl (B10761427) impurities and a decrease in the desired product yield.[5]

Therefore, using anhydrous solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from interfering with the reaction.[1][5]

Q3: What are the main safety precautions for this synthesis?

A3: Due to the hazardous nature of the reagents and product, strict safety protocols must be followed:

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[1]

  • Reagent Handling: Thionyl chloride is corrosive, toxic, and reacts violently with water.[1] It should be handled with extreme care. Bis(2-chloroethyl)amine hydrochloride is a potent alkylating agent, harmful if swallowed, and can cause severe skin burns and eye damage.[3][6]

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the diethanolamine spot and the appearance of the product spot can be tracked. HPLC provides a more quantitative analysis of the reaction mixture.[1]

Q5: What is the purpose of quenching the reaction with methanol (B129727)?

A5: Methanol is carefully added at the end of the reaction to neutralize any excess thionyl chloride.[1][2][3] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed from the reaction mixture.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture. Diethanolamine may contain impurities.[1] 2. Incomplete reaction: Insufficient reaction time or temperature.[1] 3. Loss of product during workup: The hydrochloride salt is water-soluble.[1]1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained.[1] 3. Avoid excessive use of aqueous solutions during workup. Maintain acidic conditions to ensure the stability of the hydrochloride salt.[1]
Dark Brown or Black Reaction Mixture 1. High reaction temperature: Uncontrolled exothermic reaction during the addition of thionyl chloride.[1] 2. Impurities in reagents or solvent: Catalyze side reactions and decomposition.[1]1. Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to control the initial exotherm.[1] 2. Use high-purity, anhydrous reagents and solvents.[1]
Presence of N,N'-bis(2-chloroethyl)piperazine as a byproduct Intermolecular cyclization: Two molecules of the product or an intermediate react to form the piperazine (B1678402) dimer. This is favored by higher temperatures and prolonged reaction times.[1]1. Maintain strict temperature control throughout the reaction. 2. Avoid unnecessarily long reaction times. Monitor the reaction progress and stop when the starting material is consumed.[1]
Product is oily or difficult to crystallize 1. Presence of impurities: Byproducts can interfere with crystallization.[1] 2. Hygroscopic nature of the product: The hydrochloride salt can absorb atmospheric moisture.[1]1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether or ethanol (B145695)/ether.[1][4][7] 2. Perform filtration and drying under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.[1]
High levels of hydroxyethyl byproducts Hydrolysis of the chloroethyl groups due to the presence of water in the reaction or during workup.[4][5]1. Use anhydrous solvents and reagents.[4][5] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent atmospheric moisture from entering the reaction.[5] 3. Utilize an anhydrous work-up if possible.[5]

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol describes a common laboratory-scale synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.

Materials:

  • Diethanolamine (0.30 mol)

  • Thionyl chloride (0.66 mol)

  • 1,2-Dichloroethane (300 mL)

  • Methanol (20 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine and 1,2-dichloroethane.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension of diethanolamine hydrochloride will form immediately.

  • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol to quench any excess thionyl chloride.

  • The solvents are removed under vacuum to yield a white crystalline material of bis(2-chloroethyl)amine hydrochloride.[1][2] The product can be further purified by recrystallization.[1]

Purification by Recrystallization

Materials:

  • Crude bis(2-chloroethyl)amine hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite.

  • Slowly add diethyl ether to the hot ethanol solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the flask in an ice bath to maximize the crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the purified crystals under a high vacuum.[4][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start 1. Add Diethanolamine and 1,2-Dichloroethane to Flask cool 2. Cool Flask in Ice Bath start->cool add_socl2 3. Add Thionyl Chloride Dropwise cool->add_socl2 warm 4. Warm to 50°C to Dissolve Suspension add_socl2->warm reflux 5. Reflux for 3 Hours warm->reflux cool_down 6. Cool to Room Temperature reflux->cool_down quench 7. Quench with Methanol cool_down->quench evaporate 8. Remove Solvents under Vacuum quench->evaporate crude_product Crude Bis(2-chloroethyl)amine HCl evaporate->crude_product dissolve 9. Dissolve Crude Product in Hot Ethanol crude_product->dissolve add_ether 10. Add Diethyl Ether until Turbidity dissolve->add_ether cool_slowly 11. Cool Slowly to Room Temperature add_ether->cool_slowly ice_bath 12. Cool in Ice Bath cool_slowly->ice_bath filter 13. Vacuum Filtration ice_bath->filter wash 14. Wash with Cold Diethyl Ether filter->wash dry 15. Dry under High Vacuum wash->dry pure_product Pure Bis(2-chloroethyl)amine HCl dry->pure_product

Caption: Experimental workflow for the synthesis and purification of bis(2-chloroethyl)amine hydrochloride.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Product Yield cause1 Moisture Present (Hydrolysis) issue->cause1 Is the reaction mixture clear? cause2 Incomplete Reaction issue->cause2 Was the reflux time sufficient? cause3 Side Reactions (e.g., Piperazine Formation) issue->cause3 Are there unexpected spots on TLC? solution1 Use Anhydrous Reagents and Solvents cause1->solution1 solution2 Ensure Proper Reaction Time and Temperature cause2->solution2 solution3 Control Temperature and Reaction Time cause3->solution3

Caption: Troubleshooting logic for low product yield in bis(2-chloroethyl)amine synthesis.

signaling_pathway cluster_agent Alkylating Agent Action cluster_dna_damage DNA Damage and Response cluster_cellular_outcome Cellular Outcome agent Bis(2-chloroethyl)amine aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) agent->aziridinium activates dna_alkylation DNA Alkylation (e.g., N7 of Guanine) aziridinium->dna_alkylation causes cross_links DNA Interstrand Cross-Links dna_alkylation->cross_links leads to damage_response DNA Damage Response (ATM/ATR Activation) cross_links->damage_response triggers cell_cycle_arrest G2 Cell Cycle Arrest damage_response->cell_cycle_arrest induces apoptosis Apoptosis Initiation cell_cycle_arrest->apoptosis if repair fails cell_death Cell Death apoptosis->cell_death results in

References

Technical Support Center: Purification of Crude Bis(2-Chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude bis(2-chloroethyl)amine (B1207034) hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of bis(2-chloroethyl)amine hydrochloride.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality reagents: Thionyl chloride may have decomposed due to moisture, or the diethanolamine (B148213) starting material may contain impurities.[1] 2. Incomplete reaction: Insufficient reaction time or temperature during synthesis.[1] 3. Product loss during workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions can lead to loss.[1] 4. Suboptimal recrystallization conditions: Using too much recrystallization solvent or incomplete precipitation.[2][3]1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and the temperature is maintained.[1] 3. Avoid excessive use of aqueous solutions during workup and maintain acidic conditions to ensure the stability of the hydrochloride salt.[1] 4. Use a minimal amount of hot solvent for dissolution. Concentrate the mother liquor and re-cool to recover more product. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[2]
Colored Crystals (Yellow/Brown) Presence of colored impurities: These can arise from side reactions or decomposition, especially at high temperatures.[2]Dissolve the crystals in a minimal amount of hot ethanol (B145695), add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.[2][3]
Oiling Out During Recrystallization Incomplete dissolution or rapid cooling: The compound is precipitating as a supercooled liquid instead of a crystalline solid.1. Add a small amount of the primary solvent (e.g., hot ethanol) to dissolve the oil, then cool slowly.[2] 2. Redissolve the oil in the primary solvent, add a small amount of activated charcoal, heat briefly, and filter while hot before proceeding with crystallization.[2] 3. Adjust the solvent ratio by adding more of the primary solvent to dissolve the oil, then slowly add the anti-solvent (e.g., diethyl ether).[2]
No Crystal Formation 1. Solution is not saturated: Too much solvent was used. 2. Insufficient cooling. [2] 3. Lack of nucleation sites. 1. Evaporate some of the solvent to increase the concentration of the compound.[2] 2. Ensure the solution is thoroughly cooled, preferably in an ice bath.[2] 3. Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[2]
Presence of Impurities in Final Product 1. Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, forming hydroxyethyl (B10761427) byproducts, especially in the presence of water.[1][4][5] 2. Intramolecular cyclization: Formation of a reactive aziridinium (B1262131) ion, which can lead to piperazine (B1678402) derivatives. This is accelerated by heat and basic conditions.[3][4] 3. Polymeric byproducts: High concentrations of reactants or prolonged reaction times can lead to polymerization.[4]1. Use anhydrous solvents and reagents and minimize contact with water during workup.[3][4] Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent atmospheric moisture from entering.[4] 2. Purify the compound as its hydrochloride salt and maintain a low pH (2-3) in all aqueous solutions. The protonated nitrogen is less nucleophilic, which significantly slows the rate of cyclization.[3][4] Avoid high temperatures during purification.[3] 3. Use a lower concentration of reactants (higher solvent volume) and monitor the reaction to quench it upon completion.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude bis(2-chloroethyl)amine hydrochloride?

A1: Common impurities include:

  • Hydroxyethyl byproducts: Formed from the hydrolysis of the chloroethyl groups.[4][5] This can result in mono- and di-hydroxyethyl species.[4]

  • Piperazine derivatives: Resulting from intramolecular cyclization, which is more likely at higher temperatures and under basic conditions.[1][3]

  • Polymeric byproducts: Can form from intermolecular reactions, especially at high reactant concentrations.[4]

  • Unreacted starting materials: Such as diethanolamine.

Q2: What is the recommended solvent system for the recrystallization of bis(2-chloroethyl)amine hydrochloride?

A2: An ethanol-diethyl ether system is commonly used and effective.[2][3] A methanol/ether system has also been reported as a suitable solvent system.[1][2][6]

Q3: How does pH affect the stability and purification of bis(2-chloroethyl)amine hydrochloride?

A3: The pH is critical for the stability of bis(2-chloroethyl)amine hydrochloride.[4] It is susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions.[4] Acidic conditions (pH 2-3) suppress this hydrolysis and also reduce the nucleophilicity of the nitrogen atom, thereby slowing the rate of intramolecular cyclization to form piperazine-related impurities.[3][4] Therefore, it is recommended to maintain a slightly acidic pH during workup and purification.[4]

Q4: What are the signs of degradation of solid bis(2-chloroethyl)amine hydrochloride during storage?

A4: A change in the physical appearance of the solid, such as discoloration from white or light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[5] If any such changes are observed, it is advisable to verify the purity of the compound using an appropriate analytical method before use.[5]

Q5: How can I monitor the purity of my sample during purification?

A5: The purity of bis(2-chloroethyl)amine hydrochloride can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For a more detailed structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.[6][7]

Quantitative Data on Purification

The following table summarizes the expected outcomes of the purification of bis(2-chloroethyl)amine hydrochloride by recrystallization.

Solvent SystemCrude Product Purity (%)Purified Product Purity (%)Yield (%)Reference
Methanol/EtherNot specified>98Quantitative (synthesis yield)[1][6]
Ethanol/Diethyl EtherNot specified>9871[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying the hydrochloride salt of bis(2-chloroethyl)amine.[3]

  • Dissolution: Transfer the crude bis(2-chloroethyl)amine hydrochloride to a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary. Do not overheat.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.[3]

  • Crystallization: Allow the ethanolic solution to cool to room temperature. Slowly add diethyl ether until the solution becomes turbid.[3]

  • Cooling: Allow the flask to stand undisturbed at room temperature for slow crystal growth. Once crystals have formed, the flask can be placed in a refrigerator or an ice bath to maximize the yield.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2][3]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[2]

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow for Bis(2-chloroethyl)amine Hydrochloride cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot ethanol decolorize Add activated charcoal, heat, and filter hot dissolve->decolorize If solution is colored cool_rt Cool to room temperature dissolve->cool_rt If solution is colorless decolorize->cool_rt add_ether Slowly add diethyl ether until turbidity appears cool_rt->add_ether cool_ice Cool in an ice bath to maximize precipitation add_ether->cool_ice filtrate Vacuum filter crystals cool_ice->filtrate wash Wash with cold diethyl ether filtrate->wash dry Dry under high vacuum wash->dry

Caption: Experimental workflow for the recrystallization of Bis(2-chloroethyl)amine hydrochloride.

Logical Relationship of Common Impurities and Their Mitigation

G Common Impurities and Mitigation Strategies cluster_impurities Common Impurities cluster_causes Primary Causes cluster_mitigation Mitigation Strategies hydrolysis Hydroxyethyl Byproducts cyclization Piperazine Derivatives polymerization Polymeric Byproducts water Presence of Water water->hydrolysis heat_base Heat & Basic Conditions heat_base->cyclization concentration High Reactant Concentration concentration->polymerization anhydrous Use Anhydrous Conditions anhydrous->water low_ph Maintain Low pH (2-3) low_ph->heat_base low_temp Avoid High Temperatures low_temp->heat_base dilute Use Lower Reactant Concentration dilute->concentration

References

Validation & Comparative

A Comparative Guide to Bis(2-chloroethyl)amine and Other Nitrogen Mustards as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bis(2-chloroethyl)amine (B1207034) and other prominent nitrogen mustards, focusing on their performance as alkylating agents. We delve into their mechanisms of action, comparative reactivity, and cytotoxicity, supported by experimental data and detailed methodologies for key assays.

Introduction to Nitrogen Mustards as Alkylating Agents

Nitrogen mustards are a class of cytotoxic chemotherapy agents that exert their anticancer effects by alkylating DNA. This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The core structure of nitrogen mustards features a bis(2-chloroethyl)amino group, which is responsible for their alkylating activity.

The reactivity of nitrogen mustards is governed by the substituent on the nitrogen atom, which influences the rate of formation of the highly reactive aziridinium (B1262131) ion, the key intermediate in DNA alkylation. This guide will compare the parent compound, bis(2-chloroethyl)amine (also known as nor-nitrogen mustard), with several clinically significant derivatives, including mechlorethamine, cyclophosphamide, melphalan (B128), chlorambucil (B1668637), and bendamustine (B91647).

Mechanism of Action: DNA Alkylation and Cellular Response

The cytotoxic effects of nitrogen mustards are initiated by a two-step DNA alkylation process:

  • Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom displaces a chloride ion through intramolecular cyclization, forming a highly electrophilic and unstable aziridinium cation.

  • DNA Alkylation: This reactive intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.

This process can occur with the second chloroethyl group, leading to the formation of interstrand cross-links (ICLs) between opposite DNA strands. These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription. This triggers the DNA Damage Response (DDR) , a complex signaling network that senses the DNA lesion and orchestrates a cellular response.

DNA Damage Response Pathway

Upon detection of DNA damage by sensor proteins, the DDR pathway is activated, primarily through the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This signaling cascade can lead to:

  • Cell Cycle Arrest: To provide time for DNA repair.

  • Apoptosis: If the DNA damage is too extensive to be repaired.

The following diagram illustrates the simplified DNA damage response pathway initiated by nitrogen mustard-induced DNA damage.

DNA_Damage_Response DNA Damage Response Pathway cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Sensing & Signaling cluster_3 Cellular Outcomes Nitrogen Mustard Nitrogen Mustard DNA Interstrand Cross-links DNA Interstrand Cross-links Nitrogen Mustard->DNA Interstrand Cross-links ATM_ATR ATM / ATR Activation DNA Interstrand Cross-links->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell Cycle Arrest Cell Cycle Arrest Chk1_Chk2->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Cell Death Cell Death Apoptosis->Cell Death

Caption: Simplified DNA Damage Response Pathway.

Comparative Analysis of Nitrogen Mustards

The chemical structure of the substituent on the nitrogen atom significantly influences the reactivity, stability, and pharmacological properties of nitrogen mustards.

Compound Substituent on Nitrogen Key Characteristics
Bis(2-chloroethyl)amine HydrogenThe parent compound, a primary amine. Highly reactive.
Mechlorethamine Methyl groupThe first nitrogen mustard used in chemotherapy. Highly reactive and a potent vesicant.
Cyclophosphamide Phosphoramide mustard ringA prodrug that requires metabolic activation in the liver. This reduces its reactivity and allows for oral administration.
Melphalan L-phenylalanineThe amino acid carrier facilitates transport into cells via amino acid transporters.
Chlorambucil Aromatic ringThe electron-withdrawing nature of the aromatic ring decreases the reactivity of the nitrogen mustard, allowing for oral administration.
Bendamustine Benzimidazole ringA hybrid molecule with both alkylating and purine (B94841) analog properties.
Quantitative Comparison of Reactivity

The rate of aziridinium ion formation is a key determinant of the alkylating potency of nitrogen mustards. While direct comparative data is scarce and can vary based on experimental conditions, a recent study provided insights into the half-life of bis(2-chloroethyl)amine and tris(2-chloroethyl)amine (HN-3).

Compound Half-life (in sodium ethoxide) Reference
Bis(2-chloroethyl)amine22.73 hours
Tris(2-chloroethyl)amine (HN-3)30.14 hours

Note: This data is from a specific set of experimental conditions and may not be directly comparable to physiological conditions.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for various nitrogen mustards against different cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.

Compound Cell Line IC50 (µM) Exposure Time Reference
Melphalan MDA-MB-468 (Breast Cancer)48.748 hours
Chlorambucil MDA-MB-468 (Breast Cancer)34.448 hours
Bendamustine Chronic Lymphocytic Leukemia (CLL) cells--
Cyclophosphamide VariousVaries significantly due to in-vitro inactivity-

Note: A direct comparison of IC50 values is most accurate when determined in the same study under identical conditions. A study comparing novel phenylboronic acid nitrogen mustards to chlorambucil and melphalan in various cell lines provides a good example of such a direct comparison.

A clinical trial directly comparing bendamustine and chlorambucil in patients with chronic lymphocytic leukemia (CLL) provides valuable clinical performance data.

Parameter Bendamustine Chlorambucil P-value Reference
Overall Response Rate 68%31%< .0001
Complete Response Rate 31%2%-
Median Progression-Free Survival 21.6 months8.3 months< .0001
Grade 3-4 Hematologic Adverse Events 40%19%-
Grade 3-4 Severe Infections 8%3%-

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of alkylating agents.

IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the nitrogen mustard compound.

    • Remove the culture medium and add 100 µL of the drug dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.

The following diagram illustrates the workflow for an MTT assay.

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Cell Seeding Cell Seeding Drug Incubation Drug Incubation Cell Seeding->Drug Incubation Drug Dilution Drug Dilution Drug Dilution->Drug Incubation MTT Addition MTT Addition Drug Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT Assay.

DNA Cross-linking Assessment using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The extent of DNA in the tail is proportional to the amount of DNA damage. To detect cross-links, the assay is modified by including a DNA-damaging agent (e.g., radiation) before electrophoresis. Cross-links will reduce the migration of DNA, resulting in a smaller comet tail.

Protocol:

  • Cell Preparation:

    • Treat cells with the nitrogen mustard compound.

    • Harvest and resuspend cells in PBS.

  • Embedding in Agarose:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose at 4°C.

  • Lysis:

    • Immerse the slides in a cold lysis solution to remove cell membranes and proteins.

  • Irradiation (for cross-link detection):

    • Expose the slides to a fixed dose of X-rays or gamma rays to induce DNA strand breaks.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA.

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA in the comet tail using image analysis software. A reduction in tail moment compared to the irradiated control indicates the presence of cross-links.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment:

    • Treat cells with the nitrogen mustard compound for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The different cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

The following diagram illustrates the logical relationships in interpreting Annexin V/PI staining results.

Annexin_V_PI_Assay Annexin V / PI Staining Interpretation cluster_0 Staining Results cluster_1 Cellular State AV_neg_PI_neg Annexin V (-) / PI (-) Viable Viable AV_neg_PI_neg->Viable AV_pos_PI_neg Annexin V (+) / PI (-) Early Apoptosis Early Apoptosis AV_pos_PI_neg->Early Apoptosis AV_pos_PI_pos Annexin V (+) / PI (+) Late Apoptosis / Necrosis Late Apoptosis / Necrosis AV_pos_PI_pos->Late Apoptosis / Necrosis AV_neg_PI_pos Annexin V (-) / PI (+) Necrosis Necrosis AV_neg_PI_pos->Necrosis

A Comparative Guide to Thionyl Chloride and Other Chlorinating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chlorinating agent is a critical decision in the synthesis of acyl chlorides and alkyl chlorides, impacting yield, purity, and scalability. This guide provides an objective comparison of thionyl chloride (SOCl₂) with other common chlorinating agents, namely oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅), supported by experimental data and detailed protocols.

Thionyl chloride is a versatile and widely used reagent for converting carboxylic acids and alcohols to their corresponding chlorides. However, its suitability depends on the specific substrate and desired reaction conditions. This guide aims to provide a data-driven comparison to aid in reagent selection.

Performance Comparison of Chlorinating Agents

The choice of chlorinating agent significantly influences the outcome of the reaction. The following tables summarize the performance of thionyl chloride and its alternatives in the synthesis of acyl and alkyl chlorides from representative substrates.

Table 1: Conversion of Carboxylic Acids to Acyl Chlorides
SubstrateChlorinating AgentReaction ConditionsReaction TimeYield (%)Reference
Benzoic Acid Thionyl Chloride (SOCl₂)Reflux2-4 hoursHigh (qualitative)General Knowledge
Oxalyl Chloride ((COCl)₂) / cat. DMFDichloromethane, Room Temperature1 hourQuantitative[1]
Phosphorus Pentachloride (PCl₅)Neat, gentle heatingShort~90%[2][3]
Hexanoic Acid Thionyl Chloride (SOCl₂)Toluene, Reflux3 hours97.8%[4]
Oxalyl Chloride ((COCl)₂) / cat. DMFDichloromethane, Room TemperatureOvernightHigh (qualitative)[5]
(4-Methylphenoxy)acetic Acid Thionyl Chloride (SOCl₂)Reflux (40-80°C)3-6 hours85-92%[6]
Oxalyl Chloride ((COCl)₂) / cat. DMFRoom Temperature1.5-5 hoursHigh (qualitative)[6]
Table 2: Conversion of Alcohols to Alkyl Chlorides
SubstrateChlorinating AgentReaction ConditionsReaction TimeYield (%)Reference
1-Butanol Thionyl Chloride (SOCl₂) / PyridinePyridine, 0°C to RTNot SpecifiedGood (qualitative)General Knowledge
Phosphorus Trichloride (PCl₃)Neat or in a solventNot SpecifiedGood (qualitative)General Knowledge
2-Butanol Thionyl Chloride (SOCl₂) / PyridinePyridineNot SpecifiedNot Specified[7]
1-Hexanol (B41254) Thionyl Chloride (SOCl₂)Neat, Reflux1 hour~56% (based on 6.75g from 12.5ml)[8]
Cyclohexanol Thionyl Chloride (SOCl₂)Not SpecifiedNot SpecifiedNot Specified[9][10]
Phosphorus Pentachloride (PCl₅)Neat, RefluxSeveral hoursGood (qualitative)[11]

Key Considerations for Reagent Selection

Thionyl Chloride (SOCl₂):

  • Advantages: Relatively inexpensive, volatile byproducts (SO₂ and HCl) are easily removed, and it is effective for a wide range of substrates.[12][13]

  • Disadvantages: Reactions often require heating, which may not be suitable for thermally sensitive compounds. It is also highly corrosive and reacts violently with water.[6]

Oxalyl Chloride ((COCl)₂):

  • Advantages: Milder reaction conditions (often at room temperature), volatile byproducts (CO, CO₂, and HCl) allow for easy workup, and it is generally more selective.[6][12]

  • Disadvantages: More expensive than thionyl chloride. The use of a DMF catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride.[6]

Phosphorus Trichloride (PCl₃):

  • Advantages: A liquid reagent that can be easier to handle than solid PCl₅.

  • Disadvantages: The byproduct, phosphorous acid (H₃PO₃), is a non-volatile solid which can complicate product purification.[12] The reaction stoichiometry requires three moles of alcohol per mole of PCl₃.

Phosphorus Pentachloride (PCl₅):

  • Advantages: Highly reactive and can be effective for less reactive alcohols.

  • Disadvantages: It is a solid, which can be less convenient to handle than liquid reagents. The byproduct, phosphorus oxychloride (POCl₃), has a high boiling point and can be difficult to separate from the desired product.[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the conversion of a carboxylic acid and a primary alcohol to their corresponding chlorides using different chlorinating agents.

Protocol 1: Synthesis of Hexanoyl Chloride from Hexanoic Acid using Thionyl Chloride

Materials:

  • Hexanoic acid (0.100 mole, 11.6 g)

  • Thionyl chloride (0.394 mole, 28.8 mL, 46.9 g)

  • Carbon tetrachloride (10 mL)

  • 200-mL round-bottomed flask

  • Magnetic stirrer and stirring bar

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

Procedure:

  • To a 200-mL round-bottomed flask equipped with a magnetic stirring bar, add hexanoic acid (11.6 g) and carbon tetrachloride (10 mL).

  • Add thionyl chloride (46.9 g) to the solution.

  • Fit an efficient reflux condenser with an attached drying tube to the flask.

  • Stir the solution and heat it to 65°C using an oil bath for 30 minutes. The completion of the reaction to the acid chloride can be monitored by ¹H NMR by observing the disappearance of the triplet for the α-protons of the carboxylic acid and the appearance of a new triplet for the α-protons of the acyl chloride.[1]

  • After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation under reduced pressure.

  • The crude hexanoyl chloride can be purified by fractional distillation.

Protocol 2: Synthesis of Benzoyl Chloride from Benzoic Acid using Oxalyl Chloride

Materials:

  • Benzoic acid (8 mmol, 0.98 g)

  • Oxalyl chloride (16 mmol, 2.02 g)

  • N,N-Dimethylformamide (DMF) (2 drops)

  • Dichloromethane (CH₂Cl₂) (100 mL)

  • 250-mL two-neck round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • In a 250-mL two-neck round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place a stirred solution of benzoic acid (0.98 g) in 100 mL of CH₂Cl₂ at room temperature.

  • Add oxalyl chloride (2.02 g) and 2 drops of DMF to the mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the resulting mixture under reduced pressure to afford the acid chloride quantitatively.[1]

Protocol 3: Synthesis of 1-Chlorohexane from 1-Hexanol using Thionyl Chloride

Materials:

  • 1-Hexanol (12.5 mL)

  • Thionyl chloride (22 mL)

  • 500-mL three-neck round-bottomed flask

  • Heating mantle with stirrer

  • Reflux condenser

  • Addition funnel

Procedure:

  • To a 500-mL three-neck round-bottomed flask, add thionyl chloride (22 mL).

  • With stirring, add 1-hexanol (12.5 mL) dropwise via the addition funnel. The addition is exothermic, so it should be done slowly.

  • Once the addition is complete, reflux the mixture for 1 hour.

  • After reflux, rearrange the apparatus for distillation.

  • Slowly distill the mixture. Initially, excess thionyl chloride will distill over.

  • Collect the fraction that distills over at approximately 131°C.

  • Wash the collected crude product successively with distilled water, 10% sodium carbonate solution, and again with distilled water.

  • Dry the product over anhydrous sodium sulfate (B86663) to obtain 1-chlorohexane.[8]

Decision-Making Workflow for Chlorinating Agent Selection

The selection of the most suitable chlorinating agent depends on a variety of factors including the nature of the substrate, the desired reaction conditions, and the scale of the synthesis. The following flowchart provides a logical guide for this decision-making process.

Chlorinating_Agent_Selection Start Select Substrate Type Substrate Substrate: Carboxylic Acid or Alcohol? Start->Substrate CarboxylicAcid Carboxylic Acid Substrate->CarboxylicAcid Carboxylic Acid Alcohol Alcohol Substrate->Alcohol Alcohol ThermallySensitiveAcid Is the substrate thermally sensitive? CarboxylicAcid->ThermallySensitiveAcid AlcoholType Alcohol Type: Primary/Secondary or Tertiary? Alcohol->AlcoholType OxalylChloride_Acid Use Oxalyl Chloride / DMF (Milder, RT conditions) ThermallySensitiveAcid->OxalylChloride_Acid Yes ThionylChloride_Acid Use Thionyl Chloride (Cost-effective, reflux) ThermallySensitiveAcid->ThionylChloride_Acid No PCl5_Acid Consider PCl₅ (High reactivity, solid byproduct) ThionylChloride_Acid->PCl5_Acid Alternative PrimarySecondary Primary or Secondary AlcoholType->PrimarySecondary 1°/2° Tertiary Tertiary AlcoholType->Tertiary RearrangementProne Is the substrate prone to rearrangement? PrimarySecondary->RearrangementProne HCl Use concentrated HCl (SN1 mechanism) Tertiary->HCl SOCl2_PCl3 Use SOCl₂ or PCl₃ (SN2 mechanism, inversion) RearrangementProne->SOCl2_PCl3 No PCl5_Alcohol Consider PCl₅ (Can lead to SN1/SNi) RearrangementProne->PCl5_Alcohol Yes

Caption: Decision flowchart for selecting a chlorinating agent.

This guide provides a foundational understanding of the comparative performance of thionyl chloride and other common chlorinating agents. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired yield and purity. Always consult the relevant safety data sheets and perform a thorough risk assessment before handling these hazardous reagents.

References

A Comparative Guide to Purity Analysis of Bis(2-chloroethyl)ammonium Chloride: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of bis(2-chloroethyl)ammonium chloride, a critical intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and argentometric titration. This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis of their performance characteristics.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separative technique that can distinguish the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase HPLC method is typically employed. This technique is highly specific and can quantify the main analyte while also detecting and quantifying any process-related impurities or degradation products.

Argentometric Titration: This is a classic titrimetric method used to determine the concentration of halide ions in a sample. For this compound, the assay is based on the quantitative reaction of the chloride ions with a standardized solution of silver nitrate (B79036). The endpoint of the titration, indicating the complete precipitation of silver chloride, can be determined potentiometrically or with a chemical indicator. This method provides a measure of the total chloride content, which is then used to calculate the purity of the ammonium (B1175870) salt.

Comparative Performance

The choice between HPLC and titration depends on the specific requirements of the analysis, such as the need for impurity profiling, the desired level of accuracy and precision, and throughput considerations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Argentometric Titration
Specificity High; can separate and quantify the main compound and its impurities.Moderate; measures total ionic chloride, so it is not specific to the parent compound if other chloride-containing impurities are present.
Sensitivity High; can detect impurities at parts-per-million (ppm) levels. A UHPLC-MS/MS method for the free amine has shown an LOD of 0.070 ppm and an LOQ of 0.206 ppm[1].Moderate to low; less sensitive than HPLC and not suitable for trace impurity analysis.
Precision Good; typically achieves a relative standard deviation (RSD) of <1-2%. Achieving precision better than 0.5% can be challenging[2].Excellent; can achieve high precision, often with an RSD of <0.2%[2].
Accuracy High; when properly validated, it provides very accurate results.High; considered a primary method for assay when interferences are absent.
Information Provided Provides purity of the main component and a profile of impurities.Provides the overall purity based on the total ionic chloride content.
Throughput High; with the use of an autosampler, a large number of samples can be analyzed efficiently.Lower; generally a more manual and time-consuming process.
Cost & Complexity Higher initial instrument cost, more complex method development, and higher solvent and column costs.Lower instrument cost, simpler setup, and less expensive reagents.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reverse-phase HPLC method suitable for the purity determination of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.

Argentometric Titration Method

This protocol describes the determination of purity by argentometric titration of the chloride ion.

Instrumentation:

  • Automatic potentiometric titrator with a silver-silver chloride electrode.

  • Magnetic stirrer.

  • Burette (if performing manual titration).

Reagents:

  • 0.1 M Silver Nitrate (AgNO₃) standardized solution.

  • Nitric Acid (HNO₃), concentrated.

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water to the beaker and stir until the sample is completely dissolved.

  • Acidification: Add 1 mL of concentrated nitric acid.

  • Titration: Titrate the solution with standardized 0.1 M silver nitrate. The endpoint is determined by the potentiometric inflection point.

  • Calculation: Calculate the percentage purity of this compound based on the volume of silver nitrate consumed, its molarity, and the weight of the sample taken. Each mL of 0.1 M silver nitrate is equivalent to 17.85 mg of this compound.

Method Selection and Workflow

The selection of the analytical method should be based on the intended purpose of the analysis. For routine quality control and assay where the impurity profile is well-characterized, argentometric titration is a cost-effective and precise method. For in-depth purity analysis, stability studies, and the identification and quantification of unknown impurities, HPLC is the superior technique.

experimental_workflow cluster_hplc HPLC Analysis Workflow cluster_titration Titration Analysis Workflow hplc_start Sample Weighing hplc_prep Dissolution in Mobile Phase hplc_start->hplc_prep hplc_analysis Injection into HPLC hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_calc Purity Calculation (Area % or vs. Standard) hplc_data->hplc_calc titration_start Sample Weighing titration_prep Dissolution in Water & Acidification titration_start->titration_prep titration_analysis Titration with AgNO3 titration_prep->titration_analysis titration_data Endpoint Determination titration_analysis->titration_data titration_calc Purity Calculation titration_data->titration_calc

Experimental workflows for HPLC and titration analysis.

Logical Comparison of Techniques

The following diagram illustrates the logical relationship between the two analytical techniques based on their key attributes for the purity analysis of this compound.

logical_comparison cluster_main cluster_hplc HPLC cluster_titration Titration PurityAnalysis Purity Analysis of This compound HPLC High-Performance Liquid Chromatography PurityAnalysis->HPLC Titration Argentometric Titration PurityAnalysis->Titration HPLC_Adv Advantages: - High Specificity - High Sensitivity - Impurity Profiling HPLC->HPLC_Adv Suited for HPLC_Disadv Disadvantages: - High Cost - Complex Method Development HPLC->HPLC_Disadv Limited by Titration_Adv Advantages: - High Precision - Low Cost - Simple Procedure Titration->Titration_Adv Suited for Titration_Disadv Disadvantages: - Lower Specificity - Not for Trace Analysis Titration->Titration_Disadv Limited by

Comparison of HPLC and Titration for purity analysis.

Conclusion

Both HPLC and argentometric titration are valid and useful methods for determining the purity of this compound. Titration is a simple, cost-effective, and highly precise method for routine assay determination. However, it lacks the specificity to provide a detailed impurity profile. HPLC, on the other hand, offers excellent specificity and sensitivity, making it the method of choice for comprehensive purity analysis, including the detection and quantification of process-related impurities and degradation products. The selection of the most appropriate technique should be guided by the specific analytical needs, regulatory requirements, and available resources. For comprehensive quality control, a combination of both techniques can be employed, with titration for routine assay and HPLC for impurity profiling and validation.

References

Confirming the Structure of Bis(2-chloroethyl)amine Hydrochloride using 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nitrogen mustards, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H NMR spectrum of bis(2-chloroethyl)amine (B1207034) hydrochloride, a critical intermediate in pharmaceutical synthesis. By comparing its spectral data with those of key analogues, this guide offers a clear framework for structural confirmation and purity assessment.

¹H NMR Data Comparison

The chemical environment of protons in a molecule dictates their chemical shift (δ) in a ¹H NMR spectrum. In the case of bis(2-chloroethyl)amine hydrochloride and its analogues, the electronegativity of the chlorine atoms and the charge on the nitrogen atom significantly influence the chemical shifts of the ethyl protons. The following table summarizes the ¹H NMR spectral data for bis(2-chloroethyl)amine hydrochloride and two relevant compounds for comparison: 2-chloroethylamine (B1212225) hydrochloride and mechlorethamine (B1211372) hydrochloride. The data was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for these compounds.[1]

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Bis(2-chloroethyl)amine HCl DMSO-d₆~3.974[2]Triplet4H-CH₂-Cl
~3.371[2]Triplet4H-CH₂-N
~9.79[2]Broad Singlet2HNH₂⁺
2-Chloroethylamine HCl DMSO-d₆~3.85[1]Triplet2H-CH₂-Cl
~3.20[1]Triplet2H-CH₂-N
~8.7[1]Broad Singlet3HNH₃⁺
Mechlorethamine HCl DMSO-d₆~4.00[1]Triplet4H-CH₂-Cl
~3.50[1]Triplet4H-CH₂-N
~3.00[1]Singlet3HN-CH₃

Analysis of Spectral Data:

The ¹H NMR spectrum of bis(2-chloroethyl)amine hydrochloride in DMSO-d₆ displays two distinct triplets, each integrating to four protons. The downfield triplet at approximately 3.974 ppm is assigned to the protons on the carbons directly attached to the chlorine atoms (-CH₂-Cl). The upfield triplet at around 3.371 ppm corresponds to the protons on the carbons adjacent to the nitrogen atom (-CH₂-N).[2] The broad singlet observed at approximately 9.79 ppm is characteristic of the two acidic protons of the secondary ammonium (B1175870) ion (NH₂⁺).[2]

By comparing this spectrum to that of 2-chloroethylamine hydrochloride, which possesses only one 2-chloroethyl group, we observe a similar pattern of two triplets, but with an integration of two protons each. This comparison helps to confirm the presence of two equivalent 2-chloroethyl groups in the target molecule.

Furthermore, comparison with mechlorethamine hydrochloride, the N-methylated analogue, reveals a downfield shift of the methylene (B1212753) protons and the appearance of a singlet at ~3.00 ppm corresponding to the N-methyl group. This highlights the sensitivity of the chemical shifts to the substitution on the nitrogen atom, providing further confidence in the structural assignment of bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: ¹H NMR Analysis

The following is a standard protocol for obtaining a ¹H NMR spectrum for the confirmation of bis(2-chloroethyl)amine hydrochloride's structure.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the bis(2-chloroethyl)amine hydrochloride sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[1][3]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

  • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

  • The probe should be tuned to the ¹H frequency.

  • The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard single-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Spectral Width: Typically -2 to 12 ppm.[1]

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.[1]

    • Relaxation Delay: 1-5 seconds.[1]

4. Data Processing and Analysis:

  • The acquired free induction decay (FID) is subjected to Fourier transformation.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).[1]

  • The signals are integrated to determine the relative number of protons.

  • The multiplicity (e.g., singlet, doublet, triplet) of each signal is analyzed to deduce the number of neighboring protons.

  • The spectral data is then interpreted to confirm the presence of the expected proton environments in the bis(2-chloroethyl)amine hydrochloride molecule.

Experimental Workflow

The logical flow for confirming the structure of bis(2-chloroethyl)amine hydrochloride using ¹H NMR is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer acquire Acquire 1H Spectrum spectrometer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to Solvent Peak process->reference analyze Integrate & Analyze Multiplicity reference->analyze confirm Structural Confirmation analyze->confirm

Caption: Experimental workflow for 1H NMR analysis.

This systematic approach, combining precise data acquisition with comparative analysis, provides a robust method for the structural confirmation of bis(2-chloroethyl)amine hydrochloride, ensuring the integrity of this vital pharmaceutical intermediate for further research and development.

References

Isotopic Purity of Bis(2-chloroethyl)amine Hydrochloride-d8: A Comparative Analysis of MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is paramount for the reliable use of deuterated compounds in quantitative bioanalysis and mechanistic studies. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the isotopic purity analysis of bis(2-chloroethyl)amine (B1207034) hydrochloride-d8, a critical internal standard in the quantification of the genotoxic impurity bis(2-chloroethyl)amine.

Bis(2-chloroethyl)amine, a precursor to several chemotherapeutic agents, is a potential genotoxic impurity that requires precise quantification at trace levels. The use of a stable isotope-labeled internal standard, such as bis(2-chloroethyl)amine hydrochloride-d8, is the gold standard for mass spectrometry-based quantification, as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1] The isotopic purity of this standard is a critical quality attribute that directly impacts the accuracy of quantitative results. An isotopic enrichment of over 98% is generally recommended for quantitative mass spectrometry applications.[2] Commercially available bis(2-chloroethyl)amine hydrochloride-d8 from suppliers like CDN Isotopes reports an isotopic enrichment of 98 atom % D.[3]

This guide delves into the experimental methodologies of High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy for determining the isotopic purity of bis(2-chloroethyl)amine hydrochloride-d8, presenting a comparison of their capabilities and limitations.

Comparative Analysis of MS and NMR for Isotopic Purity

Both HRMS and NMR are powerful techniques for assessing isotopic enrichment. The choice between them often depends on the specific requirements of the analysis, such as the need for high throughput, the level of detail required for positional information, and the availability of instrumentation.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of isotopologues.Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and isotopic composition.
Primary Data Full scan mass spectrum showing the distribution of d0 to d8 species.¹H NMR spectrum to quantify residual protons; ²H NMR spectrum to confirm deuterium (B1214612) incorporation.
Strengths - High sensitivity and speed.[4][5] - Requires very low sample amounts.[4][5] - High throughput capabilities.- Provides site-specific information on deuterium incorporation. - Can be highly accurate for determining isotopic abundance, potentially more so than MS.[6][7] - Non-destructive technique.
Limitations - Does not provide information on the specific position of deuteration. - Potential for ion suppression or enhancement effects.- Lower sensitivity compared to MS. - Longer acquisition times. - Requires higher sample concentrations.
Data Analysis Calculation of isotopic purity from the relative abundances of the different isotopologues in the mass spectrum.Integration of residual proton signals in ¹H NMR relative to a standard; direct integration of deuterium signals in ²H NMR.

Experimental Protocols

Detailed and reproducible methodologies are crucial for obtaining accurate and reliable isotopic purity data. The following sections outline standard protocols for the analysis of bis(2-chloroethyl)amine hydrochloride-d8 using HRMS and NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining isotopic purity by precisely measuring the mass-to-charge ratio of ions.[3]

Sample Preparation: A dilute solution of bis(2-chloroethyl)amine hydrochloride-d8 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.[3]

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is used.

  • Ionization: Electrospray ionization (ESI) is a common method for this compound.[3]

  • Mass Analysis: The instrument is operated in full scan mode to acquire the mass spectrum showing the distribution of all isotopologues (d0 to d8).[3]

Data Analysis: The relative abundance of the fully deuterated species (d8) is compared to the abundances of the less-deuterated species (d0 to d7). The isotopic purity is then calculated from these relative abundances.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the use of both ¹H and ²H NMR, provides detailed information about the isotopic labeling.

Sample Preparation: The bis(2-chloroethyl)amine hydrochloride-d8 sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6 or D₂O).[8]

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

¹H NMR Spectroscopy:

  • A standard ¹H NMR spectrum is acquired.

  • The absence or significant reduction of signals at the chemical shifts expected for the protons in the non-deuterated compound provides a qualitative and semi-quantitative measure of deuteration.[3] For a more precise determination, quantitative ¹H NMR (qNMR) can be used by comparing the integral of the residual proton signals to that of a certified internal standard.

²H NMR Spectroscopy:

  • A ²H NMR spectrum is acquired.

  • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.[3]

A combination of quantitative ¹H NMR and ²H NMR can provide a highly accurate determination of isotopic abundance, in some cases even more accurate than classical ¹H NMR or MS methods.[6][7]

Experimental and Logical Workflows

To visualize the analytical process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis HRMS Analysis cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis & Results Sample Bis(2-chloroethyl)amine hydrochloride-d8 Solvent_MS Dissolve in Methanol/Acetonitrile Sample->Solvent_MS Solvent_NMR Dissolve in Deuterated Solvent Sample->Solvent_NMR ESI Electrospray Ionization Solvent_MS->ESI NMR High-Field NMR Spectrometer Solvent_NMR->NMR HRMS High-Resolution Mass Spectrometer FullScan Full Scan Mass Spectrum HRMS->FullScan ESI->HRMS MS_Data Isotopologue Distribution FullScan->MS_Data MS_Calc Calculate Relative Abundances MS_Data->MS_Calc H1_NMR ¹H NMR Acquisition NMR->H1_NMR H2_NMR ²H NMR Acquisition NMR->H2_NMR NMR_Data Residual Proton & Deuterium Signals H1_NMR->NMR_Data H2_NMR->NMR_Data NMR_Calc Integrate Signals vs. Standard NMR_Data->NMR_Calc Purity_MS Isotopic Purity (MS) MS_Calc->Purity_MS Purity_NMR Isotopic Purity (NMR) NMR_Calc->Purity_NMR comparison_diagram cluster_hrms High-Resolution Mass Spectrometry (HRMS) cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy HRMS_Strengths Strengths: - High Sensitivity - High Speed - Low Sample Consumption HRMS_Weaknesses Weaknesses: - No Positional Information - Potential for Matrix Effects NMR_Strengths Strengths: - Site-Specific Information - High Accuracy - Non-Destructive NMR_Weaknesses Weaknesses: - Lower Sensitivity - Longer Analysis Time - Higher Sample Concentration Analysis_Goal Isotopic Purity of Bis(2-chloroethyl)amine-d8 Analysis_Goal->HRMS_Strengths Choose for High Throughput Analysis_Goal->NMR_Strengths Choose for Detailed Structural Info

References

Cytotoxicity Showdown: A Comparative Analysis of Bis(2-chloroethyl)amine and Sulfur Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the cytotoxic properties of two major classes of alkylating agents: bis(2-chloroethyl)amine (B1207034) (a nitrogen mustard) and sulfur mustards. Tailored for researchers, scientists, and drug development professionals, this document provides an objective analysis of their mechanisms of action, available cytotoxicity data, and the intricate signaling pathways they trigger, supported by detailed experimental protocols and visual diagrams.

Introduction: A Tale of Two Alkylating Agents

Bis(2-chloroethyl)amine, a prototypical nitrogen mustard, and sulfur mustards are potent bifunctional alkylating agents renowned for their high reactivity and cytotoxic effects.[1] Their primary mode of action involves the covalent attachment of alkyl groups to cellular macromolecules, with DNA being the most critical target.[2] This interaction leads to the formation of DNA adducts and, most significantly, interstrand cross-links (ICLs), which are highly toxic lesions that obstruct DNA replication and transcription.[2][3] Consequently, these events trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.[3] While sharing a common mechanistic backbone, the nuances in their chemical structure influence their reactivity, cellular uptake, and the specific signaling cascades they activate.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of bis(2-chloroethyl)amine and various sulfur mustards in the same cell lines under identical experimental conditions are limited in the available literature. However, data from individual studies on nitrogen mustard derivatives and sulfur mustards provide valuable insights into their cytotoxic potential across different cell types.

Table 1: Cytotoxicity of Nitrogen Mustard Derivatives

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Bis(2-chloroethyl)methylamine (HN2)HaCaT (Keratinocytes)14.45[4]
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48[4]
BFA-Nitrogen Mustard Hybrid (5a)PC-3 (Prostate)9.37[4]
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50[4]
Phenylboronic Acid Nitrogen Mustard (2)MDA-MB-468 (Breast Cancer)3.1[4]
Podophyllotoxin-Nitrogen Mustard Hybrid (13e)K562 (Leukemia)0.27[4]
Chalcone-Nitrogen Mustard Conjugate (65a)A549 (Lung Cancer)0.089 - 0.200[4]
Chalcone-Nitrogen Mustard Conjugate (65a)HepG2 (Hepatocellular Carcinoma)0.089 - 0.200[4]

Note: Bis(2-chloroethyl)methylamine (HN2) is structurally very similar to bis(2-chloroethyl)amine, differing by a single methyl group on the amine.[4]

Table 2: Cytotoxicity of Sulfur Mustard (SM)

Cell LineObservationConcentrationReference
Normal Human Bronchial Epithelial (NHBE) CellsActivation of caspases-3, -8, and -950, 100, and 300 µM[5]
Small Airway Epithelial Cells (SAEC)Activation of caspases-3 and -850, 100, and 300 µM[5]
Human Epidermal Keratinocytes (HEK)Dose-dependent cytotoxicityNot specified[6]
Human Peripheral Blood Lymphocytes (PBL)Dose-dependent cytotoxicityNot specified[6]

Experimental Protocols: Assessing Cytotoxicity

A standard method for evaluating the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Bis(2-chloroethyl)amine hydrochloride or Sulfur Mustard

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of the test compound in an appropriate solvent. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include control wells with vehicle-treated and untreated cells.[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.[4][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate 24h for attachment seed_cells->incubate_attach prepare_dilutions Prepare serial dilutions of compound incubate_attach->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_exposure Incubate for 24-72h treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways of Cytotoxicity

Both bis(2-chloroethyl)amine and sulfur mustards induce cell death primarily through apoptosis, which is a highly regulated process. The initiation of apoptosis by these agents is a complex interplay of various signaling pathways triggered by DNA damage.

Bis(2-chloroethyl)amine-Induced Apoptosis

Nitrogen mustards like bis(2-chloroethyl)amine are potent inducers of the DNA Damage Response (DDR). The formation of DNA interstrand cross-links activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[8] Activated p53 can induce cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

G cluster_initiator Initiation cluster_sensor Damage Sensing cluster_transduction Signal Transduction cluster_execution Execution BCEA Bis(2-chloroethyl)amine DNA_damage DNA Interstrand Cross-links BCEA->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of bis(2-chloroethyl)amine-induced apoptosis.

Sulfur Mustard-Induced Apoptosis

Sulfur mustard-induced apoptosis is also initiated by DNA alkylation but appears to involve a more prominent role for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] In addition to the p53-mediated mitochondrial pathway similar to nitrogen mustards, sulfur mustard exposure has been shown to increase the expression of Fas ligand (FasL) and its receptor Fas.[9][10] This interaction triggers the death receptor pathway, leading to the activation of caspase-8.[5][10] Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which in turn activates the mitochondrial pathway, creating a feedback amplification loop.[11] Some studies suggest a dominant role for the caspase-8-mediated pathway in certain cell types.[5]

G cluster_initiator Initiation cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution SM Sulfur Mustard DNA_damage DNA Alkylation SM->DNA_damage FasL FasL Upregulation DNA_damage->FasL p53 p53 Activation DNA_damage->p53 Fas Fas Receptor Activation FasL->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Bax Bax Upregulation Caspase8->Bax via tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 p53->Bax MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways of sulfur mustard-induced apoptosis.

Conclusion

Bis(2-chloroethyl)amine and sulfur mustards are potent cytotoxic agents that induce cell death primarily through DNA damage and the subsequent activation of apoptotic pathways. While both classes of compounds lead to the formation of DNA interstrand cross-links, they appear to exhibit differences in the specific signaling cascades they predominantly activate. Nitrogen mustards heavily rely on the ATM/ATR-p53-mediated intrinsic pathway, whereas sulfur mustards can robustly engage both the intrinsic and extrinsic apoptotic pathways. The available quantitative data, although not directly comparative, indicates high cytotoxicity for both classes of compounds across various cell lines. Further head-to-head studies are warranted to provide a more definitive comparison of their cytotoxic potency. This guide provides a foundational understanding for researchers working to develop novel therapeutics and countermeasures related to these powerful alkylating agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating DNA interstrand cross-links (ICLs) induced by the bifunctional alkylating agent bis(2-chloroethyl)amine (B1207034). We will delve into the principles of each technique, present detailed experimental protocols, offer a comparative analysis of their performance, and visualize the intricate cellular pathways involved in the response to this form of DNA damage.

Introduction to Bis(2-chloroethyl)amine and DNA Interstrand Cross-links

Bis(2-chloroethyl)amine, a nitrogen mustard compound, is a potent genotoxic agent that covalently links the two strands of the DNA double helix, forming highly cytotoxic ICLs.[1] These lesions physically obstruct essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The accurate validation and quantification of ICLs are therefore critical in cancer research, toxicology, and the development of chemotherapeutic agents.

Comparative Analysis of ICL Detection Methods

The selection of an appropriate method for ICL validation depends on various factors, including the required sensitivity, the nature of the sample, available equipment, and the specific information sought (e.g., quantification of ICLs versus assessment of cellular repair capacity). The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Advantages Disadvantages Throughput Relative Cost
Modified Alkaline Comet Assay Measures the reduction in DNA migration in an electric field due to cross-links, which retard the movement of DNA fragments induced by a fixed dose of radiation.[2][3]Single-cell analysis, high sensitivity, relatively low cost, allows for the study of repair kinetics.[4]Indirect measurement of ICLs, can be influenced by other DNA lesions, requires careful optimization.[5]Medium to HighLow
Alkaline Elution Quantifies ICLs by measuring the decreased rate of elution of DNA from a filter under denaturing alkaline conditions. Cross-linked DNA is retained on the filter.[6]Sensitive, well-established method.Requires radiolabeling of DNA, laborious, lower throughput.[5]LowMedium
LC-MS/MS Directly detects and quantifies specific DNA adducts and cross-linked nucleosides after enzymatic or chemical hydrolysis of DNA.[6][7]High specificity and sensitivity, provides structural information, allows for absolute quantification.[5][8]Requires sophisticated instrumentation, complex sample preparation, may underestimate ICLs due to incomplete hydrolysis.[7]Low to MediumHigh
S1 Nuclease - Pulsed-Field Gel Electrophoresis (PFGE) S1 nuclease linearizes circular DNA and digests single-stranded DNA. In the context of ICLs, after denaturation and renaturation, S1 nuclease can be used to digest non-cross-linked, single-stranded regions, allowing for the separation of cross-linked DNA fragments by PFGE.Can resolve large DNA molecules, useful for detecting ICLs in specific genomic regions when combined with Southern blotting.Less sensitive for total ICL quantification compared to other methods, technically demanding.LowMedium

Experimental Protocols

Modified Alkaline Comet Assay for ICLs

This protocol is adapted from established methods for detecting ICLs.[2]

  • Cell Treatment: Expose cells to the desired concentrations of bis(2-chloroethyl)amine for a specified duration. Include a negative control (untreated cells) and a positive control for strand breaks (e.g., hydrogen peroxide).

  • Irradiation: After treatment, wash the cells and resuspend them in ice-cold PBS. Irradiate the cells on ice with a fixed dose of X-rays (e.g., 10 Gy) to induce a consistent level of DNA strand breaks.

  • Embedding Cells in Agarose (B213101): Mix a suspension of approximately 10,000 cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank containing freshly prepared cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at approximately 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently neutralize the slides with 0.4 M Tris, pH 7.5. Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a smaller comet tail compared to the irradiated control cells, as the cross-links prevent the migration of the DNA fragments. Quantify the tail moment or tail intensity using specialized software.

Alkaline Elution for ICLs

This protocol provides a general outline for the alkaline elution technique.[6]

  • Cell Radiolabeling and Treatment: Pre-label the cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine). Treat the labeled cells with bis(2-chloroethyl)amine.

  • Cell Lysis on Filter: Load a known number of cells onto a polyvinyl chloride filter. Lyse the cells with a detergent-containing solution.

  • DNA Elution: Elute the DNA from the filter by pumping an alkaline solution (pH 12.1-12.8) through it at a constant flow rate.

  • Fraction Collection and Quantification: Collect fractions of the eluate at regular intervals. Measure the radioactivity in each fraction and on the filter at the end of the experiment.

  • Data Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. ICLs will decrease the rate of elution. The cross-linking factor can be calculated by comparing the elution profiles of treated and control irradiated cells.

LC-MS/MS for ICL Quantification

This protocol outlines the general steps for the analysis of bis(2-chloroethyl)amine-induced DNA adducts.[6][7]

  • DNA Isolation: Isolate genomic DNA from cells treated with bis(2-chloroethyl)amine using standard methods (e.g., phenol-chloroform extraction or commercial kits).

  • DNA Hydrolysis: Digest the DNA to individual nucleosides or specific cross-linked adducts using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or through controlled acid or thermal hydrolysis.

  • Sample Cleanup and Enrichment: Use solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances, thereby enriching the sample for the cross-linked adducts.

  • LC Separation: Separate the digested DNA components using a reversed-phase liquid chromatography column (e.g., C18).

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific and sensitive detection of the parent and fragment ions of the target ICL adducts.

  • Quantification: Use stable isotope-labeled internal standards corresponding to the specific ICL adducts for accurate quantification.

S1 Nuclease - Pulsed-Field Gel Electrophoresis (PFGE) for ICLs

This protocol is a conceptual adaptation for genomic ICL analysis.[9]

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with bis(2-chloroethyl)amine.

  • Agarose Plug Preparation: Embed the cells in agarose plugs.

  • Lysis and Proteinase K Treatment: Lyse the cells within the plugs and digest proteins with proteinase K.

  • Denaturation and Renaturation: Denature the DNA in the plugs using an alkaline solution, then neutralize to allow for renaturation. Regions with ICLs will reanneal, while non-cross-linked regions will remain single-stranded.

  • S1 Nuclease Digestion: Treat the plugs with S1 nuclease to digest the single-stranded DNA, leaving behind the double-stranded, cross-linked DNA fragments.

  • Pulsed-Field Gel Electrophoresis: Load the plugs into an agarose gel and perform PFGE to separate the large, cross-linked DNA fragments.

  • Visualization: Stain the gel with a fluorescent dye to visualize the DNA. The presence of high molecular weight DNA bands in the treated, S1-digested lanes, which are absent in the control lanes, indicates the presence of ICLs.

Visualizing the Cellular Response to ICLs

The formation of ICLs by bis(2-chloroethyl)amine triggers a complex network of cellular responses aimed at repairing the damage. The following diagrams illustrate the mechanism of ICL formation, the experimental workflow for their detection, and the key signaling pathway involved in their repair.

G Mechanism of Bis(2-chloroethyl)amine-Induced ICL Formation A Bis(2-chloroethyl)amine B Intramolecular Cyclization A->B C Aziridinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack by Guanine (N7) C->D E Monoadduct Formation D->E F Second Chloroethyl Arm Reacts with Guanine on Opposite Strand E->F G DNA Interstrand Cross-link (ICL) F->G H Blockage of Replication & Transcription G->H I Cell Cycle Arrest & Apoptosis H->I G Experimental Workflow for ICL Validation cluster_0 Sample Preparation cluster_1 Detection Methods cluster_2 Data Analysis A Cell Culture B Treatment with Bis(2-chloroethyl)amine A->B C Modified Comet Assay B->C D Alkaline Elution B->D E LC-MS/MS B->E F S1 Nuclease - PFGE B->F G Quantification of ICL Frequency C->G H Assessment of Cellular Repair C->H D->G D->H E->G I Structural Characterization E->I F->G G Fanconi Anemia (FA) Pathway for ICL Repair ICL DNA Interstrand Cross-link (ICL) FA_Core FA Core Complex (FANCA, B, C, E, F, G, L, M) ICL->FA_Core recruits ID_Complex FANCI-FANCD2 Complex FA_Core->ID_Complex monoubiquitinates Ub_ID Ubiquitinated FANCI-FANCD2 (ID)2-Ub ID_Complex->Ub_ID Nucleases Nucleases (e.g., XPF-ERCC1) Ub_ID->Nucleases recruits Unhoooking ICL Unhooking Nucleases->Unhoooking TLS Translesion Synthesis (TLS) Polymerases Unhoooking->TLS HR Homologous Recombination (HR) (BRCA1, BRCA2/FANCD1) Unhoooking->HR Repair ICL Repair TLS->Repair HR->Repair

References

A Researcher's Guide to High-Resolution Mass Spectrometry for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise molecular weight of a compound is a critical step in ensuring its identity, purity, and structural integrity. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for this application, offering unparalleled accuracy and resolution. This guide provides an objective comparison of HRMS technologies with alternative methods, supported by experimental data and detailed protocols to aid in technique selection and implementation.

High-resolution mass spectrometry provides the capability to measure mass-to-charge ratios with high precision, enabling the determination of the elemental composition of a molecule.[1] This is a significant advantage over low-resolution mass spectrometry, which measures nominal mass and may not be able to distinguish between isobaric compounds.[2] The primary HRMS instrument types utilized for molecular weight confirmation are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers.[3] Each of these technologies offers distinct advantages in terms of mass accuracy, resolution, sensitivity, and speed.

Performance Comparison of HRMS Instruments

The choice of an HRMS instrument depends on the specific requirements of the analysis, including the size and complexity of the molecule, the required level of accuracy, and throughput needs. Below is a summary of the key performance metrics for the most common HRMS platforms.

Instrument TypeMass Resolution (FWHM)Mass Accuracy (ppm)Typical ApplicationsStrengthsLimitations
Time-of-Flight (TOF) Up to 60,000[4]< 5[3]Small molecules, Peptides, Intact proteinsFast acquisition speed, suitable for LC-MSLower resolution compared to Orbitrap and FT-ICR
Orbitrap Up to 500,000 (and higher)[5]< 1 - 3[5]Small molecules, Peptides, Intact proteins, MetabolomicsHigh resolution and mass accuracy, good dynamic rangeSlower scan speed at highest resolution settings
FT-ICR > 1,000,000[4]< 1[4]Complex mixtures, Intact proteins, Metabolomics, LipidomicsHighest resolution and mass accuracyHigh cost, large footprint, slower acquisition speed

Comparison with Alternative Techniques

While HRMS is a powerful tool, other techniques are also available for molecular weight determination. The following table compares HRMS with two common alternatives: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

TechniquePrincipleAccuracyThroughputTypical ApplicationsStrengthsLimitations
HRMS (ESI-based) Electrospray ionization of molecules in solution, separation by m/z in a high-resolution analyzer.Very High (< 5 ppm)[3]High (with LC)Small molecules, Peptides, ProteinsHigh accuracy and resolution, suitable for complex mixtures.Can be sensitive to sample purity and matrix effects.
MALDI-TOF Co-crystallization of sample with a matrix, ionization by laser, separation by time-of-flight.Moderate to HighHighPeptides, Proteins, PolymersHigh throughput, tolerant to some buffers and salts.Lower resolution and accuracy than HRMS, potential for matrix interference.[6]
SDS-PAGE Electrophoretic separation of denatured proteins through a polyacrylamide gel based on size.Low (relative)HighProteinsSimple, inexpensive, high throughput.Provides relative molecular weight, low accuracy, not suitable for small molecules or peptides.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the molecular weight confirmation of small molecules and intact proteins using LC-HRMS.

Protocol 1: Molecular Weight Confirmation of a Small Molecule

1. Sample Preparation:

  • Dissolve the purified small molecule in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

  • If necessary, add 0.1% formic acid to the sample solution to promote protonation for positive ion mode analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for small molecule separation (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • HRMS System: A TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Resolution: Set to a high resolving power (e.g., >30,000).

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the small molecule.

  • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Calculate the mass error in parts per million (ppm) using the formula: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A mass error of < 5 ppm provides high confidence in the elemental composition.

Protocol 2: Molecular Weight Confirmation of an Intact Protein

1. Sample Preparation:

  • Desalt the purified protein sample using a suitable method such as a desalting column or buffer exchange to remove non-volatile salts that can interfere with ionization.

  • Dilute the desalted protein in a solvent compatible with native mass spectrometry if structural information is desired (e.g., 200 mM ammonium (B1175870) acetate) or in a denaturing solvent for accurate mass measurement (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 0.1-1 mg/mL.

2. LC-MS System and Conditions:

  • LC System: An HPLC or UHPLC system with a biocompatible flow path.

  • Column: A reversed-phase column with a wide pore size (e.g., 300 Å) suitable for protein separations (e.g., C4, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient to ensure good separation of protein isoforms (e.g., 20-60% B over 10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • HRMS System: An Orbitrap or FT-ICR mass spectrometer is preferred for high-resolution analysis of large molecules. A high-resolution TOF can also be used.[7]

  • Ionization Mode: ESI in positive mode.

  • Mass Range: A wide mass range to encompass the expected charge state envelope (e.g., m/z 1000-4000).

  • Resolution: Set to the highest practical resolving power (e.g., >100,000).

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Obtain the raw mass spectrum showing the charge state distribution of the intact protein.

  • Deconvolute the charge state envelope using appropriate software to determine the zero-charge mass of the protein.

  • Compare the experimentally determined mass with the theoretical mass calculated from the amino acid sequence. A mass difference of < 20 ppm is generally considered a good confirmation.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in technique selection, the following diagrams illustrate the typical workflow for molecular weight confirmation and a decision tree for choosing the appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Confirmation Sample Analyte (Small Molecule, Peptide, Protein) Purification Purification & Desalting Sample->Purification Solubilization Solubilization in Appropriate Solvent Purification->Solubilization LC Liquid Chromatography Separation Solubilization->LC ESI Electrospray Ionization LC->ESI HRMS High-Resolution Mass Analysis (TOF, Orbitrap, or FT-ICR) ESI->HRMS RawData Acquire Raw Mass Spectrum HRMS->RawData Processing Data Processing (Mass Extraction / Deconvolution) RawData->Processing Comparison Compare Experimental vs. Theoretical Mass Processing->Comparison Confirmation Molecular Weight Confirmed Comparison->Confirmation

Figure 1. General experimental workflow for molecular weight confirmation by LC-HRMS.

technique_selection start Start: Need Molecular Weight Information q_molecule_type What is the analyte type? start->q_molecule_type q_accuracy Is high mass accuracy (<5 ppm) critical? q_molecule_type->q_accuracy Small Molecule / Peptide q_relative_vs_absolute Is relative MW sufficient? q_molecule_type->q_relative_vs_absolute Protein res_hrms Use HRMS (TOF, Orbitrap, FT-ICR) q_accuracy->res_hrms Yes res_maldi Consider MALDI-TOF q_accuracy->res_maldi No q_throughput Is high throughput the primary concern? q_throughput->res_hrms No q_throughput->res_maldi Yes q_relative_vs_absolute->q_throughput No res_sds_page Use SDS-PAGE q_relative_vs_absolute->res_sds_page Yes

Figure 2. Decision tree for selecting a molecular weight determination technique.

References

A Comparative Guide to the Quality Control of Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for the quality control of bis(2-chloroethyl)amine (B1207034) hydrochloride, a key intermediate in the synthesis of several chemotherapeutic agents.[1] Its performance is contrasted with that of other nitrogen mustard alkylating agents, namely cyclophosphamide (B585), chlorambucil (B1668637), melphalan (B128), bendamustine, and uramustine. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate quality control strategies.

Overview of Bis(2-chloroethyl)amine Hydrochloride and Alternatives

Bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard hydrochloride, is a highly reactive bifunctional alkylating agent.[2][3] It serves as a critical building block in the synthesis of various anticancer drugs.[1][4] Due to its potential genotoxicity, stringent quality control is essential to ensure the safety and efficacy of the final pharmaceutical products.[5]

This guide evaluates the quality control parameters of bis(2-chloroethyl)amine hydrochloride alongside five other nitrogen mustard derivatives commonly used in chemotherapy:

  • Cyclophosphamide: A widely used prodrug that requires metabolic activation.

  • Chlorambucil: An aromatic nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

  • Melphalan: A phenylalanine derivative of nitrogen mustard.

  • Bendamustine: A purine (B94841) analog with a nitrogen mustard group.

  • Uramustine: A uracil-based nitrogen mustard derivative.[6]

Comparative Analysis of Quality Control Parameters

The following tables summarize key quality control parameters for bis(2-chloroethyl)amine hydrochloride and its alternatives, based on published analytical methods.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceSolubility
Bis(2-chloroethyl)amine hydrochloride C4H10Cl3N178.49212-215[5]White to off-white crystalline powder[1][7]Soluble in water[1][7]
Cyclophosphamide C7H15Cl2N2O2P261.0941-45White crystalline powderSoluble in water
Chlorambucil C14H19Cl2NO2304.2165-69[8]White to pale beige crystalline or granular powder[8]Practically insoluble in water
Melphalan C13H18Cl2N2O2305.20176-177Off-white to buff powderSlightly soluble in water
Bendamustine Hydrochloride C16H22Cl3N3O2394.72148-152White, crystalline powderSparingly soluble in water
Uramustine C8H11Cl2N3O2252.10~200 (decomposes)Crystalline solidSlightly soluble in water

Table 2: Chromatographic Methods for Purity and Assay

CompoundAnalytical TechniqueColumnMobile PhaseDetectionKey Validation Parameters
Bis(2-chloroethyl)amine hydrochloride UHPLC-MS/MSACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[5]Acetonitrile and 0.1% Formic Acid in WaterESI-MS/MSLOD: 0.070 ppm, LOQ: 0.206 ppm, R²: 0.9892, Recovery: 92.0–111.0%[5]
Cyclophosphamide HPTLCSilica (B1680970) gel 60 F254Dichloromethane:Methanol:Ammonia (8:2:0.2, v/v/v)Phosphomolybdic acid derivatizationLinearity: 400-1200 µg/mL[9]
Chlorambucil LC-MS/MSKinetex C18 (2.1 x 50 mm, 2.6 µm)Acetonitrile and 0.2% Formic Acid in WaterESI-MS/MSR²: 0.999, Accuracy: 97.7-98.7%[10]
Melphalan RP-HPLCLuna C18 (150 x 4.6 mm, 3 µm)Not specifiedUVR² > 0.999 for melphalan and eight impurities
Bendamustine RP-HPLCInertsil ODS-2 (150 x 4.6 mm, 5 µm)Trifluoroacetic acid:Acetonitrile (68:32, v/v)UV at 230 nmR²: 0.999, LOD: 2.9 µg/mL, LOQ: 8.75 µg/mL[11]
Uramustine Not specifiedNot specifiedNot specifiedNot specifiedNo specific data found

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quality control of bis(2-chloroethyl)amine hydrochloride.

UHPLC-MS/MS Method for the Quantification of Bis(2-chloroethyl)amine Hydrochloride as a Genotoxic Impurity

Objective: To quantify trace levels of bis(2-chloroethyl)amine hydrochloride in a drug substance.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[5]

Chromatographic Conditions:

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or gradient elution, to be optimized for specific application

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): To be determined based on the parent compound

  • Product Ion (m/z): To be determined based on fragmentation of the parent compound

Procedure:

  • Standard Preparation: Prepare a stock solution of bis(2-chloroethyl)amine hydrochloride reference standard in a suitable diluent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the drug substance in the diluent to achieve a target concentration.

  • Analysis: Inject the standards and samples into the UHPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration. Determine the concentration of bis(2-chloroethyl)amine hydrochloride in the sample from the calibration curve.

HPTLC Method for the Assay of Cyclophosphamide

Objective: To determine the content of cyclophosphamide in a pharmaceutical formulation.

Instrumentation:

  • HPTLC system with a TLC scanner

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase: Dichloromethane:Methanol:Ammonia (8:2:0.2, v/v/v)[9]

  • Application Volume: 10 µL

  • Development: In a twin-trough chamber to a distance of 80 mm

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions of cyclophosphamide in a suitable solvent (e.g., methanol).

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate with the mobile phase in a saturated chamber.

  • Derivatization: After drying, spray the plate with a 10% solution of phosphomolybdic acid in ethanol.

  • Densitometric Analysis: Scan the plate in absorbance mode at a suitable wavelength.

  • Calculation: Calculate the amount of cyclophosphamide in the sample by comparing the peak areas of the sample and the standard.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Drug Substance Dissolution Dissolution in Diluent Sample->Dissolution UHPLC UHPLC Separation Dilution->UHPLC Dissolution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Calibration Calibration Curve Construction MSMS->Calibration Quantification Quantification of Impurity Calibration->Quantification

Caption: Workflow for the quantification of genotoxic impurities.

Logical Relationship of Quality Control Testing

cluster_raw_material Raw Material & Intermediate Control cluster_in_process In-Process Control cluster_final_product Final Product Release RawMaterial Starting Materials Intermediate Bis(2-chloroethyl)amine HCl RawMaterial->Intermediate Synthesis Reaction Synthesis of API Intermediate->Reaction Purification API Purification Reaction->Purification API Active Pharmaceutical Ingredient (API) Purification->API Formulation Finished Drug Product API->Formulation Release Batch Release Formulation->Release

Caption: Quality control stages in drug manufacturing.

Conclusion

The quality control of bis(2-chloroethyl)amine hydrochloride and its related nitrogen mustard compounds is critical for ensuring the safety and efficacy of these potent chemotherapeutic agents. This guide has provided a comparative overview of the analytical methodologies employed for their characterization. The choice of a specific method will depend on the regulatory requirements, the nature of the sample, and the available instrumentation. The provided experimental protocols and workflows serve as a valuable resource for laboratories involved in the development and manufacturing of these important drugs.

References

Safety Operating Guide

Proper Disposal of Bis(2-chloroethyl)ammonium Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of bis(2-chloroethyl)ammonium chloride, a potent alkylating agent and hazardous chemical, is crucial for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate the risks associated with this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound from acquisition to final disposal.

This compound is classified as a hazardous substance that is corrosive, acutely toxic, and a skin and eye irritant.[1][2] It is a combustible solid and is known to be susceptible to hydrolysis, a process that can be accelerated under alkaline conditions.[3] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols and in compliance with all local, state, and federal regulations governing hazardous waste.[1]

Immediate Safety Precautions and Spill Management

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

In the event of a spill, the area should be immediately evacuated and secured to prevent exposure.[4] Personnel involved in the cleanup must wear appropriate Personal Protective Equipment (PPE). Spills of solid material should be dampened with water to prevent the generation of dust before being carefully swept up with non-sparking tools and placed into a labeled hazardous waste container.[1][4] The spill area should then be decontaminated.[1][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent any direct contact with the substance.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles.
Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory.Prevents accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the solid form.Protects against the inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The primary and most recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company, with high-temperature incineration being the preferred method of destruction.[4] For small quantities of waste generated in a laboratory setting, a chemical neutralization step can be considered to reduce the reactivity of the waste before it is collected for final disposal.

Waste Segregation and Containment

Proper segregation of waste is the first critical step in the disposal process.

  • Solid Waste: All solid materials contaminated with this compound, including unused or expired compound, contaminated gloves, pipette tips, weighing paper, and absorbent materials from spill cleanups, must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled corrosive-resistant container.[4]

  • "Empty" Glassware: Vials, flasks, and other glassware that have been in contact with the compound should be treated as hazardous waste and should not be rinsed into the laboratory sink.[4] These items should be collected in a designated container for contaminated sharps or glassware.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] These containers should be stored in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Chemical Neutralization (Alkaline Hydrolysis)

For small volumes of aqueous waste containing this compound, chemical neutralization through alkaline hydrolysis can be performed by trained personnel in a controlled laboratory setting to degrade the active compound. This procedure is based on the known susceptibility of chloroethylamines to hydrolysis under basic conditions.[5][6]

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Objective: To hydrolyze this compound in an aqueous waste solution to less reactive compounds prior to final disposal.

Materials:

  • Aqueous waste containing this compound.

  • 5 M Sodium Hydroxide (B78521) (NaOH) solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate reaction vessel (e.g., a borosilicate glass beaker or flask) of a suitable size to accommodate the waste volume with sufficient headspace.

  • Stir plate and stir bar.

  • All required PPE as specified in the table above.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a spill kit and emergency shower/eyewash station are readily accessible.

  • pH Adjustment: Place the aqueous waste solution in the reaction vessel with a stir bar and begin gentle stirring.

  • Slow Addition of Base: Slowly and carefully add the 5 M NaOH solution dropwise to the stirring waste solution. Monitor the pH of the solution frequently using pH strips or a pH meter. Continue adding the base until the pH of the solution is consistently ≥ 12.

  • Reaction: Once the desired pH is reached, cover the reaction vessel (e.g., with a watch glass) and allow the solution to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the chloroethyl groups.

  • Final pH Check: After the 24-hour reaction period, check the pH of the solution again to ensure it has remained at or above 12.

  • Containerization: The neutralized solution should still be considered hazardous waste. Transfer the treated solution to a properly labeled hazardous waste container for liquid waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

Caution: The addition of a strong base is an exothermic reaction. Add the sodium hydroxide solution slowly to control the temperature of the mixture.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Treatment (Optional for small quantities) cluster_2 Waste Collection & Storage cluster_3 Final Disposal SolidWaste Solid Waste (Contaminated PPE, etc.) SolidWasteContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidWasteContainer LiquidWaste Liquid Waste (Aqueous Solutions) Neutralization Chemical Neutralization (Alkaline Hydrolysis) LiquidWaste->Neutralization Glassware Contaminated Glassware GlasswareContainer Labeled Sharps/ Glassware Container Glassware->GlasswareContainer LiquidWasteContainer Labeled Liquid Hazardous Waste Container Neutralization->LiquidWasteContainer DisposalFacility Licensed Hazardous Waste Disposal Facility (High-Temperature Incineration) SolidWasteContainer->DisposalFacility LiquidWasteContainer->DisposalFacility GlasswareContainer->DisposalFacility

Caption: Logical workflow for the disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from its harmful effects. It is the responsibility of every researcher and laboratory manager to be familiar with and adhere to these essential safety and disposal protocols.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling Bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Bis(2-chloroethyl)ammonium chloride. Adherence to these procedures is paramount to mitigate risks associated with this hazardous compound.

This compound, a nitrogen mustard analogue, is a corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] It is also a suspected mutagen.[2][4] Due to its hazardous nature, stringent safety protocols and a comprehensive understanding of proper handling and disposal are crucial.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[5] Butyl rubber gloves are also recommended for handling nitrogen mustards.[6]Provides a robust barrier against skin contact. Nitrogen mustards can cause serious skin blisters and burns.[1]
Eye Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes and airborne particles that can cause severe eye damage and irritation.[1][3]
Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5] For major spills, full body protective clothing is required.[1]Prevents accidental skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially if there is a risk of generating dust or aerosols.[3][5] In situations with potential for significant exposure to nitrogen mustard vapor, a pressure-demand, self-contained breathing apparatus (SCBA) is recommended.[6]Protects against inhalation of the toxic and corrosive dust or vapors.[2][7]

Operational Plan for Handling and Use

All work with this compound should be conducted within a designated area, such as a chemical fume hood or a glove box, to contain any potential release.[3] An emergency shower and eyewash station must be readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all powder handling operations in a powder weighing hood, glove box, or other ventilated containment system to avoid generating dust.[3] Use non-sparking tools.[5]

  • In Solution: When working with solutions, handle them within a chemical fume hood. Avoid splashes and aerosol generation.

  • Post-Handling: After handling, thoroughly decontaminate the work area. All contaminated disposable materials should be treated as hazardous waste.

  • Personal Decontamination: Remove PPE in the designated doffing area, avoiding self-contamination. Wash hands and any potentially exposed skin with soap and water immediately after work.[1] Contaminated work clothes should be laundered separately before reuse.[1]

Spill Management

In the event of a spill, immediate and decisive action is critical.

  • Evacuate and Secure: Alert personnel in the vicinity and evacuate the immediate area. Restrict access to the contaminated zone.[5]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.[1]

  • Containment: For solid spills, dampen the material with water to prevent dusting.[5] Use an absorbent material like sand, earth, or vermiculite (B1170534) to contain liquid spills.[1][5]

  • Cleanup: Using non-sparking tools, carefully collect the contained material and place it into a labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area according to your institution's protocols for alkylating agents. Do not wash spills into the sewer system.[5]

Disposal Plan

All waste contaminated with this compound must be segregated and treated as hazardous waste.

Waste Segregation and Containment:

  • Solid Waste: This includes unused or expired compound, contaminated gloves, pipette tips, weigh boats, and absorbent pads. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and corrosive-resistant container.[5]

  • "Empty" Glassware: Vials and flasks that have been in contact with the compound should be treated as hazardous waste and not rinsed into the sink.[5]

Labeling and Storage:

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[5] Store waste containers in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances such as strong oxidizing agents and strong bases.[5]

Final Disposal:

The primary and required method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[5]

Below is a workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weighing/Aliquoting prep_area->handling_weigh handling_solution Working with Solutions handling_weigh->handling_solution post_decon_area Decontaminate Work Area handling_solution->post_decon_area post_waste Segregate Waste post_decon_area->post_waste post_decon_personal Personal Decontamination post_waste->post_decon_personal disp_label Label Waste Containers post_waste->disp_label disp_store Store in Designated Area disp_label->disp_store disp_incinerate High-Temperature Incineration disp_store->disp_incinerate

Caption: Key procedural steps for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.